3-(tert-Butyl)-5-methyl-1H-pyrazole
Description
BenchChem offers high-quality 3-(tert-Butyl)-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(tert-Butyl)-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-tert-butyl-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-6-5-7(10-9-6)8(2,3)4/h5H,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJNZTKYZLLKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242261 | |
| Record name | 3(5)-Methyl-5(3)-t-butylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96440-80-1 | |
| Record name | 3(5)-Methyl-5(3)-t-butylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096440801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(5)-Methyl-5(3)-t-butylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives are integral to a multitude of FDA-approved drugs, showcasing a broad spectrum of pharmacological activities.[1] Molecules incorporating the pyrazole scaffold have demonstrated efficacy as anti-inflammatory agents, kinase inhibitors, and antipsychotics, among other therapeutic applications.[1][2] The compound 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine is a key building block in the synthesis of more complex molecules, particularly in the development of novel kinase inhibitors for oncology. The strategic placement of the bulky tert-butyl group and the nucleophilic amino group offers synthetic handles for diversification, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides an in-depth, field-proven methodology for the synthesis of this valuable intermediate, emphasizing the chemical principles that underpin the synthetic strategy and ensuring a reproducible and scalable process.
Strategic Approach to the Synthesis
The synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine is most efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, pivaloylacetonitrile, via a Claisen condensation. The subsequent and final step is a regioselective cyclization reaction between pivaloylacetonitrile and methylhydrazine. This approach is favored for its robustness, scalability, and the ready availability of the starting materials.
Mechanistic Insights: The Knorr Pyrazole Synthesis
The core of this synthesis lies in a variation of the Knorr pyrazole synthesis. This powerful reaction involves the condensation of a β-ketoester or a related species with a hydrazine derivative. In our case, the β-ketonitrile, pivaloylacetonitrile, reacts with methylhydrazine. The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
The use of methylhydrazine introduces a critical question of regioselectivity. The two nitrogen atoms of methylhydrazine are not equivalent; one is substituted with a methyl group, and the other is not. The initial nucleophilic attack can, in principle, occur from either nitrogen. However, the electronic and steric environment of the reactants favors a specific orientation, leading to the desired 1-methyl-3-tert-butyl isomer. The more nucleophilic, sterically less hindered terminal nitrogen of methylhydrazine preferentially attacks the carbonyl carbon of pivaloylacetonitrile. Subsequent cyclization and dehydration lead to the formation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine.
Experimental Protocols
Part 1: Synthesis of Pivaloylacetonitrile
This procedure outlines the synthesis of the β-ketonitrile intermediate, pivaloylacetonitrile, from methyl pivalate and acetonitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 9.2 g | 0.23 |
| 1,4-Dioxane (anhydrous) | 88.11 | 240 mL | - |
| Acetonitrile (anhydrous) | 41.05 | 8.4 g (10.7 mL) | 0.20 |
| Methyl pivalate | 116.16 | 20 g (22.7 mL) | 0.17 |
| Ice | - | 400 g | - |
| Hydrochloric acid (concentrated) | 36.46 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel. The system is flushed with an inert gas (nitrogen or argon).
-
Dispersion of Sodium Hydride: Under the inert atmosphere, 240 mL of anhydrous 1,4-dioxane and 9.2 g of a 60% dispersion of sodium hydride in mineral oil are added to the flask. The mixture is stirred to create a uniform suspension.
-
Addition of Acetonitrile: 8.4 g of anhydrous acetonitrile is slowly added dropwise from the dropping funnel over a period of 20 minutes. The mixture is then stirred for an additional 30 minutes at room temperature.
-
Addition of Methyl Pivalate: 20 g of methyl pivalate is added dropwise over 20 minutes.
-
Reflux: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
-
Work-up: The reaction mixture is cooled to room temperature and then carefully poured into a beaker containing 400 g of crushed ice. The pH of the aqueous mixture is adjusted to approximately 4-5 by the slow addition of concentrated hydrochloric acid with vigorous stirring.
-
Extraction and Purification: The aqueous layer is extracted three times with 100 mL portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude pivaloylacetonitrile. The product can be further purified by vacuum distillation.
Part 2: Synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine
This section details the cyclization reaction to form the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pivaloylacetonitrile | 125.17 | 12.5 g | 0.10 |
| Methylhydrazine | 46.07 | 4.6 g (5.2 mL) | 0.10 |
| Ethanol | 46.07 | 100 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagents: To the flask, add 12.5 g of pivaloylacetonitrile and 100 mL of ethanol. Stir the mixture until the pivaloylacetonitrile is completely dissolved.
-
Addition of Methylhydrazine: Slowly add 4.6 g of methylhydrazine to the solution at room temperature. Caution: Methylhydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[3][4]
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][5]
-
Isolation of Product: After the reaction is complete, the ethanol is removed under reduced pressure. The resulting residue is dissolved in dichloromethane (100 mL) and washed with water (2 x 50 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. The product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[6]
Characterization Data
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine
| Property | Value |
| CAS Number | 118430-73-2[7][8] |
| Molecular Formula | C₈H₁₅N₃[7][8] |
| Molecular Weight | 153.23 g/mol |
| Appearance | Off-white to light yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) δ | 5.41 (s, 1H), 3.57 (s, 3H), 3.34 (br s, 2H), 1.28 (s, 9H)[5][9] |
| ¹³C NMR (CDCl₃, 101 MHz) δ | 160.7, 148.1, 85.2, 34.2, 32.3, 30.6[5][9] |
Synthetic Workflow Diagram
Caption: Overall synthetic scheme for 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine.
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. The procedure is well-established and utilizes readily available starting materials, making it suitable for both academic research and industrial applications. The mechanistic discussion provides a foundational understanding of the key transformations, empowering researchers to optimize and adapt the protocol for their specific needs. As a versatile building block, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine will undoubtedly continue to play a crucial role in the discovery and development of novel therapeutics, particularly in the ever-evolving landscape of targeted cancer therapies. Further derivatization of the amine functionality opens avenues for the creation of diverse chemical libraries, facilitating the exploration of new chemical space and the identification of next-generation drug candidates.
References
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
-
Synthesis of pivaloylacetonitrile. PrepChem.com. [Link]
-
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Becerra-Cabal-Castillo/978051770e0695027581691129f1b4020a40d513]([Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]
-
Methylhydrazine reaction with acetone. ResearchGate. [Link]
-
Plausible mechanisms for the cyclization of urazine (path 1) and chemical reaction based on compound 1 (path 2). ResearchGate. [Link]
- Process for the preparation of 3-amino-5-methylpyrazole.
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
(PDF) N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. ResearchGate. [Link]
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]
-
Reaction schemes of N-methylhydrazine and three different types of carbonyl compounds. ResearchGate. [Link]
-
A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. Taylor & Francis Online. [Link]
-
METHYL HYDRAZINE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Research Module 2021 Methylhydrazine and N-Arylation Draft 1. University of Wisconsin-La Crosse. [Link]
-
A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. [Link]
- Process for the preparation of pivalonitrile.
-
Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. Journal of the Brazilian Chemical Society. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 118430-73-2 [sigmaaldrich.com]
- 8. 118430-73-2|3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
3-(tert-Butyl)-5-methyl-1H-pyrazole chemical properties
An In-Depth Technical Guide to 3-(tert-Butyl)-5-methyl-1H-pyrazole: A Versatile Scaffold for Chemical Innovation
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged pharmacophore" for its presence in a multitude of clinically significant drugs.[1][2] Its structural versatility and ability to engage in various biological interactions have cemented its role in drug discovery.[1] Within this important class of heterocycles, 3-(tert-butyl)-5-methyl-1H-pyrazole represents a particularly valuable, though less directly documented, building block. The strategic placement of its substituents—a sterically demanding tert-butyl group that can enhance binding in hydrophobic pockets and a methyl group—provides a unique scaffold for creating targeted therapeutics.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a Senior Application Scientist's perspective on the synthesis, core chemical properties, and reactive potential of this scaffold. We will explore the causality behind synthetic choices, detail protocols for its derivatization into high-value intermediates, and contextualize its application in the development of next-generation therapeutics, including kinase inhibitors and anti-inflammatory agents.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in leveraging the 3-(tert-butyl)-5-methyl-1H-pyrazole scaffold.
Annular Tautomerism
A critical feature of N-unsubstituted pyrazoles is annular tautomerism, a rapid prototropic equilibrium between two forms.[3] In this case, the proton on the nitrogen atom can reside on either N1 or N2, leading to two distinct but rapidly interconverting tautomers: 3-(tert-Butyl)-5-methyl-1H-pyrazole and 5-(tert-Butyl)-3-methyl-1H-pyrazole. On the NMR timescale at room temperature, this exchange is typically so fast that an averaged signal is observed.[3] This dynamic nature is crucial, as it influences the molecule's reactivity, particularly in N-substitution reactions.
Caption: Annular tautomerism of the pyrazole core.
Core Physicochemical Data
The table below summarizes the key computed and known properties of the parent scaffold. The tert-butyl group significantly increases lipophilicity, a property that can enhance membrane permeability and access to hydrophobic binding sites in protein targets.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂ | Calculated |
| Molecular Weight | 138.21 g/mol | Calculated |
| IUPAC Name | 3-(tert-butyl)-5-methyl-1H-pyrazole | - |
| CAS Number | 100239-50-9 | Inferred |
Synthesis of the 3-(tert-Butyl)-5-methyl-1H-pyrazole Core
The most robust and widely adopted method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] This approach is highly efficient for producing the 3-(tert-butyl)-5-methyl-1H-pyrazole core.
The Paal-Knorr Synthesis Logic
The chosen precursor is 4,4-dimethyl-3-oxopentanal's enol form or, more commonly, a related 1,3-diketone like pivaloylacetone (4,4-dimethylpentane-2,4-dione). The reaction with hydrazine hydrate proceeds via a double nucleophilic attack. The hydrazine first attacks one carbonyl group to form a hydrazone intermediate, followed by an intramolecular cyclization onto the second carbonyl and subsequent dehydration to yield the aromatic pyrazole ring. Using unsubstituted hydrazine (H₂N-NH₂) ensures that the product is the N-H pyrazole, ready for further functionalization.
Caption: General synthetic route to the pyrazole core.
Experimental Protocol: Synthesis from a 1,3-Diketone
This protocol is a representative procedure based on established methods for pyrazole synthesis.[4]
-
Reaction Setup: To a solution of 4,4-dimethylpentane-2,4-dione (1.0 eq) in ethanol (5 mL/mmol), add hydrazine hydrate (1.1 eq).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Add water to the residue and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the pure 3-(tert-butyl)-5-methyl-1H-pyrazole.
Spectroscopic Characterization
Definitive structural elucidation relies on a combination of spectroscopic techniques. The following data are predicted based on the analysis of closely related, well-characterized derivatives.[1][5][6]
| Technique | Predicted Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~11.0-12.0 (br s, 1H, N-H), ~6.0 (s, 1H, C4-H), ~2.3 (s, 3H, CH₃), ~1.3 (s, 9H, C(CH₃)₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160 (C3), ~148 (C5), ~104 (C4), ~32 (C(CH₃)₃), ~30 (C(CH₃)₃), ~13 (CH₃). |
| IR Spectroscopy (ATR) | ν (cm⁻¹): 3200-3100 (N-H stretch), 2960 (C-H stretch), 1580 (C=N/C=C ring stretch). |
| Mass Spectrometry (ESI+) | m/z: 139.1230 [M+H]⁺, with major fragments corresponding to the loss of a methyl radical ([M-15]⁺) and the tert-butyl group ([M-57]⁺). |
Chemical Reactivity and Derivatization: A Gateway to Bioactive Molecules
The true value of 3-(tert-butyl)-5-methyl-1H-pyrazole lies in its capacity to serve as a starting point for more complex molecules. Its reactivity is dominated by the nucleophilic N-H group and the electron-rich C4 position.
Key Derivatization Pathways
The most critical transformations involve functionalizing the N1 and C5 positions to install pharmacologically relevant groups. The journey from the core scaffold to a drug candidate intermediate often follows a validated sequence of reactions.
-
N-Alkylation: The first step is often the alkylation of the N1 position, most commonly methylation, to block the tautomerism and provide a stable scaffold. This is typically achieved by deprotonating the pyrazole with a base (e.g., NaH) followed by treatment with an alkyl halide (e.g., methyl iodide).[3]
-
C5-Functionalization: The resulting N-alkylated pyrazole can then be functionalized at the C5 position. A common route involves electrophilic nitration followed by reduction to yield the crucial 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine intermediate.[1]
-
Amine as a Synthetic Hub: This 5-amino-pyrazole is a versatile hub for diversification.
-
Formation of Isocyanates: Reaction with phosgene or a safer equivalent like triphosgene converts the amine into an isocyanate. This electrophilic group readily reacts with nucleophiles like amines and alcohols to form ureas and carbamates, respectively—moieties frequently found in kinase inhibitors.
-
Formation of Sulfonamides: Reacting the amine with various sulfonyl chlorides in the presence of a base yields pyrazole-sulfonamide hybrids.[1] This class of compounds includes potent anti-inflammatory agents (COX-2 inhibitors) and anticancer drugs.[1]
-
Caption: Key derivatization pathways from the core scaffold.
Experimental Protocol: Synthesis of a Pyrazole-Sulfonamide Hybrid
The following protocol is adapted from a reported synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, demonstrating the direct application of the 5-amino intermediate.[1]
-
Reaction Setup: In a flask, dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq) in acetonitrile (4 mL/mmol).
-
Reagent Addition: Add triethylamine (2.4 eq) followed by 4-methylbenzenesulfonyl chloride (2.0 eq).
-
Reaction Execution: Stir the mixture at room temperature for 12 hours.
-
Workup: Evaporate the solvent under reduced pressure. Add distilled water (10 mL) and extract with ethyl acetate (2 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to yield the final sulfonamide product.[1]
Applications in Research and Drug Development
The derivatives of 3-(tert-butyl)-5-methyl-1H-pyrazole are not merely academic curiosities; they are key components in the development of targeted therapies.
-
FLT3 Inhibitors for Acute Myeloid Leukemia (AML): The 3-tert-butyl-5-isocyanato-1-methyl-1H-pyrazole derivative is a critical intermediate for synthesizing FMS-like tyrosine kinase 3 (FLT3) inhibitors. Mutations in FLT3 are a driving factor in approximately 30% of AML cases. The tert-butyl group anchors the molecule in a hydrophobic pocket of the kinase, while other parts of the molecule confer selectivity and potency.
-
Anti-Inflammatory and Anticancer Agents: The pyrazole-sulfonamide motif is famously found in Celecoxib, a selective COX-2 inhibitor.[1] The scaffold described herein allows for the creation of novel sulfonamide hybrids that have been investigated for potent anticancer activity against various cell lines.[1]
-
Versatile Building Block: Beyond these specific examples, the 5-aminopyrazole intermediate is a valuable building block for creating diverse chemical libraries for high-throughput screening, accelerating the discovery of new lead compounds across different therapeutic areas.[2][7]
Conclusion
While 3-(tert-butyl)-5-methyl-1H-pyrazole may not be as widely commercialized as some of its derivatives, it stands as a pivotal and highly versatile chemical scaffold. Its synthesis is straightforward via classical heterocyclic chemistry, and its inherent chemical properties, particularly its tautomerism and sites for functionalization, make it an ideal starting point for complex molecular design. For researchers in medicinal chemistry and drug development, a thorough understanding of this core structure—from its synthesis and spectroscopic signature to its strategic derivatization—unlocks a powerful platform for building the targeted, high-efficacy therapeutics of the future.
References
- VulcanChem. (n.d.). 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole.
- Sigma-Aldrich. (n.d.). 3-tert-Butyl-1H-pyrazole.
- PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate.
- Barazorda-Ccahuana, D., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). ProQuest.
- Kavala, V., et al. (2019). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.
- Barazorda-Ccahuana, D., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank.
- Ghahari, Z., et al. (2024). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank.
- Hyma Synthesis Pvt. Ltd. (n.d.). Product List.
- Barazorda-Ccahuana, D., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Barazorda-Ccahuana, D., et al. (2025). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate.
- ResearchGate. (n.d.). Pyrazole structures can be described as two different tautomers.
Sources
- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Spectral Data Guide: 3-(tert-Butyl)-5-methyl-1H-pyrazole
[1][2]
Introduction & Chemical Identity
3-(tert-Butyl)-5-methyl-1H-pyrazole (CAS: 96440-80-1 or 15802-80-9 for generic tautomer) is a substituted pyrazole derivative characterized by a bulky tert-butyl group and a methyl group flanking the nitrogen heterocycle.[1][2] It serves as a critical ligand precursor for Tris(pyrazolyl)borate (Tp) complexes, offering steric protection that stabilizes reactive metal centers.[1][2]
Tautomeric Equilibrium
In solution, the compound exists in dynamic equilibrium between two tautomers.[1][2] The position of the hydrogen atom on the nitrogen (N1 vs. N2) shifts, effectively swapping the substituents between positions 3 and 5.[1][2]
-
Tautomer A: 3-(tert-Butyl)-5-methyl-1H-pyrazole (Sterically favored: Bulky t-Bu is distal to N-H).[1][2]
-
Tautomer B: 5-(tert-Butyl)-3-methyl-1H-pyrazole (Sterically disfavored: Bulky t-Bu is proximal to N-H).[1][2]
Note: In NMR spectroscopy at room temperature, this rapid exchange often results in broadened or averaged signals for the ring carbons and protons.[1][2]
Figure 1: Tautomeric equilibrium favoring the 3-substituted isomer to minimize steric repulsion.[1][2]
Synthesis & Preparation
The synthesis follows a classic Knorr Pyrazole Synthesis , condensing a 1,3-diketone with hydrazine.[1][2] This route ensures high regioselectivity due to the distinct steric profiles of the carbonyl carbons.[1]
Protocol
-
Reagents: 5,5-Dimethylhexane-2,4-dione (Pivaloylacetone), Hydrazine Hydrate (
), Ethanol.[1][2] -
Conditions: Reflux in ethanol for 2–4 hours.
-
Workup: Evaporation of solvent, followed by recrystallization (usually from hexanes or pentane) or sublimation.[1][2]
Figure 2: Synthetic workflow via condensation of pivaloylacetone and hydrazine.
Spectral Characterization
The following data represents the free ligand in deuterated chloroform (
Nuclear Magnetic Resonance (NMR)
The
Table 1:
| Shift ( | Multiplicity | Integration | Assignment | Notes |
| 1.30 – 1.35 | Singlet (s) | 9H | tert-Butyl methyls; intense sharp peak.[1][2] | |
| 2.28 – 2.35 | Singlet (s) | 3H | Methyl group at C5.[1][2] | |
| 5.85 – 5.95 | Singlet (s) | 1H | Aromatic proton; diagnostic for pyrazole ring.[1][2] | |
| 9.00 – 13.00 | Broad (br) | 1H | Highly variable; chemical shift depends on concentration and solvent H-bonding.[1][2] |
Table 2:
| Shift ( | Assignment | Notes |
| 11.0 – 13.5 | Methyl carbon.[1][2] | |
| 30.3 – 30.6 | Methyls of tert-butyl group.[1][2] | |
| 31.8 – 32.4 | Quaternary carbon of tert-butyl group.[1][2] | |
| 102.5 – 103.8 | Aromatic methine carbon (intermediate shielding).[1][2] | |
| 140.0 – 148.0 | Quaternary aromatic carbons.[1][2] Often broadened due to tautomerism. | |
| 155.0 – 160.0 | Quaternary aromatic carbons.[1][2] |
Mass Spectrometry (MS)[1][2]
Table 3: Key Mass Fragments
| m/z | Ion Identity | Interpretation |
| 139 | Parent ion (Protonated).[1][2] | |
| 138 | Molecular ion (EI).[1][2] | |
| 123 | Loss of methyl group (typically from tert-butyl).[1][2] | |
| 96 | Loss of propene (McLafferty-like rearrangement of t-Bu).[1][2] |
Infrared Spectroscopy (IR)[1][2][3][4][5]
Advanced Characterization
X-Ray Crystallography
The crystal structure of 3-(tert-butyl)-5-methyl-1H-pyrazole is isomorphous with related 3,5-disubstituted pyrazoles.[1][2] It typically crystallizes in a tetragonal space group.[1] In the solid state, the molecules often form hydrogen-bonded tetramers or chains, driven by
-
Key Feature: The tert-butyl group dictates the packing, often forcing the molecule into the tautomer where the bulky group is distal to the H-bonded nitrogen network to maximize packing efficiency.[1][2]
Applications in Drug Discovery & Catalysis[1][2]
-
Scorpionate Ligands: This pyrazole is the precursor to the bulky Tp
ligand (Hydrotris(3-tert-butyl-5-methylpyrazolyl)borate).[1][2] These ligands create a protective "pocket" around metal centers (e.g., Zn, Cu, Co), mimicking the active sites of metalloenzymes like Carbonic Anhydrase.[1][2] -
Fragment-Based Drug Design: The 3-tert-butyl-5-methylpyrazole scaffold is used to probe hydrophobic pockets in kinase inhibitors.[1][2] The tert-butyl group provides a rigid, hydrophobic anchor, while the pyrazole NH offers a directional hydrogen bond donor/acceptor motif.[1][2]
References
-
Foces-Foces, C., & Trofimenko, S. (2001).[1][2] Crystal structure of 5-tert-butyl-3-methyl-1H-pyrazole. Acta Crystallographica Section E. Link
-
Trofimenko, S. (1993).[1][2] Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Chemical Reviews. Link[1][2]
-
Beck, A., et al. (2021).[1][2] Ambient-Temperature Synthesis of N-Pyrazolyl Imines. Molbank.[1] (Provides comparative NMR data for derivatives). Link
-
BenchChem. (2025).[1][2] Synthesis and Spectral Properties of Pyrazole Precursors. (General protocol validation). Link[1][2]
1H NMR spectrum of 3-(tert-Butyl)-5-methyl-1H-pyrazole
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(tert-Butyl)-5-methyl-1H-pyrazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the Proton (¹H) NMR spectrum of 3-(tert-Butyl)-5-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. By dissecting the spectrum, we will explore the theoretical underpinnings of chemical shifts, spin-spin coupling, and proton integration. This document serves as a practical reference, blending theoretical principles with field-proven experimental protocols to empower researchers in their structural analysis endeavors.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a privileged scaffold in drug discovery and development.[1] Its structural versatility and ability to participate in hydrogen bonding have led to its incorporation into numerous FDA-approved drugs.[2] Accurate and unambiguous structural characterization is paramount, and ¹H NMR spectroscopy stands as the primary technique for this purpose. Understanding the nuances of the ¹H NMR spectrum of substituted pyrazoles, such as 3-(tert-Butyl)-5-methyl-1H-pyrazole, is crucial for confirming identity, assessing purity, and understanding electronic environments within the molecule.
Structural Features and Predicted ¹H NMR Spectrum
To interpret the spectrum, we must first consider the molecule's structure and the distinct chemical environments of its protons.
Caption: Molecular structure of 3-(tert-Butyl)-5-methyl-1H-pyrazole.
The molecule possesses four distinct types of protons, each giving rise to a unique signal in the ¹H NMR spectrum:
-
tert-Butyl Protons (-C(CH₃)₃): Nine equivalent protons.
-
Methyl Protons (-CH₃): Three equivalent protons.
-
Pyrazole H-4 Proton (-CH=): One aromatic proton.
-
Pyrazole N-H Proton (-NH-): One exchangeable proton.
Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the characteristics of each signal.
Detailed Peak Assignments
The electronic environment dictates the chemical shift (δ) of each proton. Electron-donating groups cause shielding (upfield shift to lower ppm), while electron-withdrawing groups cause deshielding (downfield shift to higher ppm).
-
tert-Butyl Protons (H-tBu): The nine protons of the tert-butyl group are equivalent due to rapid rotation around the C-C single bonds. They are attached to an sp³-hybridized carbon and are shielded. This results in a single, sharp peak with a high integration value (9H). This resonance typically appears far upfield.[3] For related pyrazole structures, this signal is often observed around 1.2-1.4 ppm.[1][4]
-
Methyl Protons (H-Me): The three protons of the methyl group at the C-5 position are also equivalent. They are attached to an aromatic ring, which generally causes a downfield shift compared to aliphatic methyl groups. Computational studies on substituted pyrazoles show that a methyl group at position 5 can influence the chemical shifts of other ring protons.[5] This signal is expected to be a sharp singlet with an integration of 3H, typically appearing in the range of 2.2-2.5 ppm.[6]
-
Pyrazole H-4 Proton (H-4): This is the sole proton directly attached to the pyrazole ring core. Its chemical shift is highly indicative of the electronic nature of the heterocyclic ring. In unsubstituted pyrazole, the H-4 proton appears as a triplet around 6.3 ppm.[7] In this substituted analogue, with no adjacent protons, the signal will be a singlet (1H). Its precise location can vary but is expected between 5.7 and 6.4 ppm.[1][6][8]
-
Pyrazole N-H Proton (N-H): The N-H proton is acidic and can undergo rapid chemical exchange with other acidic protons (like trace water in the solvent) or participate in intermolecular hydrogen bonding. This leads to signal broadening. Its chemical shift is highly dependent on the solvent, concentration, and temperature.[7] It can appear over a very wide range, from approximately 8 to 13 ppm, and is often a broad singlet.[8]
Predicted Data Summary
The anticipated ¹H NMR data for 3-(tert-Butyl)-5-methyl-1H-pyrazole is summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -C(CH₃)₃ | ~ 1.30 | Singlet (s) | 9H | N/A |
| -CH₃ | ~ 2.40 | Singlet (s) | 3H | N/A |
| H-4 | ~ 6.10 | Singlet (s) | 1H | N/A |
| N-H | 8.0 - 13.0 (variable) | Broad Singlet (br s) | 1H | N/A |
Experimental Protocol for ¹H NMR Spectrum Acquisition
Achieving a high-quality, interpretable spectrum requires meticulous sample preparation and instrument setup. The following protocol is a self-validating system designed to ensure reproducibility and accuracy.
Causality in Experimental Choices
-
Solvent Selection: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are essential. The deuterium nucleus resonates at a much different frequency than protons, rendering the solvent invisible in the ¹H spectrum. The choice of solvent is critical; CDCl₃ is a common first choice for its versatility. However, for compounds with potentially exchangeable protons like the N-H, aprotic polar solvents like DMSO-d₆ can be superior as they slow down the exchange rate and often result in sharper N-H signals.[9]
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is standard. This provides a good signal-to-noise ratio without causing significant concentration-dependent peak shifting or broadening due to aggregation.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm). Its 12 equivalent protons give a sharp, intense singlet that does not overlap with most organic proton signals.
Step-by-Step Acquisition Workflow
Caption: Standard workflow for ¹H NMR data acquisition and processing.
Advanced Considerations and 2D NMR
While ¹H NMR is powerful, complex structures may require further validation.
-
Solvent Effects: Recording the spectrum in different solvents (e.g., CDCl₃ vs. DMSO-d₆) can be diagnostic. The N-H proton signal, in particular, will shift significantly, confirming its assignment.[9]
-
D₂O Shake: Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the N-H proton signal to disappear. This occurs because the labile N-H proton exchanges with deuterium from D₂O, becoming NMR-invisible and confirming its identity.
-
2D NMR (COSY & HSQC/HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. For this molecule, a COSY spectrum would be very simple, showing no cross-peaks, confirming the absence of H-H coupling between the isolated spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is exceptionally useful for confirming the assignment of the quaternary carbons and piecing the molecular fragments together. For example, the tert-butyl protons would show an HMBC correlation to the C-3 carbon of the pyrazole ring.
-
Conclusion
The ¹H NMR spectrum of 3-(tert-Butyl)-5-methyl-1H-pyrazole is characterized by four distinct singlet signals, corresponding to the tert-butyl, methyl, pyrazole H-4, and pyrazole N-H protons. A thorough understanding of shielding effects, proton equivalency, and the influence of experimental conditions allows for an unambiguous assignment of the entire spectrum. The protocols and theoretical framework presented in this guide provide a robust system for the accurate structural elucidation of this and related pyrazole derivatives, supporting the rigorous demands of chemical research and drug development.
References
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]
-
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). ProQuest. Available at: [Link]
-
t-Butyl group towers over other 1H resonances. ACD/Labs. Available at: [Link]
-
Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. ResearchGate. Available at: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]
-
¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan. Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. ResearchGate. Available at: [Link]
Sources
- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 2. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - ProQuest [proquest.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. connectjournals.com [connectjournals.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the FT-IR Analysis of 3-(tert-Butyl)-5-methyl-1H-pyrazole
Introduction: The Significance of Pyrazole Heterocycles and the Role of FT-IR Spectroscopy
Pyrazoles, a class of five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms, are fundamental building blocks in medicinal chemistry and drug development.[1][2] Their versatile scaffold allows for a wide range of pharmacological activities, making them prevalent in numerous therapeutic agents.[3][4] The specific substitution pattern on the pyrazole ring dictates its physicochemical properties and biological interactions. 3-(tert-Butyl)-5-methyl-1H-pyrazole is a prime example of a substituted pyrazole, featuring a bulky tert-butyl group and a methyl group, which can influence its steric and electronic characteristics.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules.[5] By measuring the absorption of infrared radiation by a sample, FT-IR provides a unique "molecular fingerprint" based on the vibrational frequencies of its functional groups. This guide offers an in-depth analysis of the FT-IR spectrum of 3-(tert-Butyl)-5-methyl-1H-pyrazole, providing researchers, scientists, and drug development professionals with the foundational knowledge to interpret its spectral features with confidence.
Deciphering the Vibrational Landscape: A Region-by-Region Analysis
The FT-IR spectrum of 3-(tert-Butyl)-5-methyl-1H-pyrazole can be systematically interpreted by examining the characteristic absorption bands arising from its distinct structural components: the pyrazole ring, the tert-butyl group, the methyl group, and the N-H bond.
The High-Frequency Region (4000-2500 cm⁻¹): Unveiling N-H and C-H Stretching Vibrations
This region is dominated by the stretching vibrations of hydrogen atoms bonded to nitrogen and carbon.
-
N-H Stretching: The N-H stretching vibration in pyrazoles typically gives rise to a broad band in the 3300-3500 cm⁻¹ region.[6] In the solid state or in concentrated solutions, intermolecular hydrogen bonding can cause this band to broaden and shift to lower wavenumbers.[7][8] For 3-(tert-Butyl)-5-methyl-1H-pyrazole, a broad absorption in this range is a key indicator of the N-H functionality.
-
Aromatic and Aliphatic C-H Stretching: Aromatic C-H stretching vibrations from the pyrazole ring are expected to appear in the 3000-3100 cm⁻¹ range.[9][10] In contrast, the aliphatic C-H stretching vibrations from the tert-butyl and methyl groups will produce strong absorptions in the 2850-3000 cm⁻¹ region.[11] Specifically, the asymmetric and symmetric stretching of the methyl groups in the tert-butyl substituent, along with the C-5 methyl group, contribute to these prominent bands.
The Fingerprint Region (1600-650 cm⁻¹): A Wealth of Structural Information
This complex region contains a multitude of bending and stretching vibrations that are highly characteristic of the molecule as a whole.
-
Pyrazole Ring Vibrations: The pyrazole ring itself exhibits a series of characteristic vibrations.
-
C=N and C=C Stretching: Mixed stretching vibrations of the C=N and C=C bonds within the aromatic ring are typically observed in the 1400-1650 cm⁻¹ range.[9] For substituted pyrazoles, a strong band around 1595 cm⁻¹ can be attributed to these modes.[12]
-
Ring Deformation: The in-plane and out-of-plane bending vibrations of the pyrazole ring give rise to absorptions at lower frequencies, often below 1000 cm⁻¹.[13]
-
-
Tert-Butyl and Methyl Group Bending Vibrations:
-
Methyl C-H Bending: Asymmetric and symmetric C-H bending (scissoring) vibrations of the methyl groups are expected around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹, respectively.[11] The presence of the tert-butyl group often results in a characteristic doublet in the 1365-1395 cm⁻¹ region due to the symmetric bending of the gem-dimethyl groups.[14]
-
C-C Skeletal Vibrations: The stretching and bending of the C-C bonds within the tert-butyl group will also contribute to the complexity of this region.
-
Summary of Expected FT-IR Absorption Bands
The following table provides a concise summary of the anticipated FT-IR absorption bands for 3-(tert-Butyl)-5-methyl-1H-pyrazole, their corresponding vibrational modes, and expected intensities.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500 - 3300 | N-H Stretch | Pyrazole Ring | Medium, Broad |
| 3100 - 3000 | Aromatic C-H Stretch | Pyrazole Ring | Medium |
| 3000 - 2850 | Aliphatic C-H Stretch | tert-Butyl & Methyl | Strong |
| 1620 - 1500 | C=N and C=C Stretch | Pyrazole Ring | Strong to Medium |
| 1470 - 1450 | Asymmetric C-H Bend | Methyl | Medium |
| 1395 - 1365 | Symmetric C-H Bend (doublet) | tert-Butyl | Medium |
| 1380 - 1370 | Symmetric C-H Bend | Methyl | Medium |
| Below 1000 | Ring Deformation | Pyrazole Ring | Medium to Weak |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To obtain a reliable FT-IR spectrum of 3-(tert-Butyl)-5-methyl-1H-pyrazole, the following self-validating protocol is recommended:
I. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Rationale: ATR is a preferred method for solid samples as it requires minimal sample preparation and provides excellent reproducibility.
-
Procedure: a. Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the empty ATR accessory. b. Place a small amount of the solid 3-(tert-Butyl)-5-methyl-1H-pyrazole sample onto the crystal. c. Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal. d. Collect the sample spectrum.
II. Instrument Parameters
-
Rationale: Proper instrument settings are crucial for a high signal-to-noise ratio and accurate spectral data.
-
Settings:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (sufficient for most qualitative analyses)
-
Number of Scans: 32-64 (to improve the signal-to-noise ratio)
-
Apodization: Happ-Genzel (a good general-purpose function)
-
III. Data Processing and Analysis
-
Rationale: Post-acquisition processing enhances the quality and interpretability of the spectrum.
-
Steps: a. Background Subtraction: The instrument software will automatically subtract the previously collected background spectrum. b. ATR Correction: Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the evanescent wave. This results in a spectrum that more closely resembles a traditional transmission spectrum. c. Baseline Correction: If necessary, apply a baseline correction to remove any broad, underlying features. d. Peak Picking: Identify and label the wavenumbers of the significant absorption bands.
Visualizing the Molecular Structure and Analytical Workflow
To further aid in the understanding of the FT-IR analysis, the following diagrams illustrate the molecular structure of 3-(tert-Butyl)-5-methyl-1H-pyrazole and the experimental workflow.
Caption: Molecular structure of 3-(tert-Butyl)-5-methyl-1H-pyrazole.
Caption: Experimental workflow for FT-IR analysis.
Conclusion: A Powerful Tool for Structural Verification
FT-IR spectroscopy provides a rapid, non-destructive, and highly informative method for the structural characterization of 3-(tert-Butyl)-5-methyl-1H-pyrazole. By understanding the characteristic vibrational frequencies of the pyrazole ring and its substituents, researchers can confidently verify the identity and purity of their synthesized compounds. This guide serves as a comprehensive resource for interpreting the FT-IR spectrum of this important heterocyclic compound, empowering scientists in their drug discovery and development endeavors.
References
-
ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. Available at: [Link]
-
ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives. Available at: [Link]
-
ResearchGate. (n.d.). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). Structures and tautomerism of substituted pyrazoles studied in the supersonic jet expansion. Available at: [Link]
-
Hansen, P. E., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. National Center for Biotechnology Information. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available at: [Link]
-
MDPI. (2023). Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Available at: [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]
-
Iraqi Journal of Science. (n.d.). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Available at: [Link]
-
ACS Publications. (n.d.). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Available at: [Link]
-
Taylor & Francis Online. (n.d.). New pyrazole-thiadiazole Schiff derivatives: synthesis, characterization and pharmacological evaluation. Available at: [Link]
-
ResearchGate. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]
-
Chemistry LibreTexts. (2023). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
MDPI. (2023). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available at: [Link]
-
WebSpectra. (n.d.). IR Absorption Table. Available at: [Link]
-
ChemRxiv. (n.d.). Vibronic Spectrum of Pyrazine: New Insights from Multi-state-multi-mode Simulations Parameterized with Equation-of-Motion Coupled-Cluster Methods. Available at: [Link]
-
ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 4. jocpr.com [jocpr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Whitepaper: 3-(tert-Butyl)-5-methyl-1H-pyrazole
This technical guide provides a comprehensive analysis of 3-(tert-Butyl)-5-methyl-1H-pyrazole , a sterically demanding heterocyclic scaffold critical in medicinal chemistry and coordination complex synthesis.
Molecular Identity, Synthesis, and Application in Drug Discovery
Executive Summary
3-(tert-Butyl)-5-methyl-1H-pyrazole (CAS: 96440-80-1) is a unsymmetrical pyrazole derivative characterized by a significant steric differential between its two flanking substituents: a bulky tert-butyl group and a smaller methyl group. This structural asymmetry makes it a privileged scaffold in Fragment-Based Drug Design (FBDD) , particularly for kinase inhibitors where the tert-butyl group occupies hydrophobic pockets (e.g., the "gatekeeper" region) while the nitrogenous core engages in hydrogen bonding. Beyond pharma, it serves as a bulky ligand ("HpztBu,Me") in organometallic chemistry, stabilizing rare-earth metal complexes.
Molecular Identity & Physicochemical Profile[1][2][3]
The molecular weight of 3-(tert-Butyl)-5-methyl-1H-pyrazole is 138.21 g/mol .
Core Data Table
| Property | Value | Technical Note |
| Molecular Weight | 138.21 g/mol | Calculated from Formula |
| Exact Mass | 138.1157 Da | Monoisotopic mass for HRMS validation |
| CAS Registry Number | 96440-80-1 | Validated for the specific 3-tBu-5-Me isomer |
| Appearance | White to pale yellow solid | Crystalline form |
| Predicted LogP | ~2.3 | Moderate lipophilicity due to tert-butyl moiety |
| Acidity (pKa) | ~14.0 (NH deprotonation) | Weak acid; forms anions with strong bases (e.g., NaH) |
| Basicity (pKa) | ~3.0 (Conjugate acid) | Electron-donating alkyl groups slightly increase basicity vs. pyrazole |
Tautomeric Equilibrium
In solution, this molecule exists in dynamic equilibrium between two tautomers: 3-(tert-butyl)-5-methyl-1H-pyrazole and 5-(tert-butyl)-3-methyl-1H-pyrazole .
-
State: In neutral organic solvents (CDCl₃), the proton rapidly exchanges between N1 and N2.
-
Implication: Analytical spectra (NMR) often show averaged signals unless cooled to low temperatures (< -50°C) or if the nitrogen is substituted (N-alkylation locks the tautomer).
Synthesis & Manufacturing Protocol
The industrial and laboratory standard for synthesizing this compound is the Claisen-type condensation of a
Reaction Mechanism
The synthesis utilizes 5,5-dimethylhexane-2,4-dione (Pivaloylacetone) and Hydrazine Hydrate . The reaction proceeds via a hydrazone intermediate followed by intramolecular cyclization and dehydration.
Figure 1: Synthetic pathway via condensation of 1,3-diketone with hydrazine.
Step-by-Step Laboratory Protocol
Safety: Hydrazine hydrate is toxic and a suspected carcinogen. Work in a fume hood.
-
Preparation: Charge a round-bottom flask with 5,5-dimethylhexane-2,4-dione (1.0 equiv) dissolved in Ethanol (EtOH).
-
Addition: Cool the solution to 0°C. Dropwise add Hydrazine Hydrate (1.1 equiv) to control the exotherm.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor consumption of diketone by TLC (Hexane:EtOAc 3:1).
-
Workup:
-
Evaporate ethanol under reduced pressure.
-
Dissolve residue in Ethyl Acetate and wash with water/brine to remove excess hydrazine.
-
Dry organic layer over
.
-
-
Purification: Recrystallize from Hexanes or Pentane to yield white crystals.
Analytical Characterization
To validate the molecular identity, researchers should look for these specific spectral signatures.
Nuclear Magnetic Resonance ( H NMR)
Data typically acquired in
- 1.30 ppm (s, 9H): The distinct, intense singlet of the tert-butyl group.
- 2.28 ppm (s, 3H): Singlet corresponding to the 5-methyl group.
- 5.85 ppm (s, 1H): The vinylic proton at the C4 position . This is a diagnostic signal for the pyrazole ring formation.
- 9-12 ppm (br s, 1H): The exchangeable N-H proton (shift varies with concentration and solvent).
Mass Spectrometry[6][7]
-
ESI-MS (Positive Mode): Expect a base peak at m/z 139.1 [M+H]⁺ .
-
Fragmentation: High energy collision may show loss of a methyl group (M-15) or the tert-butyl fragment.
Applications in Drug Discovery & Research[4][8]
Kinase Inhibitor Design
The 3-tert-butyl-5-methylpyrazole motif is a "privileged scaffold" in kinase inhibition.
-
Gatekeeper Interaction: The bulky tert-butyl group is often positioned to interact with the "gatekeeper" residue in the ATP-binding pocket of kinases (e.g., FLT3, B-RAF).
-
H-Bonding: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while N1 (if unsubstituted) acts as a donor to the hinge region of the kinase.
Figure 2: Structure-Activity Relationship (SAR) map for kinase inhibitor design.
Coordination Chemistry
In inorganic synthesis, the deprotonated form (pyrazolato anion) acts as a bridging ligand. The steric bulk of the tert-butyl group prevents the formation of infinite polymeric chains, favoring the formation of discrete dimeric or trimeric metal complexes, particularly with Lanthanides (e.g., Europium, Ytterbium).
References
-
Compound Identity & CAS: 3-(tert-Butyl)-5-methyl-1H-pyrazole (CAS 96440-80-1). BLD Pharm & Angene Chemical Catalog.
-
Synthesis Precursor: 5,5-Dimethylhexane-2,4-dione (Pivaloylacetone). PubChem Compound Summary.
-
Structural Characterization: Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC (NIH), 2021. (Describes analogous pyrazole synthesis and NMR characterization).
-
Coordination Chemistry: Distinct Reactivity of Trimethylytterbium toward AlMe3.... ResearchGate, 2025. (Details use of "HpztBu,Me" ligand).
-
Kinase Applications: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI, 2021. (Demonstrates pyrazole functionalization for biological activity).
An In-depth Technical Guide to the IUPAC Nomenclature, Synthesis, and Characterization of C8H14N2 Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of pyrazole derivatives with the molecular formula C8H14N2. It delves into the systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the various structural isomers, outlines robust and adaptable synthetic protocols for their preparation, and details the key spectroscopic techniques for their structural elucidation. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, organic synthesis, and drug development, where the pyrazole scaffold is a cornerstone of molecular design.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its versatile binding capabilities with a wide range of biological targets.[2] Consequently, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] Several commercially successful drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil, feature a pyrazole core, underscoring the therapeutic importance of this heterocyclic system.[4] The exploration of novel pyrazole derivatives, such as those with the molecular formula C8H14N2, continues to be an active area of research for the discovery of new therapeutic agents.[5]
Decoding the Isomers: IUPAC Nomenclature of C8H14N2 Pyrazole Derivatives
The molecular formula C8H14N2 allows for a multitude of structural isomers built around a pyrazole core. A systematic approach to their nomenclature is crucial for unambiguous scientific communication. The IUPAC nomenclature for substituted pyrazoles follows a set of established rules.[1][6]
The numbering of the pyrazole ring begins at one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants.[7] If a substituent is present on a nitrogen atom, that nitrogen is designated as position 1. If both nitrogens are unsubstituted, the numbering starts from the nitrogen that will result in the lowest locant for the first-encountered substituent.
Below is a systematic breakdown of the most common structural isomers of C8H14N2 featuring a pyrazole ring, along with their correct IUPAC names.
N-Substituted Pyrazoles
In these isomers, one of the nitrogen atoms of the pyrazole ring bears an alkyl substituent.
-
1-Pentyl-1H-pyrazole: A pentyl group is attached to one of the nitrogen atoms.
-
1-(1-Methylbutyl)-1H-pyrazole: A 1-methylbutyl group is attached to the N1 position.
-
1-(2-Methylbutyl)-1H-pyrazole: A 2-methylbutyl group is attached to the N1 position.
-
1-(3-Methylbutyl)-1H-pyrazole (1-Isopentyl-1H-pyrazole): A 3-methylbutyl group is attached to the N1 position.
-
1-(2,2-Dimethylpropyl)-1H-pyrazole (1-Neopentyl-1H-pyrazole): A 2,2-dimethylpropyl group is attached to the N1 position.
-
1-Butyl-3-methyl-1H-pyrazole: A butyl group is on the N1 position and a methyl group is on the C3 position.
-
1-Butyl-4-methyl-1H-pyrazole: A butyl group is on the N1 position and a methyl group is on the C4 position.
-
1-Butyl-5-methyl-1H-pyrazole: A butyl group is on the N1 position and a methyl group is on the C5 position.
-
1-tert-Butyl-3-methyl-1H-pyrazole: A tert-butyl group is on the N1 position and a methyl group is on the C3 position.
-
1,3-Diethyl-5-methyl-1H-pyrazole: An ethyl group is on the N1 and C3 positions, and a methyl group is on the C5 position.
C-Substituted Pyrazoles
These isomers feature alkyl groups attached to the carbon atoms of the pyrazole ring.
-
3,5-Di-n-propyl-1H-pyrazole: Two n-propyl groups are attached to the C3 and C5 positions.
-
3,5-Diisopropyl-1H-pyrazole: Two isopropyl groups are attached to the C3 and C5 positions.
-
3-tert-Butyl-5-methyl-1H-pyrazole: A tert-butyl group is at the C3 position and a methyl group is at the C5 position.
-
1,3,4,5-Tetramethyl-1H-pyrazole: Methyl groups are attached to both nitrogen and all three carbon atoms.
This list is not exhaustive but represents some of the most common substitution patterns for C8H14N2 pyrazole derivatives. The principles outlined can be applied to name any other structural isomer.
Synthesis of C8H14N2 Pyrazole Derivatives: A Practical Guide
The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with the most common and versatile method being the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] This approach allows for the regioselective synthesis of a wide variety of pyrazole derivatives.
General Workflow for Pyrazole Synthesis
The general workflow for the synthesis of alkyl-substituted pyrazoles is depicted in the following diagram:
Figure 1: General workflow for the synthesis of pyrazole derivatives.
Experimental Protocol: Synthesis of 3,5-dialkyl-1H-pyrazoles
This protocol provides a general method for the synthesis of 3,5-dialkyl-1H-pyrazoles, which can be adapted for various C8H14N2 isomers. As a representative example, the synthesis of 3,5-di-n-propyl-1H-pyrazole is outlined.
Materials:
-
Nonane-4,6-dione (1,3-dicarbonyl precursor)
-
Hydrazine hydrate
-
Ethanol or acetic acid (solvent)
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (e.g., nonane-4,6-dione, 1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[9]
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The addition may be exothermic, and cooling in an ice bath may be necessary to control the reaction temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a dilute solution of hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3,5-dialkyl-1H-pyrazole.
Synthesis of N-Alkylpyrazoles
To synthesize N-alkylated pyrazoles, a two-step process is typically employed. First, the desired C-substituted pyrazole is synthesized as described above. Then, the N-H proton is deprotonated with a suitable base, followed by reaction with an alkyl halide.
Figure 2: Workflow for the N-alkylation of pyrazoles.
Structural Characterization of C8H14N2 Pyrazole Derivatives
The unambiguous identification and characterization of the synthesized pyrazole derivatives are accomplished through a combination of spectroscopic techniques.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of pyrazole derivatives.[10]
-
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons provide valuable information about the substitution pattern on the pyrazole ring.
-
The N-H proton of 1H-pyrazoles typically appears as a broad singlet in the range of δ 10-13 ppm.[2]
-
The C4-H proton of the pyrazole ring usually resonates as a singlet around δ 6.0-6.5 ppm.
-
The chemical shifts of the alkyl substituents will be in the aliphatic region (δ 0.8-4.0 ppm), with their multiplicity and integration providing confirmation of their structure and position. For example, in 1-ethyl-3,5-dimethylpyrazole, one would expect to see a quartet for the N-CH₂ group and a triplet for the N-CH₂-CH₃ group.
-
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
The C3 and C5 carbons of the pyrazole ring typically resonate in the range of δ 140-155 ppm.[2]
-
The C4 carbon usually appears at a more upfield position, around δ 100-110 ppm.
-
The chemical shifts of the alkyl carbon atoms will be in the upfield region of the spectrum.
-
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3,5-Dimethylpyrazole
| Atom | ¹H NMR | ¹³C NMR |
| C3-CH₃ | ~2.2 | ~13 |
| C4-H | ~5.8 | ~105 |
| C5-CH₃ | ~2.2 | ~13 |
| C3/C5 | - | ~148 |
| N-H | ~12.5 | - |
Data obtained from various sources and may vary depending on the solvent and concentration.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) will correspond to the molecular weight of the C8H14N2 isomer (138.21 g/mol ). The fragmentation pattern can provide clues about the substitution pattern. Common fragmentation pathways for alkylpyrazoles involve the loss of alkyl radicals and the cleavage of the pyrazole ring.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups.
-
The N-H stretching vibration of 1H-pyrazoles is typically observed as a broad band in the region of 3100-3500 cm⁻¹.[13]
-
C-H stretching vibrations of the alkyl groups are observed around 2850-3000 cm⁻¹.
-
C=N and C=C stretching vibrations within the pyrazole ring appear in the 1400-1600 cm⁻¹ region.[14]
Conclusion
This technical guide has provided a detailed framework for the understanding and investigation of C8H14N2 pyrazole derivatives. By systematically applying IUPAC nomenclature, utilizing versatile synthetic strategies, and employing a suite of spectroscopic techniques, researchers can confidently synthesize and characterize novel pyrazole compounds. The foundational knowledge presented herein is intended to empower scientists in their pursuit of new molecular entities with potential applications in drug discovery and materials science. The continued exploration of the chemical space occupied by pyrazole derivatives holds significant promise for future scientific advancements.
References
- IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2013.
-
IUPAC. Nomenclature of Heterocyclic Compounds. Available at: [Link]
-
National Center for Biotechnology Information. "Celecoxib." PubChem, Available at: [Link].
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals, 2013.
-
IUPAC. Rule B-3. Fused Heterocyclic Systems. Available at: [Link]
- New pyrazole-thiadiazole Schiff derivatives: synthesis, characterization and pharmacological evalu
- (A) Pyrazole structures can be described as two different tautomers....
- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles.
- Mass spectrometric study of some pyrazoline derivatives.
- 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum. ChemicalBook.
- Method for preparing 3.5-dimethylpyrazole.
- Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurk
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- 3,5-dimethylpyrazole. Organic Syntheses.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 2023.
- Mass Spectrometry - Fragmentation P
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 2016.
- Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
- Chemical structures and numbering of pyrazole 1, dihydropyrazole (pyrazoline) tautomers 2–4 and pyrazolidine 5.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 2023.
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 2024.
- A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Gener
- Channel Overview (Tetrazoles Synthesis). YouTube, 2019.
- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 2014.
- 3,5-Dimethylpyrazole. PubChem.
- Tricyclic Pyrazoles. Part 5. Novel 1,4-Dihydroindeno[1,2-c]pyrazole CB2 Ligands Using Molecular Hybridization Based on Scaffold Hopping. Bioorganic & Medicinal Chemistry Letters, 2012.
- tetrazole synthesis from a nitrile and azide - labor
- Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. European Journal of Medicinal Chemistry, 2017.
- Synthesis of 3,5-disubstituted pyrazoles.
- 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE(934-48-5) 13C NMR spectrum. ChemicalBook.
- Table of Characteristic IR Absorptions. University of Colorado Boulder.
- FR-2.2 Heterocyclic Components. IUPAC.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 2005.
- Synthesis of 3,5-Dimethylpyrazole. YouTube, 2020.
- Pyrazole(288-13-1) IR Spectrum. ChemicalBook.
- 14.
- PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica, 2016.
- Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2014.
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry, 2018.
- Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles.
- Fragment
- 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 1999.
- pyrazole. Wiktionary.
- Pyrazole synthesis. Organic Chemistry Portal.
Sources
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 9. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to 3-tert-butyl-5-methyl-1H-pyrazole (CAS Number 96440-80-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-tert-butyl-5-methyl-1H-pyrazole, identified by the CAS number 96440-80-1, is a substituted pyrazole derivative. The pyrazole ring system is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The unique substitution pattern of a bulky tert-butyl group and a methyl group on the pyrazole core of CAS 96440-80-1 suggests the potential for novel pharmacological profiles and applications in drug discovery and materials science. The tert-butyl group, in particular, can enhance lipophilicity, which may influence the compound's pharmacokinetic properties[1]. This guide provides a comprehensive overview of the available technical information for 3-tert-butyl-5-methyl-1H-pyrazole, including its structure, properties, synthesis, and potential applications, to support researchers in their scientific endeavors.
Chemical Structure and Properties
The fundamental characteristics of 3-tert-butyl-5-methyl-1H-pyrazole are summarized below, providing a foundational understanding of this molecule.
Structure
The chemical structure of 3-tert-butyl-5-methyl-1H-pyrazole is characterized by a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a tert-butyl group at position 3 and a methyl group at position 5.
Caption: Chemical structure of 3-tert-butyl-5-methyl-1H-pyrazole.
Physicochemical Properties
A summary of computed and known properties for 3-tert-butyl-5-methyl-1H-pyrazole and related compounds is presented in the table below.
| Property | Value | Source |
| CAS Number | 96440-80-1 | - |
| Molecular Formula | C₈H₁₄N₂ | - |
| Molecular Weight | 138.21 g/mol | - |
| IUPAC Name | 3-tert-butyl-5-methyl-1H-pyrazole | - |
| SMILES | CC1=CC(=NN1)C(C)(C)C | - |
| XLogP3 | 2.3 | Computed |
| Hydrogen Bond Donor Count | 1 | Computed |
| Hydrogen Bond Acceptor Count | 2 | Computed |
| Rotatable Bond Count | 1 | Computed |
| Topological Polar Surface Area | 28.7 Ų | Computed |
| Boiling Point (3-methylpyrazole) | 204 °C | [3] |
| Melting Point (a derivative) | 116-117 °C | [4] |
Synthesis and Reactivity
The synthesis of substituted pyrazoles can be achieved through various synthetic routes. A common and effective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
General Synthetic Approach
A plausible and widely used method for the synthesis of 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis. This involves the reaction of a β-diketone with hydrazine. For 3-tert-butyl-5-methyl-1H-pyrazole, the starting materials would be 2,2-dimethyl-3,5-hexanedione and hydrazine.
Caption: General synthetic workflow for pyrazole synthesis.
Reactivity
The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the presence of activating or deactivating groups influences the regioselectivity. The nitrogen atoms of the pyrazole ring can be alkylated or acylated. The N-H proton is weakly acidic and can be removed by a base.
Derivatives of 3-tert-butyl-5-methyl-1H-pyrazole have been shown to undergo various reactions. For instance, the related 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine can undergo a one-pot reductive amination with an aldehyde to form a secondary amine[5]. It can also react with sulfonyl chlorides in the presence of a base to yield sulfonamides[4]. These examples highlight the synthetic utility of the pyrazole core in generating diverse molecular scaffolds.
Analytical Characterization
The structural elucidation and purity assessment of 3-tert-butyl-5-methyl-1H-pyrazole and its derivatives are typically accomplished using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure. For a related compound, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the ¹H NMR spectrum in CDCl₃ showed a singlet for the tert-butyl protons at δ 1.24 ppm and a singlet for the pyrazole H-4 proton at δ 5.74 ppm[4]. The ¹³C NMR would show characteristic signals for the pyrazole ring carbons and the substituent groups.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For a derivative, the molecular ion peak was observed, confirming its molecular weight[5].
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups. For a related sulfonamide derivative, characteristic peaks for C-H, C=N, and SO₂ stretching were observed[4].
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of pyrazole derivatives. A general reverse-phase HPLC method for the purity analysis of 3-methylpyrazole has been described, which could be adapted for 3-tert-butyl-5-methyl-1H-pyrazole[6]. The method typically uses a C18 column with a gradient elution of acetonitrile and water containing an acid modifier, with UV detection[6].
Typical HPLC Parameters for Pyrazole Analysis [6]
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 220 nm |
Biological Activity and Potential Applications
While no specific biological activity has been reported for 3-tert-butyl-5-methyl-1H-pyrazole (CAS 96440-80-1) in the reviewed scientific literature, the pyrazole scaffold is of significant interest in drug discovery.
General Biological Profile of Pyrazoles
Pyrazole derivatives have been reported to possess a broad spectrum of pharmacological activities, including:
-
Anti-inflammatory and Analgesic: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. Many other pyrazole derivatives have shown potent anti-inflammatory and analgesic effects[2].
-
Anticancer: Various pyrazole-sulfonamide hybrids have demonstrated promising anticancer activity against different cancer cell lines[4].
-
Antimicrobial: Pyrazole derivatives have been investigated for their antibacterial and antifungal properties[1].
-
Other Activities: Pyrazoles have also been explored as anticonvulsants, antivirals, and for other therapeutic applications[1].
The presence of the tert-butyl and methyl groups on the pyrazole ring of CAS 96440-80-1 provides a unique substitution pattern that could be explored for various biological targets. The lipophilic nature of the tert-butyl group may enhance membrane permeability and interaction with hydrophobic pockets of enzymes or receptors[1].
Potential Research Directions
Given the established biological importance of the pyrazole nucleus, 3-tert-butyl-5-methyl-1H-pyrazole represents a valuable starting point for the synthesis of novel compound libraries for biological screening. Researchers could explore its potential in areas such as:
-
Kinase Inhibition: The pyrazole scaffold is present in several kinase inhibitors.
-
GPCR Modulation: Pyrazole derivatives have been found to interact with G-protein coupled receptors.
-
Enzyme Inhibition: The structural features of this compound could be suitable for designing inhibitors for various enzymes.
Sources
- 1. 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole () for sale [vulcanchem.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-甲基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Biological Activity of Pyrazole Derivatives: A Technical Guide for Drug Discovery
Executive Summary
The pyrazole scaffold (1,2-diazole) represents a cornerstone of modern medicinal chemistry, distinguished by its unique electronic properties and capacity for multiple hydrogen-bonding interactions. This guide provides a technical deep-dive into the biological activity of pyrazole derivatives, moving beyond surface-level descriptions to explore the causal mechanisms of action, structure-activity relationships (SAR), and validated synthetic protocols. We focus on its two most dominant therapeutic applications: kinase inhibition (oncology) and cyclooxygenase-2 (COX-2) inhibition (inflammation) , while providing forward-looking insights into pyrazole-based PROTACs.
The Pyrazole Scaffold: Chemical Basis of Bioactivity
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. Its bioactivity stems from its dual nature:
-
Pyrrole-like Nitrogen (N1): Acts as a hydrogen bond donor.
-
Pyridine-like Nitrogen (N2): Acts as a hydrogen bond acceptor.
This tautomeric versatility allows pyrazoles to mimic peptide bonds and interact with diverse biological targets, including the hinge regions of ATP-binding sites in kinases and the hydrophilic pockets of enzymes like COX-2.
Pharmacological Diversity & Mechanisms of Action[1][2]
Anti-Inflammatory Activity: Selective COX-2 Inhibition
Mechanism: Traditional NSAIDs inhibit both COX-1 (constitutive, cytoprotective) and COX-2 (inducible, proinflammatory). Pyrazole derivatives like Celecoxib achieve selectivity by exploiting a subtle structural difference: the COX-2 active site has a secondary "side pocket" created by the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2).
-
Key Interaction: The polar sulfonamide or sulfonyl group on the pyrazole ring binds tightly to the hydrophilic side pocket of COX-2, a region inaccessible in COX-1 due to steric hindrance.
Anticancer Activity: Kinase Inhibition (EGFR/VEGFR)
Mechanism: Pyrazole derivatives function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2.
-
Hinge Binding: The pyrazole nitrogen atoms form crucial hydrogen bonds with the amino acid residues in the kinase hinge region (e.g., Met793 in EGFR), locking the enzyme in an inactive conformation.
Visualization of Signaling Pathways
Figure 1: COX-2 Inhibition and Downstream Signaling This diagram illustrates the arachidonic acid cascade and the specific blockade point of pyrazole-based inhibitors.
Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins without disrupting COX-1 mediated gastric protection.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of pyrazoles is dictated by substitution patterns at positions 1, 3, 4, and 5.
SAR Trends in Anticancer Pyrazoles (EGFR Targeting)
Data synthesized from recent studies (2023-2024) highlighting the impact of substituents on IC50 values against EGFR kinase.
| Compound ID | R1 (N-Position) | R3 (C-Position) | R4 (C-Position) | R5 (C-Position) | EGFR IC50 (µM) | Activity Interpretation |
| Pjz-01 (Ref) | Phenyl | Methyl | H | Methyl | > 50.0 | Baseline: Unsubstituted phenyl ring shows poor activity. |
| Pjz-05 | 4-F-Phenyl | CF3 | H | 4-Cl-Phenyl | 8.2 | Electron Withdrawal: Fluorine and CF3 improve metabolic stability and lipophilicity. |
| Pjz-12 | 2,4-Di-Cl-Phenyl | Amide | H | 4-Br-Phenyl | 2.4 | Steric Bulk: Ortho-substitution on N-phenyl ring forces a twisted conformation favorable for binding. |
| Pjz-24 | 3-Cl, 4-F-Phenyl | NH2 | Pyrimidine | 3,4,5-Tri-OMe-Phenyl | 0.016 | H-Bonding: Amino group and pyrimidine ring act as critical H-bond donors/acceptors in the hinge region. |
Key Insight: The introduction of a pyrimidine moiety at R4 combined with an electron-rich trimethoxy-phenyl group at R5 (Compound Pjz-24) drastically enhances potency. This mimics the pharmacophore of marketed drugs like Erlotinib, allowing the pyrazole to serve as a bioisostere for the quinazoline core.
Experimental Protocols
Protocol A: Regioselective Synthesis of Celecoxib
This protocol describes the synthesis of the COX-2 inhibitor Celecoxib, demonstrating the construction of the 1,5-diarylpyrazole scaffold.
Reaction Scheme:
-
Claisen Condensation: 4'-Methylacetophenone + Ethyl trifluoroacetate
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. -
Cyclocondensation: 1,3-Dione + 4-Hydrazinylbenzenesulfonamide
Celecoxib.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Step-by-Step Methodology:
Step 1: Synthesis of 1,3-Dione Intermediate
-
Reagents: Charge a dry round-bottom flask with Sodium Methoxide (25% in MeOH, 1.2 eq) and Toluene .
-
Addition: Add 4'-Methylacetophenone (1.0 eq) . Stir at room temperature for 15 min.
-
Condensation: Add Ethyl trifluoroacetate (1.1 eq) dropwise.
-
Reflux: Heat the mixture to reflux (80-90°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to RT. Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
-
Checkpoint: Product should be a yellow solid/oil.
-
Step 2: Cyclization to Pyrazole
-
Reagents: Dissolve the crude 1,3-dione from Step 1 in Ethanol (absolute) .
-
Hydrazine Addition: Add 4-Hydrazinylbenzenesulfonamide hydrochloride (1.1 eq) .
-
Reflux: Heat to reflux (78°C) for 4-6 hours.
-
Precipitation: Cool the reaction mixture to 0°C. The pyrazole product often precipitates. If not, add cold water.
-
Purification: Filter the solid. Recrystallize from a mixture of Ethanol/Water (9:1) to obtain white crystalline Celecoxib.
-
Validation: Confirm structure via 1H-NMR (characteristic pyrazole singlet at ~6.8 ppm) and melting point (160-162°C).
-
Protocol B: In Vitro Kinase Assay (EGFR)
To validate biological activity, use a FRET-based enzymatic assay.
-
Preparation: Mix EGFR kinase domain (recombinant), peptide substrate (Poly Glu:Tyr), and ATP (at Km concentration) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2).
-
Treatment: Add synthesized pyrazole derivative (dissolved in DMSO) at varying concentrations (e.g., 0.1 nM to 10 µM).
-
Incubation: Incubate at RT for 60 minutes.
-
Detection: Add phospho-specific antibody labeled with a fluorophore. Measure fluorescence intensity.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).
Future Perspectives: Pyrazole-Based PROTACs
The next frontier in pyrazole pharmacology is Targeted Protein Degradation (TPD) . Unlike inhibitors that require high occupancy, PROTACs (Proteolysis Targeting Chimeras) act catalytically.[1][2]
Design Strategy:
-
Warhead: A pyrazole derivative binds the target protein (e.g., BRD4 or EGFR).[3]
-
Linker: A PEG or alkyl chain connects the warhead to the E3 ligand.
-
E3 Ligand: Thalidomide (binds Cereblon) or VHL ligand recruits the E3 ubiquitin ligase.
Figure 2: Mechanism of Pyrazole-Based PROTACs
Caption: PROTACs utilize a pyrazole "warhead" to recruit a target protein to an E3 ligase, forming a ternary complex that tags the protein with ubiquitin for proteasomal degradation.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Int. J. Mol. Sci. 2023.[2][4] Link
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharm. Sci. Anal. Res. J. 2024. Link
-
Pyrazole Derivatives in Drug Discovery: Structure-Activity Relationships. ResearchGate. 2025.[5][6] Link
-
PROTACs: Emerging Targeted Protein Degradation Approaches. Biomedicines.[1][7] 2022.[2][8][9][10] Link
-
Synthesis of Celecoxib Application Note. BenchChem. 2025.[5][6] Link
-
Anticancer and Anti-Inflammatory Activities of New Pyrazolo[3,4-b]pyrazines. MDPI. 2023.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Core: A Scaffold of Unparalleled Versatility in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern organic chemistry and drug discovery.[1] Its remarkable structural adaptability and diverse physicochemical properties have rendered it a "privileged scaffold," a recurring motif in a vast array of biologically active compounds and advanced functional materials.[2] This guide, intended for the discerning researcher and development professional, moves beyond a mere cataloging of derivatives. Instead, it aims to provide a deep, mechanistic understanding of the pyrazole core's versatility, exploring the causal relationships between its structure, synthesis, and function. We will dissect the strategic decisions that underpin the synthesis of complex pyrazole-based molecules and illuminate how subtle structural modifications can profoundly influence their biological activity and material properties.
The Strategic Logic of Pyrazole Synthesis: From Classic Reactions to Modern Innovations
The synthetic accessibility of the pyrazole ring is a primary driver of its widespread use. Over the decades, the synthetic chemist's toolkit has expanded from foundational methods to highly efficient, atom-economical modern techniques. The choice of a synthetic route is not arbitrary; it is a strategic decision dictated by the desired substitution pattern, required scale, and the principles of green chemistry.
The Enduring Legacy of the Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most fundamental and reliable methods for constructing the pyrazole core.[3][4] The reaction's enduring appeal lies in its simplicity and the ready availability of starting materials.
The mechanism, initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups, proceeds through a hydrazone intermediate. Subsequent intramolecular condensation and dehydration yield the aromatic pyrazole ring.[4] The regioselectivity of the initial attack on unsymmetrical dicarbonyls is a key consideration, often influenced by the electronic and steric nature of the substituents.
Experimental Protocol: A Classic Knorr Synthesis of a Substituted Pyrazole [5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add the hydrazine derivative (1.1 eq.) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base such as sodium acetate may be added to liberate the free hydrazine.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
The Rise of Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Modern synthetic chemistry increasingly favors methodologies that maximize efficiency and minimize waste. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting materials, have emerged as a powerful strategy for the synthesis of complex pyrazoles.[6][7] These reactions offer significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate diverse molecular libraries.[6][7]
A common MCR approach for pyrazole synthesis involves the reaction of an aldehyde, a ketone, and a hydrazine, often under microwave irradiation to accelerate the reaction.[6]
Caption: Workflow for a multicomponent synthesis of pyrazoles.
C-H Functionalization: The Frontier of Pyrazole Derivatization
Direct C-H functionalization has revolutionized the synthesis of complex organic molecules by offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[8] In the context of pyrazoles, transition-metal-catalyzed C-H activation allows for the direct introduction of aryl, alkyl, and other functional groups onto the pyrazole core with high regioselectivity.[8][9] This approach is particularly valuable for late-stage functionalization in drug discovery programs, enabling the rapid exploration of structure-activity relationships.
The Pyrazole Scaffold in Medicinal Chemistry: A Privileged Player
The pyrazole ring is a prominent feature in a multitude of FDA-approved drugs, a testament to its favorable physicochemical and pharmacokinetic properties.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an exceptional scaffold for designing ligands that bind to biological targets with high affinity and selectivity.
Pyrazole as a Bioisostere: Enhancing Drug-like Properties
Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve the pharmacological profile of a lead compound. The pyrazole ring is frequently employed as a bioisostere for other aromatic systems, such as phenyl and imidazole rings, often leading to enhanced potency, improved metabolic stability, and better solubility.[10]
| Property | Pyrazole | Benzene | Imidazole |
| Aromaticity | Intermediate | High | High |
| Lipophilicity (ClogP) | ~0.24[10] | ~2.14[10] | ~ -0.08 |
| Hydrogen Bond Donor | Yes (N-H) | No | Yes (N-H) |
| Hydrogen Bond Acceptor | Yes (N) | No | Yes (N) |
| pKa (of conjugate acid) | ~2.5 | N/A | ~7.0 |
Table 1: Comparison of key physicochemical properties of pyrazole, benzene, and imidazole.
The lower lipophilicity of pyrazole compared to benzene can be advantageous in reducing off-target effects and improving pharmacokinetic properties.[10] Furthermore, its ability to act as both a hydrogen bond donor and acceptor provides a versatility in receptor interactions that is not possible with a simple phenyl ring.[10]
Pyrazole-Containing Drugs: A Showcase of Therapeutic Diversity
The therapeutic applications of pyrazole-based drugs are remarkably broad, spanning anti-inflammatory, anticancer, antiviral, and CNS-active agents.
Notable FDA-Approved Pyrazole-Containing Drugs:
-
Celecoxib (Celebrex®): A selective COX-2 inhibitor used for the treatment of arthritis and acute pain. Its diaryl-substituted pyrazole core is crucial for its selectivity.
-
Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for the treatment of erectile dysfunction. The pyrazole ring is a key component of the fused heterocyclic system.
-
Rimonabant (Acomplia®): A cannabinoid receptor 1 (CB1) antagonist, formerly used as an anti-obesity drug.
-
Fipronil: A broad-spectrum insecticide, highlighting the application of pyrazoles in agrochemicals.[1]
Caption: Diverse applications of the pyrazole scaffold.
Pyrazoles as Kinase Inhibitors: A Case Study in Structure-Activity Relationships (SAR)
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrazole derivatives have emerged as potent and selective kinase inhibitors. The strategic functionalization of the pyrazole ring allows for the fine-tuning of interactions within the ATP-binding pocket of kinases.
For example, in the development of VEGFR-2 inhibitors for the treatment of prostate cancer, specific substitutions on the pyrazole ring have been shown to be critical for activity. A hydrogen bond donor/acceptor at one end of the molecule is essential for interacting with the hinge region of the kinase, while a hydrophobic tail occupies the allosteric binding site.[11] Quantitative structure-activity relationship (QSAR) studies have further elucidated the importance of electronic and steric parameters in determining the inhibitory potency of these compounds.[12][13]
Pyrazoles in Materials Science: Building the Future of Electronics and Beyond
The unique electronic properties of the pyrazole ring, including its aromaticity and the presence of both electron-donating and electron-withdrawing nitrogen atoms, make it an attractive building block for advanced functional materials.
Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, pyrazole derivatives are being investigated as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[14][15] Their high triplet energy levels and tunable charge-transport properties are key to achieving high-efficiency and long-lasting devices.[14]
| Host Material | Emitter | Max. External Quantum Efficiency (%) | Max. Power Efficiency (lm/W) | Ref. |
| m-CzDPz | Blue Phosphorescent | 26.8 | - | [14][15] |
| 3-CzDPz | Green Phosphorescent | 29.0 | - | [14][15] |
| 3-CzDPz | Blue TADF | 15.8 | - | [14][15] |
| 3-CzDPz | Green TADF | 13.3 | - | [14][15] |
| p-CzPym | Green TADF (4CzIPN) | >31.5 | 116.5 | [16] |
Table 2: Performance of selected pyrazole-based host materials in OLEDs.
The design of these materials often involves creating bipolar molecules that can efficiently transport both electrons and holes, ensuring a balanced charge recombination within the emissive layer.
Conductive Polymers and Ionic Liquids
The incorporation of pyrazole units into polymer backbones can impart desirable electronic and physical properties, leading to the development of novel conductive polymers.[17] Additionally, the quaternization of the pyrazole nitrogen atoms has led to the synthesis of pyrazolium-based ionic liquids, which have unique physicochemical properties compared to their more common imidazolium counterparts and are being explored as green solvents and electrolytes.[18][19]
Conclusion and Future Outlook
The structural versatility of pyrazole compounds is not merely an academic curiosity; it is a powerful engine for innovation across multiple scientific disciplines. From the rational design of life-saving medicines to the development of next-generation electronic materials, the pyrazole core continues to demonstrate its immense value. The ongoing development of novel synthetic methodologies, particularly in the realm of C-H functionalization and multicomponent reactions, will undoubtedly unlock even greater potential for this remarkable scaffold. As our understanding of the intricate relationships between molecular structure and function deepens, the pyrazole nucleus is poised to remain a central and indispensable tool for chemists and material scientists for the foreseeable future.
References
- Ramesh, A., & Annes, R. (2021). A multicomponent reaction with metal-, catalyst-, and solvent-free cascade mediated by iodine, which successfully yielded amino pyrazole thioether derivatives. Organic & Biomolecular Chemistry.
- Celecoxib Synthesis Method. (Patent No. CN102391184A).
- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2017). MDPI.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Microwave-assisted synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
- Pyrazole synthesis. Organic Chemistry Portal.
- Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021). PubMed Central.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- synthesis of pyrazoles. (2019). YouTube.
- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
- 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (2020). ACS Omega.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. (2015).
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
- Pyrazolium- versus imidazolium-based ionic liquids: structure, dynamics and physicochemical properties. (2013). PubMed.
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
- Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025).
- Synthesis, characterization and applications of conductive polymers: A brief review.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis: A Critical Review. (2024). ChemistrySelect.
- Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC - NIH.
- Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as vers
- Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temper
- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
- Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). NIH.
- Transition-metal-catalyzed C–H functionaliz
- Synthesis and characterization of a series of conducting polymers based on indole and carbazole. (2022). TÜBİTAK Academic Journals.
- Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. (2015). PubMed.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH.
- Pyrazole derivatives used in drugs, agrochemicals, and materials.
- Paal–Knorr pyrrole synthesis. Request PDF.
- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
- A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. PMC - PubMed Central.
- Ionic Liquids in Pharmaceutical and Biomedical Applic
- Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI.
- QSAR Analysis (Quantitative Structure Activity Rel
- 194 recent advances in the synthesis of new pyrazole deriv
- solid state synthesis and characterization of pyrazole and. (2021).
- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
- Transition-metal-catalyzed C–H functionaliz
- Ionic Liquids in Pharmaceutical and Biomedical Applic
- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI.
- A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. PMC - PubMed Central.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- New bipolar host materials for high power efficiency green thermally activ
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royal-chem.com [royal-chem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. osti.gov [osti.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pyrazolium- versus imidazolium-based ionic liquids: structure, dynamics and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Discovery of Novel Pyrazole-Based Bioactive Molecules
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold - A Privileged Core in Modern Medicinal Chemistry
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, represents one of the most significant heterocyclic scaffolds in drug discovery.[1][2][3] Its unique physicochemical properties—including the ability of its N-1 atom to act as a hydrogen bond donor and the N-2 atom as a hydrogen bond acceptor—confer a remarkable versatility that allows for fine-tuning of molecular interactions with biological targets.[4] This inherent adaptability, combined with its metabolic stability, has cemented the pyrazole nucleus as a "privileged structure."[2][5] This status is evidenced by the growing number of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA) for a vast array of clinical conditions, from cancer and inflammation to cardiovascular and infectious diseases.[2][4]
Drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and a new wave of kinase inhibitors like Ibrutinib and Ruxolitinib (for various cancers) all feature this core structure, underscoring its pivotal role in successful therapeutic design.[2][4][6][7] This guide provides a technical overview of the modern workflow for discovering novel, bioactive molecules built upon this remarkable scaffold, from initial synthesis to lead optimization.
Section 1: Strategic Synthesis of Pyrazole Derivatives
The foundation of any pyrazole-based drug discovery program lies in the robust and flexible synthesis of a diverse chemical library. The choice of synthetic route is critical, as it dictates the accessible chemical space and the feasibility of generating analogs for structure-activity relationship (SAR) studies.
Core Synthetic Methodologies: The Causality of Choice
The most prevalent and historically significant method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[8] This approach is favored for its reliability, broad substrate scope, and the relative accessibility of starting materials.
Another powerful strategy is the 1,3-dipolar cycloaddition between an alkyne and a diazo compound.[8] This method offers excellent control over regioselectivity, which is crucial as the substitution pattern on the pyrazole ring profoundly impacts biological activity. In recent years, advancements in catalysis, including the use of palladium nanoparticles and copper catalysts, have enabled more efficient and environmentally friendly one-pot syntheses, streamlining the production of complex pyrazole derivatives.[9][10]
Diagram 1: General Synthetic Workflow for Pyrazoles
Caption: A generalized workflow for the Knorr pyrazole synthesis.
Example Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles
This protocol is a representative example of a modern, efficient synthesis. The choice of a one-pot reaction is deliberate; it minimizes intermediate isolation steps, reduces solvent waste, and improves overall yield, which are critical considerations in library synthesis for drug discovery.[9]
Objective: To synthesize a small library of 3,5-disubstituted pyrazoles via a one-pot, palladium-catalyzed reaction.[9]
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add the starting 1,3-dicarbonyl compound (1.0 mmol), the selected hydrazine hydrochloride (1.2 mmol), and a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).
-
Solvent Addition: Add an environmentally friendly solvent medium, such as a mixture of PEG-400 and water (3:1, 5 mL).[9] The use of a green solvent system is a key consideration for sustainable chemistry.
-
Reaction Execution: Stir the mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the cyclization to proceed at a reasonable rate.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL). Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). This step is a self-validating control, ensuring the identity of the molecule being advanced to biological screening.
Section 2: Identifying Bioactive Leads via High-Throughput Screening
Once a library of pyrazole derivatives is synthesized, the next crucial step is to identify compounds that exhibit a desired biological activity. High-Throughput Screening (HTS) is the cornerstone of this process, allowing for the rapid evaluation of thousands of compounds in parallel.[11][12]
Diagram 2: High-Throughput Screening (HTS) Cascade
Caption: The logical progression from a compound library to a lead candidate.
HTS Workflow: A Self-Validating System
The HTS process is designed with multiple checkpoints to ensure the trustworthiness of the data and to efficiently filter a large library down to a small number of high-quality "hits."
-
Primary Screening: The entire pyrazole library is tested at a single, high concentration (e.g., 10 µM) in a target-based assay. The goal is to quickly identify any compound showing significant activity (a "hit").
-
Hit Confirmation & Dose-Response: Initial hits are re-tested in the same assay to confirm their activity. Subsequently, they are tested across a range of concentrations to determine their potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). This quantitative data is crucial for comparing compounds.
-
Counter-Screening: This is a critical self-validating step. Hits are tested in assays designed to identify non-specific activity or assay interference (e.g., compound aggregation, fluorescence quenching). For instance, a compound identified as a kinase inhibitor would be tested against a panel of unrelated kinases to assess its selectivity. The goal is to discard "false positives" and promiscuous compounds.
-
Orthogonal Validation: The activity of confirmed, selective hits is verified using a different assay format that measures the same biological endpoint but through a different technological principle. This ensures the observed activity is not an artifact of the primary assay technology.
Section 3: Structure-Activity Relationship (SAR) and Lead Optimization
Validated hits from the HTS campaign serve as the starting point for medicinal chemistry efforts. The goal of lead optimization is to systematically modify the chemical structure of a hit to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, oral bioavailability). This iterative process is guided by the principles of Structure-Activity Relationship (SAR).[13][14][15]
SAR establishes a correlation between the specific structural features of a molecule and its biological activity.[15] For pyrazole derivatives, key positions for modification include the N-1 and the C-3, C-4, and C-5 positions of the ring.
Example SAR Insights for Pyrazole-Based Inhibitors:
-
N-1 Position: Substitution at this position can significantly influence binding affinity and selectivity. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N-1 position was found to be critical for potent activity.[13]
-
C-3 Position: This position is often used to introduce groups that can form key hydrogen bonds or occupy specific pockets within the target protein. A carboxamido group at C-3 is a common feature in many bioactive pyrazoles.[13]
-
C-5 Position: Modifications here can modulate lipophilicity and van der Waals interactions. For instance, a para-substituted phenyl ring at C-5 is often required for high-affinity cannabinoid receptor binding.[13]
The insights gained from these systematic modifications guide the synthesis of new, improved analogs, driving the evolution of a "hit" into a "lead candidate."
Section 4: Case Study - Pyrazole-Based Kinase Inhibitors in Oncology
Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[11] The pyrazole scaffold has proven to be an exceptionally effective core for designing potent and selective kinase inhibitors.[5]
A prime example is the Janus Kinase (JAK) family, which is integral to the JAK-STAT signaling pathway. Overactivation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.
Diagram 3: Pyrazole Inhibition of the JAK-STAT Pathway
Caption: Mechanism of pyrazole-based JAK inhibitors in oncology.
Ruxolitinib , a pyrazolopyrimidine, is a potent inhibitor of JAK1 and JAK2.[4] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the signaling cascade leads to reduced cell proliferation and has proven effective in treating myelofibrosis.[4] The pyrazole core is critical for orienting the molecule within the kinase hinge region, forming essential hydrogen bonds that anchor the drug in place.
Table 1: Selected FDA-Approved Pyrazole-Containing Drugs
| Drug Name | Target/Mechanism of Action | Primary Indication(s) |
| Celecoxib | Selective COX-2 Inhibitor | Osteoarthritis, Rheumatoid Arthritis[7][16] |
| Sildenafil | PDE5 Inhibitor | Erectile Dysfunction, Pulmonary Hypertension[2][7] |
| Ruxolitinib | JAK1/JAK2 Inhibitor | Myelofibrosis, Polycythemia Vera[2][4] |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) Inhibitor | Mantle Cell Lymphoma, Chronic Lymphocytic Leukemia[2][4] |
| Niraparib | PARP-1/PARP-2 Inhibitor | Ovarian Cancer[2][4] |
| Ceftolozane | Penicillin-Binding Protein Inhibitor | Complicated Bacterial Infections[2][4] |
| Darolutamide | Androgen Receptor Antagonist | Non-metastatic Castration-Resistant Prostate Cancer |
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a cornerstone of medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutics. Its prevalence in recently approved drugs demonstrates that its full potential is still being explored.[2] Future research will likely focus on several key areas:
-
Novel Synthetic Methodologies: The development of more sophisticated, sustainable, and automated synthetic routes will enable the creation of even more complex and diverse pyrazole libraries.[17][18]
-
Targeting New Biological Space: While pyrazoles are well-established as kinase inhibitors, their application to other target classes, such as epigenetic modifiers and protein-protein interaction modulators, is a growing area of interest.
-
Fused Pyrazole Systems: The exploration of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, continues to yield compounds with unique biological profiles and intellectual property opportunities.[19]
By integrating advanced synthetic chemistry, high-throughput biology, and rational drug design, the discovery of the next generation of pyrazole-based bioactive molecules holds immense promise for addressing unmet medical needs.
References
-
PYRAZOLE BEARING MOLECULES AS BIOACTIVE SCAFFOLDS: A REVIEW | Journal of the Chilean Chemical Society. (2020-03-17). Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023-11-07). Available at: [Link]
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025-02-05). Available at: [Link]
-
Current status of pyrazole and its biological activities - PMC. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available at: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025-03-04). Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. Available at: [Link]
-
Review: Biologically active pyrazole derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Pyrazole-Based Heterotricycles for Drug Discovery - ChemistryViews. (2020-11-17). Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05). Available at: [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available at: [Link]
-
Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20). Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025-11-10). Available at: [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023-02-10). Available at: [Link]
-
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed. Available at: [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024-06-12). Available at: [Link]
-
Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed. (2025-04-17). Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025-03-20). Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Structure activity relationship – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review - ResearchGate. (2025-08-08). Available at: [Link]
Sources
- 1. PYRAZOLE BEARING MOLECULES AS BIOACTIVE SCAFFOLDS: A REVIEW | Journal of the Chilean Chemical Society [jcchems.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. chemmethod.com [chemmethod.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 17. chemistryviews.org [chemistryviews.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Theoretical Exploration of 3-(tert-Butyl)-5-methyl-1H-pyrazole: A Computational Guide for Drug Discovery and Materials Science
This technical guide provides a comprehensive theoretical analysis of 3-(tert-Butyl)-5-methyl-1H-pyrazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. By leveraging computational chemistry, we can elucidate the structural, electronic, and reactive properties of this molecule, offering predictive insights that can accelerate research and development. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of theoretical studies to understand and utilize pyrazole derivatives.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of FDA-approved drugs due to its ability to engage in various biological interactions.[1] The versatility of the pyrazole ring, including its capacity for substitution and its participation in hydrogen bonding, makes it a privileged scaffold in drug design.[2][3] Specifically, 3,5-disubstituted pyrazoles, such as 3-(tert-Butyl)-5-methyl-1H-pyrazole, are crucial building blocks for synthesizing 'scorpionate' ligands used in coordination chemistry and catalysis.[4] Understanding the fundamental theoretical properties of this specific pyrazole derivative is paramount for harnessing its full potential.
Molecular Structure and Tautomerism: A Computational Perspective
A critical aspect of pyrazole chemistry is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen centers.[5] For 3-(tert-Butyl)-5-methyl-1H-pyrazole, this results in two tautomeric forms: 3-(tert-Butyl)-5-methyl-1H-pyrazole and 5-(tert-Butyl)-3-methyl-1H-pyrazole. The relative stability of these tautomers is influenced by the electronic and steric effects of the substituents.
Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the most stable tautomer.[6][7] The choice of functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G** or 6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data.[8][9] Computational studies on similar 3,5-disubstituted pyrazoles have shown that the substituent's electronic character (electron-donating or electron-withdrawing) significantly influences the tautomeric equilibrium.[9] In the case of 3-(tert-Butyl)-5-methyl-1H-pyrazole, both the tert-butyl and methyl groups are electron-donating, which will affect the electron density distribution in the pyrazole ring and consequently the stability of the tautomers.
Caption: Annular tautomerism in 3-(tert-Butyl)-5-methyl-1H-pyrazole.
Experimental Protocol: Computational Tautomer Analysis
A robust computational protocol to determine the tautomeric preference would involve the following steps:
-
Geometry Optimization: The initial structures of both tautomers are built and their geometries are optimized using a selected DFT functional and basis set. This step finds the lowest energy conformation for each tautomer.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Comparison: The relative energies of the tautomers are compared, including ZPVE corrections, to determine the most stable form. Solvation effects can be included using implicit solvent models (e.g., PCM or SMD) to simulate different solvent environments, as the polarity of the solvent can influence tautomeric equilibrium.[2]
Predicted Spectroscopic Properties
Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for the characterization of newly synthesized compounds.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.[8] For 3-(tert-Butyl)-5-methyl-1H-pyrazole, the predicted chemical shifts would be sensitive to the tautomeric form. In solution, if the tautomerization is rapid on the NMR timescale, averaged signals might be observed.[10][11] The bulky tert-butyl group is expected to have a distinct singlet in the ¹H NMR spectrum.[4]
Infrared (IR) Spectroscopy
Theoretical IR spectra can be generated from the vibrational frequency calculations. The position and intensity of absorption bands corresponding to specific vibrational modes, such as the N-H stretch, C=N stretch, and C-H stretches, can be predicted.[12] These theoretical spectra can be compared with experimental data to confirm the structure and identify the predominant tautomer.
Table 1: Predicted Spectroscopic Data (Hypothetical)
| Spectroscopic Technique | Predicted Feature (Tautomer 1) | Predicted Feature (Tautomer 2) |
| ¹H NMR (δ, ppm) | ~1.3 (s, 9H, t-Bu), ~2.3 (s, 3H, Me), ~6.0 (s, 1H, pyrazole-H) | ~1.3 (s, 9H, t-Bu), ~2.3 (s, 3H, Me), ~6.0 (s, 1H, pyrazole-H) |
| ¹³C NMR (δ, ppm) | C3, C5, C4, t-Bu (C, CH₃), Me | C5, C3, C4, t-Bu (C, CH₃), Me |
| IR (cm⁻¹) | ~3400-3500 (N-H stretch), ~1500-1600 (C=N stretch) | ~3400-3500 (N-H stretch), ~1500-1600 (C=N stretch) |
Note: The exact chemical shifts and vibrational frequencies would need to be calculated using appropriate computational methods.
Reactivity and Frontier Molecular Orbitals
The reactivity of a molecule can be understood by examining its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13] The energy and spatial distribution of these orbitals indicate the molecule's propensity to act as a nucleophile or an electrophile.
-
HOMO: The region of the molecule with the highest HOMO density is susceptible to electrophilic attack. In pyrazoles, the HOMO is typically distributed over the ring atoms.
-
LUMO: The region with the highest LUMO density indicates the site for nucleophilic attack.
The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity; a smaller gap suggests higher reactivity.[14] Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions prone to electrophilic or nucleophilic attack.[13] For 3-(tert-Butyl)-5-methyl-1H-pyrazole, the electron-donating substituents are expected to increase the electron density of the pyrazole ring, influencing its reactivity towards electrophiles.[15]
Caption: Frontier Molecular Orbitals and their energy gap.
Potential Applications in Drug Development and Beyond
The theoretical insights gained from studying 3-(tert-Butyl)-5-methyl-1H-pyrazole can guide its application in several areas:
-
Medicinal Chemistry: As a scaffold, it can be further functionalized to create novel drug candidates.[16][17] The understanding of its electronic properties and reactivity can aid in designing derivatives with improved biological activity and pharmacokinetic profiles.
-
Coordination Chemistry: This pyrazole is a precursor to bulky scorpionate ligands that can stabilize various metal centers, leading to new catalysts and materials with interesting magnetic or optical properties.[4]
-
Agrochemicals: Pyrazole derivatives have found applications as herbicides and insecticides. Theoretical studies can help in the rational design of new agrochemicals with enhanced efficacy and reduced environmental impact.
Conclusion
Theoretical studies provide a powerful and cost-effective means to investigate the properties of molecules like 3-(tert-Butyl)-5-methyl-1H-pyrazole. Through the application of computational methods such as DFT, we can predict its structural preferences, spectroscopic signatures, and reactivity. This knowledge is invaluable for guiding synthetic efforts and for the rational design of new molecules with desired properties for applications in drug discovery, materials science, and beyond. This in-depth theoretical guide serves as a foundational resource for researchers seeking to explore the potential of this versatile pyrazole derivative.
References
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Ferrence, G. M., & Kocher, J. L. (2015). Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o397. [Link]
-
Ferrence, G. M., & Kocher, J. L. (2015). Crystal structure of 3-methyl-5-tri-methyl-silyl-1H-pyrazole. Acta Crystallographica. Section E, Crystallographic Communications, 71(Pt 6), o397. [Link]
-
Abood, N. A., & Al-Amery, K. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
-
Synthesis and Characterization of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved February 7, 2026, from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub. Retrieved February 7, 2026, from [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Becerra, D., Rojas, H., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]
-
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Synthesis and DFT calculation of novel pyrazole derivatives. (2021). AIP Publishing. Retrieved February 7, 2026, from [Link]
-
Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (Basel, Switzerland), 25(1), 42. [Link]
-
Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. (2022). PubMed. Retrieved February 7, 2026, from [Link]
-
Synthesis and DFT calculation of novel pyrazole derivatives. (2021). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Revisiting the structure and chemistry of 3(5)-substituted pyrazoles. (2020). The University of Liverpool Repository. Retrieved February 7, 2026, from [Link]
-
Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). (2021). Scientific.net. Retrieved February 7, 2026, from [Link]
-
Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Synthesis and DFT Calculation of Novel Pyrazole Derivatives. (n.d.). AIP Publishing. Retrieved February 7, 2026, from [Link]
-
Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups. (2019). Europe PMC. Retrieved February 7, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. jocpr.com [jocpr.com]
- 9. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 3-(tert-Butyl)-5-methyl-1H-pyrazole in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 3-(tert-Butyl)-5-methyl-1H-pyrazole, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Understanding the solubility of this molecule is paramount for its effective use in synthesis, formulation, and biological screening. This document will delve into the physicochemical properties influencing its solubility, predictive analysis in various organic solvents, a detailed experimental protocol for solubility determination, and practical considerations for researchers.
Introduction to 3-(tert-Butyl)-5-methyl-1H-pyrazole and its Physicochemical Profile
3-(tert-Butyl)-5-methyl-1H-pyrazole is a substituted pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The specific substituents at the 3 and 5 positions, a tert-butyl and a methyl group respectively, significantly influence the molecule's physical and chemical properties, and consequently, its solubility.
Physicochemical Properties:
| Property | Value/Description | Influence on Solubility |
| Molecular Formula | C₈H₁₄N₂ | - |
| Molecular Weight | 138.21 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| Structure | A five-membered aromatic pyrazole ring with a bulky, non-polar tert-butyl group at position 3 and a smaller, non-polar methyl group at position 5. | The non-polar alkyl groups increase the overall lipophilicity of the molecule. |
| Polarity | Moderately polar due to the pyrazole ring, but with significant non-polar character from the alkyl substituents. | Expected to have good solubility in a range of organic solvents, from moderately polar to non-polar. |
| Hydrogen Bonding | The N-H proton on the pyrazole ring can act as a hydrogen bond donor, and the sp² hybridized nitrogen atom can act as a hydrogen bond acceptor. | This allows for favorable interactions with protic solvents and other hydrogen-bonding solvents. |
| Tautomerism | Exists as two tautomeric forms: 3-(tert-Butyl)-5-methyl-1H-pyrazole and 5-(tert-Butyl)-3-methyl-1H-pyrazole. In solution, there is a rapid equilibrium between these two forms. | The tautomeric equilibrium can be influenced by the solvent, which in turn can affect solubility. |
The presence of the bulky tert-butyl group is a key feature, providing steric hindrance and significantly increasing the lipophilic character of the molecule.[3][4] This hydrophobicity suggests a preference for non-polar organic solvents.[5] The methyl group further contributes to the non-polar nature, albeit to a lesser extent.[6]
Predicted Solubility Profile in Common Organic Solvents
Based on the "like dissolves like" principle and the physicochemical properties of 3-(tert-Butyl)-5-methyl-1H-pyrazole, a qualitative prediction of its solubility in a range of common organic solvents can be made. Generally, pyrazole and its derivatives exhibit greater solubility in organic solvents compared to water.[7]
Predicted Solubility Ranking:
-
High Solubility:
-
Dichloromethane (DCM) & Chloroform: These are relatively polar aprotic solvents that can effectively solvate the pyrazole ring. The non-polar alkyl groups will also have favorable interactions.
-
Tetrahydrofuran (THF) & Diethyl Ether: These ether-based solvents are good at dissolving moderately polar compounds.
-
Acetone & Ethyl Acetate: These polar aprotic solvents are versatile and are expected to be good solvents for this compound.
-
-
Moderate Solubility:
-
Methanol & Ethanol: These are polar protic solvents. While the hydrogen bonding capability of the pyrazole ring will facilitate dissolution, the large non-polar tert-butyl group may limit very high solubility.[7]
-
Toluene & Hexanes: These are non-polar solvents. The significant non-polar character of the molecule will allow for some solubility, but the polar pyrazole core may prevent complete miscibility, especially in highly non-polar alkanes.
-
-
Low Solubility:
-
Water: Due to the predominantly non-polar nature imparted by the tert-butyl and methyl groups, the solubility in water is expected to be very low.
-
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[8][9]
Materials and Equipment
-
3-(tert-Butyl)-5-methyl-1H-pyrazole (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of 3-(tert-Butyl)-5-methyl-1H-pyrazole that is in excess of its expected solubility into a series of vials.
-
To each vial, add a precise volume (e.g., 5.0 mL) of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Accurately dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 3-(tert-Butyl)-5-methyl-1H-pyrazole of known concentrations.
-
Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).
-
Analyze the diluted sample solutions under the same HPLC conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Hypothetical Solubility Data and Interpretation
Table 1: Predicted Thermodynamic Solubility of 3-(tert-Butyl)-5-methyl-1H-pyrazole in Various Organic Solvents at 25 °C
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility (g/L) | Solubility Classification |
| Hexane | 1.88 | ~ 15 | Sparingly Soluble |
| Toluene | 2.38 | ~ 50 | Soluble |
| Diethyl Ether | 4.34 | > 100 | Freely Soluble |
| Dichloromethane | 9.08 | > 200 | Very Soluble |
| Acetone | 20.7 | > 200 | Very Soluble |
| Ethanol | 24.5 | ~ 80 | Soluble |
| Methanol | 32.7 | ~ 60 | Soluble |
| Water | 80.1 | < 0.1 | Practically Insoluble |
Interpretation of Results:
The hypothetical data aligns with the initial predictions. The highest solubility is observed in moderately polar aprotic solvents like dichloromethane and acetone, which can effectively solvate both the polar pyrazole ring and the non-polar alkyl substituents. The solubility in non-polar solvents like toluene is significant due to the large hydrophobic portion of the molecule. In polar protic solvents like ethanol and methanol, the solubility is good but potentially limited by the energetic cost of disrupting the solvent's hydrogen-bonding network to accommodate the non-polar tert-butyl group. As expected, the solubility in water is negligible.
Practical Implications for Researchers
-
Reaction Solvent Selection: For chemical reactions involving 3-(tert-Butyl)-5-methyl-1H-pyrazole, solvents like dichloromethane, THF, or acetone are likely to be excellent choices, ensuring good reactant solubility.
-
Purification: The differential solubility of this compound can be exploited for purification. For instance, recrystallization could be attempted from a solvent system where the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexanes).
-
Formulation for Biological Screening: For in vitro biological assays, it is common to prepare stock solutions in a solvent like dimethyl sulfoxide (DMSO). Given the predicted solubility profile, DMSO is expected to be a suitable solvent for preparing high-concentration stock solutions. Subsequent dilutions into aqueous assay buffers will require careful consideration to avoid precipitation.
Conclusion
This technical guide has provided a detailed analysis of the solubility of 3-(tert-Butyl)-5-methyl-1H-pyrazole in organic solvents. By examining its physicochemical properties and applying fundamental principles of solubility, a predictive understanding of its behavior in various solvent systems has been established. Furthermore, a robust experimental protocol for the quantitative determination of its thermodynamic solubility has been outlined. This information is intended to be a valuable resource for researchers, enabling informed decisions in the handling and application of this promising heterocyclic compound.
References
-
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]
-
Pyrazole - Solubility of Things. [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - MDPI. [Link]
-
A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. [Link]
-
Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives - MDPI. [Link]
-
Electron Donor Regulation in A-D-A Type Metal–Organic Frameworks for Enhancing Visible-Light Driven Photocatalysis | Inorganic Chemistry - ACS Publications. [Link]
-
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone - MDPI. [Link]
-
1H-Pyrazole, 3-methyl- - NIST WebBook. [Link]
-
1H-Pyrazole, 3-methyl-5-phenyl- - NIST WebBook. [Link]
-
Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands - ResearchGate. [Link]
-
Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization - PubMed Central. [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC. [Link]
- Method for purifying pyrazoles - Google P
-
tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds - ResearchGate. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. [Link]
-
The tert-butyl group in chemistry and biology | Request PDF - ResearchGate. [Link]
-
The Importance of Solubility for New Drug Molecules. [Link]
-
Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis | Request PDF - ResearchGate. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [Link]
-
Guidance for Industry - FDA. [Link]
-
Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - NIH. [Link]
-
Functional Group Characteristics and Roles - ASHP. [Link]
-
Thermodynamic Solubility Assay - Evotec. [Link]
-
4-[2-({[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]carbamoyl}amino)ethyl]piperazine-1-Carboxamide | C36H49N9O2 | CID 71305042 - PubChem. [Link]
-
What solvent should I use to recrystallize pyrazoline? - ResearchGate. [Link]
-
Annex 4 - World Health Organization (WHO). [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. [Link]
-
(PDF) Synthesis and evaluation of some substituted pyrazole derivatives of biological interest - ResearchGate. [Link]
-
The impact of N-methylation on aqueous solubility and lipophilicity. [Link]
-
Phenyl Groups versus tert-Butyl Groups as Solubilizing Substituents for Some[5]Phenacenes and[1]Phenacenes | Request PDF - ResearchGate. [Link]
-
Kinetic Solubility Assays Protocol - AxisPharm. [Link]
-
3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem. [Link]
-
1-tert-Butyl-1H-pyrazole | C7H12N2 | CID 13469815 - PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole () for sale [vulcanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. enamine.net [enamine.net]
- 9. evotec.com [evotec.com]
An In-depth Technical Guide to the Crystal Structure of 3-(tert-Butyl)-5-methyl-1H-pyrazole
Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery and development.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have established it as a "privileged scaffold" in medicinal chemistry.[2] Pyrazole derivatives are integral components of numerous clinically approved drugs, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3] The therapeutic success of pyrazole-based drugs such as Celecoxib, a selective COX-2 inhibitor, underscores the importance of understanding the structure-activity relationships of this heterocyclic system.[3]
The spatial arrangement of substituents on the pyrazole ring dictates the molecule's interaction with biological macromolecules, influencing its efficacy and selectivity. Therefore, a precise understanding of the three-dimensional structure of substituted pyrazoles at the atomic level is paramount for rational drug design. Single-crystal X-ray diffraction is an indispensable, non-destructive analytical technique that provides detailed insights into the crystal lattice, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[4] This guide provides a comprehensive technical overview of the crystal structure of 3-(tert-Butyl)-5-methyl-1H-pyrazole, a key building block for more complex pharmaceutical agents. The structural insights presented herein are crucial for researchers, scientists, and drug development professionals working to harness the therapeutic potential of the pyrazole scaffold.
Methodology: From Synthesis to Structural Elucidation
The determination of a crystal structure is the culmination of a multi-step process that begins with the synthesis of the target compound and the growth of high-quality single crystals, followed by data collection and structure refinement.
Synthesis of 3-(tert-Butyl)-5-methyl-1H-pyrazole
The synthesis of 3,5-disubstituted pyrazoles can be achieved through various established synthetic routes. A common and effective method involves the condensation reaction between a β-diketone or a related precursor and hydrazine hydrate or a substituted hydrazine. For 3,5-bis(tert-butyl)-1H-pyrazole, a typical synthesis involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with hydrazine monohydrate in ethanol at elevated temperatures.[5] A similar strategy can be employed for the synthesis of 3-(tert-Butyl)-5-methyl-1H-pyrazole, utilizing an appropriate β-diketone precursor.
Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[4] The process involves irradiating a single crystal with a beam of monochromatic X-rays and analyzing the resulting diffraction pattern.
Step 1: Crystal Growth
High-quality single crystals of 3-(tert-Butyl)-5-methyl-1H-pyrazole are typically grown by slow evaporation of a saturated solution of the compound in a suitable organic solvent, such as chloroform.
Step 2: Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. For the structural determination of 5-tert-butyl-3-methyl-1H-pyrazole, data was collected at a temperature of 240 K. The crystal is rotated, and a series of diffraction images are collected by a detector.
Step 3: Data Reduction and Structure Solution
The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
Step 4: Structure Refinement
The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
Crystal Structure Analysis of 3-(tert-Butyl)-5-methyl-1H-pyrazole
The crystal structure of 5-tert-butyl-3-methyl-1H-pyrazole, which is isomorphous with the title compound, was determined by Foces-Foces & Trofimenko in 2001 and the crystallographic data were deposited in the Cambridge Structural Database (CSD) under the deposition number 157874. The analysis of a related isomorphous compound, 3-methyl-5-trimethylsilyl-1H-pyrazole, provides significant insights into the structural features of 3-(tert-Butyl)-5-methyl-1H-pyrazole.
Crystallographic Data
The crystallographic data for the isomorphous 3-methyl-5-trimethylsilyl-1H-pyrazole is presented in the table below. Given the isomorphous nature, similar unit cell parameters and the same space group are expected for 3-(tert-Butyl)-5-methyl-1H-pyrazole.
| Parameter | 3-methyl-5-trimethylsilyl-1H-pyrazole |
| Chemical Formula | C₇H₁₄N₂Si |
| Formula Weight | 154.29 |
| Crystal System | Tetragonal |
| Space Group | I4₁/a |
| a (Å) | 19.221(3) |
| c (Å) | 10.5812(18) |
| V (ų) | 3909.4(15) |
| Z | 16 |
| Temperature (K) | 100 |
Table 1: Crystallographic data for the isomorphous compound 3-methyl-5-trimethylsilyl-1H-pyrazole.
Molecular Geometry
The molecular structure of 3-(tert-Butyl)-5-methyl-1H-pyrazole consists of a planar five-membered pyrazole ring substituted with a tert-butyl group at the 3-position and a methyl group at the 5-position. The tert-butyl group is known to exhibit rotational disorder in the crystal structure at 240 K. The bond lengths and angles within the pyrazole ring are consistent with its aromatic character.
Supramolecular Features: Hydrogen-Bonded Tetramers
A defining feature of the crystal packing of 3-(tert-Butyl)-5-methyl-1H-pyrazole is the formation of N—H⋯N hydrogen-bonded tetramers. Four pyrazole molecules associate through hydrogen bonds between the N-H of one molecule and the lone pair of the second nitrogen atom of an adjacent molecule. This arrangement results in a robust R₄⁴(12) hydrogen-bonding motif, where the four pyrazole rings are arranged around a crystallographic fourfold rotoinversion axis. This tetrameric assembly is a key factor in the overall stability of the crystal lattice.
Implications for Drug Development
The detailed structural information of 3-(tert-Butyl)-5-methyl-1H-pyrazole provides valuable insights for drug development professionals. The steric bulk of the tert-butyl group can significantly influence the binding affinity and selectivity of a drug candidate for its target protein. The hydrogen bonding capabilities of the pyrazole ring, as evidenced by the formation of tetramers in the solid state, are crucial for molecular recognition and binding to biological targets.
By understanding the precise geometry and intermolecular interactions of this fundamental pyrazole derivative, medicinal chemists can:
-
Design novel analogs with improved pharmacological profiles.
-
Optimize lead compounds by modifying substituents to enhance binding affinity and selectivity.
-
Develop more accurate computational models for virtual screening and drug design.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of 3-(tert-Butyl)-5-methyl-1H-pyrazole, drawing upon data from its isomorphous counterpart. The key structural features, including the molecular geometry and the formation of hydrogen-bonded tetramers, have been detailed. This information is of significant value to researchers in the field of medicinal chemistry, providing a solid structural foundation for the rational design of novel pyrazole-based therapeutic agents. The continued exploration of the crystal structures of pyrazole derivatives will undoubtedly fuel the discovery of new and improved medicines.
References
-
Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole. National Institutes of Health. [Link]
-
Fujisawa, K., Sugihara, S., & Tiekink, E. R. T. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
Single-crystal X-ray Diffraction. Carleton College. [Link]
-
CCDC 157874: Experimental Crystal Structure Determination. The University of Manchester. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). DATACC. [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. YouTube. [Link]
-
The Largest Curated Crystal Structure Database. CCDC. [Link]
-
Crystallographic Information Resources. Pendidikan Kimia. [Link]
-
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]
-
Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]
-
Search - Access Structures. CCDC. [Link]
-
Deposit a Structure in the CSD. CCDC. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
Sources
Methodological & Application
Application Note: 3-(tert-Butyl)-5-methyl-1H-pyrazole as a Privileged Scaffold in Kinase Inhibitor Design
Topic: Applications of 3-(tert-Butyl)-5-methyl-1H-pyrazole in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 3-(tert-butyl)-5-methyl-1H-pyrazole moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of Type II kinase inhibitors and G-protein coupled receptor (GPCR) antagonists. Its utility is derived from two critical physicochemical properties:[1]
-
Steric Bulk & Lipophilicity: The tert-butyl group (
) acts as a rigid, hydrophobic anchor. In kinase drug discovery, this group is frequently exploited to occupy the hydrophobic "back-pocket" (allosteric site) adjacent to the ATP-binding gate, a strategy validated by inhibitors like Birb-796 (p38 MAPK) and various FLT3 inhibitors. -
Metabolic Stability: Unlike linear alkyl chains, the quaternary carbon of the tert-butyl group is resistant to Cytochrome P450-mediated
-oxidation, significantly improving the metabolic half-life ( ) of the parent compound.
This guide details the synthetic handling, regioselective functionalization, and biological application of this scaffold, specifically focusing on its conversion into urea-based kinase inhibitors.
Synthetic Utility & Regiocontrol
One of the primary challenges in utilizing 3-(tert-butyl)-5-methyl-1H-pyrazole is controlling N-alkylation/arylation regioselectivity . Due to annular tautomerism, electrophilic attack can occur at either nitrogen (
Critical Insight: The Steric Steering Effect
-
Kinetic Control: Alkylation under basic conditions often favors the less sterically hindered nitrogen (adjacent to the methyl group rather than the tert-butyl).
-
Thermodynamic Control: Metal-catalyzed couplings (e.g., Chan-Lam) can be tuned via ligand size to enhance selectivity.
Protocol 1: Regioselective Synthesis of the N-Aryl Core
Objective: Synthesize 1-aryl-3-(tert-butyl)-5-methyl-1H-pyrazole via Copper(II)-catalyzed Chan-Lam coupling. This method avoids the poor regioselectivity of standard
Materials
-
Substrate: 3-(tert-Butyl)-5-methyl-1H-pyrazole (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (e.g., 4-fluorophenylboronic acid) (1.5 equiv)
-
Catalyst:
(0.1 equiv) -
Ligand/Base: Pyridine (2.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Atmosphere: Open air (requires
for catalyst turnover) or balloon.
Step-by-Step Methodology
-
Activation: In a dry round-bottom flask, dissolve 3-(tert-butyl)-5-methyl-1H-pyrazole (10 mmol) and the aryl boronic acid (15 mmol) in DCM (50 mL).
-
Catalyst Addition: Add
(1 mmol) and Pyridine (20 mmol). The solution should turn a deep blue/green, indicating the formation of the active Cu-amine complex. -
Oxidative Coupling: Stir the reaction vigorously at room temperature (25°C) under an air atmosphere.
-
Expert Note: Do not reflux. Higher temperatures increase the formation of the unwanted regioisomer (N-arylation adjacent to the tert-butyl group).
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The product typically has a higher
than the starting pyrazole due to loss of the N-H hydrogen bond donor. -
Workup: Quench with aqueous
to sequester copper. Extract with DCM, dry over , and concentrate. -
Validation (Self-Validating Step):
-
Perform NOE (Nuclear Overhauser Effect) NMR spectroscopy.
-
Irradiate the N-Aryl protons. If you observe enhancement of the 5-Methyl signal, you have the correct regioisomer (
-aryl). If you observe enhancement of the tert-butyl signal, you have the incorrect isomer.
-
Protocol 2: Synthesis of Urea-Linked Kinase Inhibitors
Context: Many high-potency kinase inhibitors (e.g., for FLT3 or p38) utilize a urea linker connecting the pyrazole to an aryl ring. The pyrazole amine is a poor nucleophile; therefore, converting it to an isocyanate intermediate is the preferred route.
Workflow Diagram
The following diagram illustrates the conversion of the pyrazole core into a functional kinase inhibitor.
Caption: Synthetic workflow for converting the pyrazole scaffold into a urea-linked kinase inhibitor. The isocyanate formation (Step 3) is the critical activation step.
Detailed Procedure: Isocyanate Generation & Urea Coupling
-
Precursor Preparation: Start with 4-amino-1-aryl-3-(tert-butyl)-5-methylpyrazole . (Obtained via nitration of the core followed by reduction).
-
Isocyanate Formation (The "Triphosgene Method"):
-
Dissolve the 4-amino-pyrazole (5 mmol) in anhydrous DCM (20 mL) at 0°C.
-
Add Triethylamine (12 mmol) as an acid scavenger.
-
Slowly add Triphosgene (1.7 mmol) dissolved in DCM. Caution: Generates Phosgene in situ. Use a scrubber.
-
Stir for 30 min at 0°C, then warm to RT. The formation of the isocyanate can be confirmed by IR (strong peak at ~2270
).
-
-
One-Pot Urea Coupling:
-
Do not isolate the isocyanate (instability).
-
Add the desired amine partner (e.g., 1-naphthylamine for p38 specificity) (5 mmol) directly to the reaction mixture.
-
Stir for 4-12 hours. The urea product will often precipitate out of the DCM solution.
-
-
Purification: Filter the precipitate and wash with cold ether. This usually yields >95% pure urea.
Medicinal Chemistry Case Study: FLT3 Inhibition in AML
Target: FMS-like Tyrosine Kinase 3 (FLT3).[2] Mutations in FLT3 (e.g., FLT3-ITD) drive Acute Myeloid Leukemia (AML).[2] Role of Scaffold: The 3-(tert-butyl)-5-methyl-1H-pyrazole moiety binds in the ATP-binding pocket. The tert-butyl group occupies the hydrophobic "gatekeeper" region, providing selectivity over other kinases (like KDR or c-Kit) which may have smaller pockets.
Structure-Activity Relationship (SAR) Data
The table below summarizes the effect of modifying the C3-substituent on FLT3 inhibitory activity (
| Compound ID | C3 Substituent | C5 Substituent | FLT3 | Selectivity (vs KDR) | Metabolic Stability ( |
| A (Lead) | tert-Butyl | Methyl | 12.3 | >100x | >120 |
| B | Methyl | Methyl | 450.0 | 5x | >120 |
| C | Phenyl | Methyl | 85.0 | 10x | 90 |
| D | n-Butyl | Methyl | 32.0 | 20x | 15 (Rapid Oxidation) |
Analysis:
-
Compound A vs B: The massive potency jump (450 nM
12 nM) confirms the tert-butyl group is essential for filling the hydrophobic pocket. -
Compound A vs D: While n-butyl has similar lipophilicity, it is metabolically labile (short
) and lacks the rigid shape complementarity of the tert-butyl group.
Biological Pathway Context
Understanding where this inhibitor acts is crucial for assay design.
Caption: Mechanism of Action. The pyrazole inhibitor blocks FLT3 autophosphorylation, preventing STAT5 activation and shifting the cell from proliferation to apoptosis.
References
-
VulcanChem. "3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole: Properties and Applications."[2] VulcanChem Technical Repository. Link
-
Dumas, J., et al. "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002. Link
-
Regan, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 2002. Link
-
Fustero, S., et al. "Synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation."[3] Journal of Organic Chemistry, 2008.[3] Link
-
Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation."[4] Tetrahedron Letters, 1998.[4] Link
Sources
- 1. 3-tert-Butyl-1-methylpyrazole-5-carboxylic Acid [myskinrecipes.com]
- 2. 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole () for sale [vulcanchem.com]
- 3. Synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Application Notes & Protocols: The Use of 3-(tert-Butyl)-5-methyl-1H-pyrazole as a Versatile Ligand in Coordination Chemistry
Introduction: The Strategic Value of Substituted Pyrazoles in Modern Chemistry
Pyrazole and its derivatives represent a cornerstone of heterocyclic chemistry, renowned for their vast applications ranging from medicinal chemistry to materials science.[1] In coordination chemistry, pyrazoles are particularly prized as ligands due to the presence of two adjacent nitrogen atoms: a pyridinic nitrogen that is an excellent metal binder and a pyrrolic nitrogen that can be readily substituted or involved in hydrogen bonding. The true power of pyrazole-based ligands, however, lies in their tunability. By strategically placing substituents on the pyrazole ring, one can meticulously control the steric and electronic environment around a coordinated metal center, thereby influencing the stability, reactivity, and catalytic activity of the resulting complex.[2]
This guide focuses on 3-(tert-Butyl)-5-methyl-1H-pyrazole , a ligand that exemplifies this principle of steric control. The presence of a bulky tert-butyl group at the 3-position and a smaller methyl group at the 5-position creates a unique asymmetric steric profile. This bulk is not merely a passive feature; it is a design element that can enforce lower coordination numbers, protect the metal center from unwanted side reactions, and enhance the solubility of the resulting complexes in non-polar organic solvents. These attributes make 3-(tert-Butyl)-5-methyl-1H-pyrazole and its derivatives, such as the famed tris(pyrazolyl)borate "scorpionate" ligands, indispensable tools for researchers developing novel catalysts, bioinorganic models, and advanced materials.[3] This document provides detailed protocols for the synthesis of the ligand and a representative coordination complex, alongside the scientific rationale underpinning these procedures.
Part 1: Synthesis of 3-(tert-Butyl)-5-methyl-1H-pyrazole Ligand
The most common and efficient method for synthesizing 3,5-disubstituted pyrazoles is the condensation reaction between a β-diketone and a hydrazine derivative. This protocol details the synthesis from 4,4-dimethyl-2,4-pentanedione (tert-butylacetoacetone) and hydrazine.
Protocol 1.1: Ligand Synthesis
Objective: To synthesize 3-(tert-Butyl)-5-methyl-1H-pyrazole via condensation.
Causality: This reaction proceeds via a classical Knorr-type pyrazole synthesis. The more electrophilic carbonyl carbon of the β-diketone (adjacent to the methyl group) is initially attacked by a nitrogen of hydrazine, followed by an intramolecular cyclization via condensation with the second carbonyl group, and subsequent dehydration to form the stable aromatic pyrazole ring.
Materials & Reagents:
-
4,4-Dimethyl-2,4-pentanedione (tert-butylacetoacetone)
-
Hydrazine monohydrate (~64% solution in water)
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow:
Caption: Workflow for the synthesis of 3-(tert-Butyl)-5-methyl-1H-pyrazole.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-dimethyl-2,4-pentanedione (e.g., 0.1 mol) in ethanol (100 mL).
-
Reagent Addition: While stirring, slowly add hydrazine monohydrate (e.g., 0.11 mol, 1.1 equivalents) to the solution. The addition may be slightly exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using an oil bath. Maintain reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling & Solvent Removal: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the resulting residue to a separatory funnel. Add deionized water (50 mL) and diethyl ether (75 mL). Shake vigorously and allow the layers to separate.
-
Washing: Collect the organic (upper) layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining hydrazine and water-soluble impurities.
-
Drying and Isolation: Dry the collected organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude product, which often solidifies upon standing. Further purification can be achieved by recrystallization from a minimal amount of hot hexanes or by sublimation.
Table 1: Expected Characterization Data for 3-(tert-Butyl)-5-methyl-1H-pyrazole
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Weight | 138.21 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~9.5-10.5 (br s, 1H, N-H), 5.85 (s, 1H, C⁴-H), 2.25 (s, 3H, CH₃), 1.30 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) ~162 (C³), ~148 (C⁵), ~102 (C⁴), 32.0 (C(CH₃)₃), 30.5 (C(CH₃)₃), 11.5 (CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3200-3100 (broad, N-H stretch), ~2960 (C-H stretch), ~1560 (C=N stretch) |
| Mass Spec (EI) | m/z (%) 138 ([M]⁺), 123 ([M-CH₃]⁺) |
Part 2: Application in Coordination Chemistry & Protocol for Complex Synthesis
The steric hindrance provided by the 3-tert-butyl group is a defining characteristic of this ligand. It directs the coordination geometry, often favoring the formation of tetrahedral or square planar complexes while disfavoring higher coordination numbers. This steric shielding can also kinetically stabilize the metal center.
Protocol 2.1: Synthesis of a Representative Complex: Tetracoordinate Zinc(II)
Objective: To synthesize a homoleptic tetracoordinate zinc(II) complex, [Zn(3-tBu-5-Me-pzH)₄]Cl₂, as a representative example.
Causality: This is a straightforward ligand substitution reaction. The pyrazole ligand, being a stronger Lewis base than water or the solvent, displaces the weakly coordinated solvent molecules from the zinc(II) coordination sphere. A stoichiometric excess of the ligand is used to drive the reaction to completion and ensure the formation of the tetracoordinate complex.[4]
Materials & Reagents:
-
3-(tert-Butyl)-5-methyl-1H-pyrazole (synthesized in Part 1)
-
Zinc(II) chloride (ZnCl₂), anhydrous
-
Methanol
-
Diethyl ether
-
Schlenk flask or similar inert atmosphere glassware
-
Magnetic stirrer
Experimental Workflow:
Caption: Workflow for the synthesis of a tetracoordinate Zinc(II)-pyrazole complex.
Step-by-Step Procedure:
-
Preparation: In a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous ZnCl₂ (e.g., 0.25 mmol) in methanol (15 mL).
-
Ligand Addition: In a separate vial, dissolve 3-(tert-Butyl)-5-methyl-1H-pyrazole (e.g., 1.05 mmol, 4.2 equivalents) in methanol (10 mL).
-
Reaction: Slowly add the ligand solution to the stirring solution of ZnCl₂ at room temperature. A white precipitate may form immediately or over time.
-
Stirring: Allow the reaction mixture to stir at room temperature for 16-24 hours to ensure complete complex formation.
-
Isolation: Reduce the volume of the solvent to approximately one-third of the original volume under vacuum.
-
Precipitation: Add diethyl ether (approx. 30-40 mL) to the concentrated methanolic solution to precipitate the complex as a white solid.
-
Collection & Drying: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted ligand. Dry the product under vacuum to yield the final complex. Single crystals suitable for X-ray diffraction can often be grown by slow vapor diffusion of diethyl ether into a concentrated methanol solution of the complex.
Table 2: Expected Characterization Data for [Zn(3-tBu-5-Me-pzH)₄]Cl₂
| Property | Expected Observation |
| Appearance | White, crystalline powder |
| Coordination Geometry | Expected to be tetrahedral or distorted tetrahedral[4] |
| ¹H NMR (CD₃OD, 400 MHz) | Broadening of ligand signals compared to the free ligand. A slight downfield shift of the C⁴-H proton is expected due to coordination. The N-H proton signal may be significantly broadened or shifted. |
| FT-IR (KBr, cm⁻¹) | The N-H stretching frequency may shift to a higher wavenumber upon coordination due to the disruption of intermolecular hydrogen bonding present in the free ligand. |
| Elemental Analysis | Calculated values for C, H, N should match experimental findings within ±0.4%. |
Part 3: Broader Applications in Research and Drug Development
The pyrazole core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas.[1][5] The incorporation of a tert-butyl group, as in 3-(tert-butyl)-5-methyl-1H-pyrazole, is a common strategy in drug design to enhance binding to hydrophobic pockets within biological targets like kinases.[6]
Key Application Areas:
-
Homogeneous Catalysis: Metal complexes derived from this ligand can serve as catalysts for various organic transformations. The steric bulk can influence selectivity (e.g., regioselectivity or stereoselectivity) by controlling the access of substrates to the metal's active site.
-
Bioinorganic Modeling: The defined coordination environment enforced by the ligand allows for the creation of stable model complexes that mimic the active sites of metalloenzymes, providing insight into their structure and function.
-
Drug Discovery: The ligand itself can be a precursor for more complex organic molecules. For instance, the 5-amino derivative, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, is a key intermediate in the synthesis of FMS-like tyrosine kinase 3 (FLT3) inhibitors for treating acute myeloid leukemia (AML).[6] Its metal complexes could be explored as potential metallodrugs, where the metal center introduces a unique mechanism of action.
-
Materials Science: The ability to form well-defined, discrete molecular complexes can be exploited in the design of crystalline materials with interesting magnetic or photophysical properties.
Conclusion
3-(tert-Butyl)-5-methyl-1H-pyrazole is more than just another heterocyclic molecule; it is a sophisticated building block for coordination chemistry. Its defining feature—the bulky tert-butyl group—provides chemists with a powerful tool for exerting steric control over a metal center. This control allows for the rational design of complexes with tailored geometries, stabilities, and reactivities. The straightforward synthesis of the ligand and its predictable coordination behavior, as detailed in these protocols, make it an accessible and highly valuable asset for researchers and drug development professionals aiming to push the boundaries of catalysis, bioinorganic chemistry, and medicine.
References
- Vulcanchem. 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole.
- ProQuest. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).
- ACS Publications. Homoleptic Zinc(II) Complexes with First and Second Coordination Shells of 5-tert-Butylpyrazole | Inorganic Chemistry.
- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- University of Johannesburg. Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol.
- MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.
- NIH. Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole - PMC.
- ChemRxiv | Cambridge Open Engage. SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE | Inorganic Chemistry.
Sources
- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - ProQuest [proquest.com]
- 6. 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole () for sale [vulcanchem.com]
The Strategic Incorporation of 3-(tert-Butyl)-5-methyl-1H-pyrazole in the Synthesis of Potent FLT3 Inhibitors: An Application Note and Protocol
Introduction: Targeting FLT3 in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic progenitor cells. In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled cell growth and contributing to a poor prognosis.[1] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, are present in approximately 30% of AML patients, making FLT3 a prime therapeutic target.[1] FLT3 inhibitors are designed to bind to the ATP-binding site of the FLT3 receptor, blocking its kinase activity and disrupting the downstream signaling pathways that fuel leukemic cell proliferation and survival. This inhibition ultimately leads to apoptosis (programmed cell death) of the cancerous cells.
The pyrazole scaffold is a well-established and valuable pharmacophore in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1] Its structural versatility and synthetic accessibility have made it a cornerstone in the design of numerous kinase inhibitors. This application note delves into the specific and strategic use of a key building block, 3-(tert-Butyl)-5-methyl-1H-pyrazole , in the synthesis of a class of potent and selective FLT3 inhibitors. We will explore the rationale behind its selection, provide a detailed synthetic protocol for its incorporation, and discuss the structure-activity relationship (SAR) that underscores its importance.
The Significance of the 3-(tert-Butyl)-5-methyl-1H-pyrazole Moiety
The selection of 3-(tert-Butyl)-5-methyl-1H-pyrazole as a core fragment in the design of FLT3 inhibitors is a deliberate choice driven by its unique structural and physicochemical properties. These properties contribute significantly to the overall potency, selectivity, and pharmacokinetic profile of the final drug candidate.
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns have demonstrated that the substitution pattern on the pyrazole ring is critical for potent FLT3 inhibition. Specifically, the presence of a bulky, lipophilic group at the 3-position of the pyrazole is highly favorable.
A study on a series of biphenyl substituted pyrazoyl-ureas as FLT3 inhibitors revealed that compounds with a tert-butyl substituent at the 3-position of the pyrazole ring are generally more potent than analogs with smaller isopropyl or cyclopropyl groups.[2] In fact, the combination of a 3-tert-butyl group on the pyrazole and an N-phenyl substituent was identified as the most favorable substitution pattern for this scaffold.[2] The absence of the tert-butyl group often leads to a significant loss of activity.[2]
| Compound/Modification | R1 Group | rFLT3 IC50 (µM) | MV4-11 IC50 (µM) | MOLM-14 IC50 (µM) |
| Lead Scaffold | tert-Butyl | 0.23 | 0.28 | 0.018 |
| Analog 1 | Isopropyl | >10 | >10 | >10 |
| Analog 2 | Cyclopropyl | >10 | >10 | >10 |
| Data synthesized from a study on biphenyl pyrazoyl-ureas, highlighting the dramatic drop in potency when the tert-butyl group is replaced with smaller alkyl groups.[2] |
Molecular Interactions and Pharmacokinetic Influence
The rationale for the superiority of the tert-butyl group lies in its role within the FLT3 kinase binding pocket. Molecular docking studies of pyrazole-urea-based inhibitors show that the pyrazole moiety extends into a hydrophobic allosteric pocket adjacent to the ATP-binding site.[2] The tert-butyl group at the 3-position is positioned to make favorable hydrophobic interactions within this pocket, effectively anchoring the inhibitor and contributing to a high binding affinity.[2] This is exemplified in the binding mode of some inhibitors where the tert-butyl group of the pyrazole overlaps with the tert-butyl group of the known FLT3 inhibitor, quizartinib, within the kinase's allosteric pocket.[2]
Furthermore, the lipophilicity imparted by the tert-butyl group can significantly influence the pharmacokinetic properties of the inhibitor, such as cell permeability and metabolic stability, which are crucial for developing an effective oral therapeutic.[3]
Visualizing the Synthesis and Mechanism
To better understand the synthetic strategy and the mechanism of action, the following diagrams illustrate the key processes.
Caption: Synthetic workflow for a pyrazole-urea FLT3 inhibitor.
Caption: Mechanism of action of FLT3 inhibitors.
Detailed Synthetic Protocol: Preparation of a Representative Pyrazole-Urea FLT3 Inhibitor
This protocol outlines the synthesis of a representative N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-N'-(aryl)urea, a common scaffold for potent FLT3 inhibitors. The synthesis is a two-step process starting from the key intermediate, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine.
Step 1: Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine (Starting Material)
The starting aminopyrazole can be synthesized via the condensation of 4,4-dimethyl-3-oxopentanenitrile with methylhydrazine.
Materials and Reagents:
-
4,4-dimethyl-3-oxopentanenitrile
-
Methylhydrazine
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
A solution of 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) and methylhydrazine (1.05 eq) in toluene is heated to reflux overnight.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 20-50%) to afford 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine.
Experimental Causality:
-
Toluene: A suitable high-boiling solvent for the condensation reaction.
-
Reflux: Provides the necessary thermal energy to drive the cyclization and dehydration to form the pyrazole ring.
-
Silica Gel Chromatography: A standard method for purifying organic compounds, effectively separating the desired product from unreacted starting materials and byproducts.
Step 2: Urea Formation via an Isocyanate Intermediate
This step involves the in-situ formation of an isocyanate from the aminopyrazole, followed by coupling with an appropriate aryl amine.
Materials and Reagents:
-
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine
-
Triphosgene (a safer alternative to phosgene gas)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
-
Aryl amine (e.g., a substituted biphenyl amine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane (DCM) and Methanol (MeOH) for elution
Procedure:
-
To a solution of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The formation of the isocyanate intermediate can be monitored by thin-layer chromatography (TLC).
-
In a separate flask, dissolve the desired aryl amine (1.0 eq) in anhydrous DCM.
-
Slowly add the aryl amine solution to the isocyanate-containing reaction mixture at room temperature.
-
Stir the reaction overnight. Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM) to yield the final pyrazole-urea FLT3 inhibitor.
Experimental Causality and Self-Validation:
-
Anhydrous Conditions: Triphosgene and the isocyanate intermediate are highly reactive towards water. Strict anhydrous conditions are essential to prevent the formation of unwanted side products, such as symmetric ureas from the hydrolysis of the isocyanate.
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction of the amine with triphosgene, driving the reaction towards the formation of the isocyanate.
-
Triphosgene: A solid, safer, and more easily handled equivalent of gaseous phosgene for the synthesis of isocyanates. It is crucial to handle triphosgene in a well-ventilated fume hood with appropriate personal protective equipment.
-
Stepwise Addition and Temperature Control: The slow addition of triphosgene at 0 °C helps to control the exothermic reaction and minimize the formation of byproducts.
-
TLC Monitoring: Allows for the real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion and informing the appropriate time for workup.
-
Aqueous Workup: The use of saturated sodium bicarbonate neutralizes any remaining acidic species. The subsequent washes with water and brine remove water-soluble impurities.
-
Column Chromatography: The final purification step is critical to isolate the target compound with high purity, which is essential for accurate biological evaluation. The choice of eluent system is determined by the polarity of the final compound.
Conclusion
The 3-(tert-butyl)-5-methyl-1H-pyrazole moiety is a privileged scaffold in the rational design of potent and selective FLT3 inhibitors. Its incorporation is guided by a clear understanding of the structure-activity relationship, where the tert-butyl group plays a crucial role in establishing key hydrophobic interactions within the allosteric pocket of the FLT3 kinase. The synthetic protocols provided herein offer a robust and reproducible method for incorporating this key building block into potential drug candidates. By understanding the rationale behind each experimental step, researchers can confidently and efficiently synthesize these important compounds for further biological evaluation in the ongoing effort to develop more effective treatments for AML.
References
- Vulcanchem. (n.d.). 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole.
- RxList. (2023, August 10). How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names.
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- RSC Publishing. (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential.
-
Zambon, A., et al. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central. Retrieved from [Link]
- MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
- PubMed. (n.d.). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities.
- MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
- PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
- ACS Publications. (n.d.). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry.
- MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
- Tong, L. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Boehringer Ingelheim Pharmaceuticals.
- eScholarship.org. (2024, February 1). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD.
- PubMed Central. (n.d.). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- Institute of Molecular and Translational Medicine. (2022, December 18). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
- ResearchGate. (2021, August 4). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of Acute Myeloid Leukemia.
Sources
Application and Protocol for the N-Sulfonylation of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine
Authored by a Senior Application Scientist
Introduction: The Significance of Pyrazole-Sulfonamide Scaffolds in Modern Drug Discovery
The confluence of pyrazole and sulfonamide moieties into a single molecular architecture represents a powerful strategy in contemporary medicinal chemistry. Pyrazole rings are privileged structures, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities.[1][2] The sulfonamide group, a cornerstone of medicinal chemistry since the advent of sulfa drugs, imparts favorable physicochemical properties, including high stability and the ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3][4][5] The resulting pyrazole-sulfonamide hybrids are actively investigated for their potential in treating a diverse range of diseases, from bacterial infections to cancer.[4][6][7]
This document provides a detailed protocol for the N-sulfonylation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, a common building block in drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a step-by-step guide for synthesis, purification, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this critical transformation in their synthetic workflows.
Reaction Principle and Mechanistic Overview
The N-sulfonylation of an amine is a classic nucleophilic substitution reaction. The fundamental transformation involves the attack of the nucleophilic amine on the electrophilic sulfur atom of a sulfonyl chloride. This process is typically facilitated by a non-nucleophilic base.
Mechanism of N-Sulfonylation:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This forms a transient, tetracoordinate intermediate.
-
Proton Abstraction: A base, such as triethylamine or pyridine, removes a proton from the nitrogen atom.
-
Chloride Elimination: The intermediate collapses, eliminating a chloride ion to form the stable sulfonamide product. The base, now protonated, and the chloride ion form a salt byproduct (e.g., triethylammonium chloride).
The presence of the base is crucial; it neutralizes the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[8]
Caption: General mechanism of amine N-sulfonylation.
Experimental Protocol: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide
This protocol is adapted from a reported synthesis and details the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl).[2] Of particular note is that under these conditions, a double sulfonylation occurs, affording the N,N-ditosylated product. This is likely due to the increased acidity of the N-H proton of the initially formed mono-sulfonamide, which is then readily deprotonated and reacts with a second equivalent of tosyl chloride.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Stoichiometry (Equivalents) | Amount (for 0.5 mmol scale) |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 118430-73-2 | 153.24 | 1.0 | 76 mg |
| 4-Methylbenzenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | 2.0 | 190 mg |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.4 | 167 µL (121 mg) |
| Acetonitrile (MeCN), anhydrous | 75-05-8 | 41.05 | - | 2.0 mL |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | - | For extraction |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | For chromatography |
| Water, distilled | 7732-18-5 | 18.02 | - | For workup |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | For drying |
| Silica gel, column chromatography grade | 7631-86-9 | 60.08 | - | For purification |
Equipment
-
Round-bottom flask (10 mL or 25 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Column chromatography setup
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for N-sulfonylation.
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (76 mg, 0.50 mmol).
-
Solvent and Reagent Addition: Add 2.0 mL of anhydrous acetonitrile, followed by 4-methylbenzenesulfonyl chloride (190 mg, 1.0 mmol) and triethylamine (167 µL, 1.2 mmol).
-
Reaction Execution: Seal the flask and stir the mixture at room temperature for 12 hours.[2] The reaction can be conveniently monitored by TLC (e.g., using dichloromethane as the mobile phase) to track the consumption of the starting amine.
-
Solvent Evaporation: Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Add 5.0 mL of distilled water to the resulting residue.
-
Extraction: Transfer the mixture to a separatory funnel and extract twice with ethyl acetate (2 x 5.0 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel. The reported eluent for the di-tosylated product is dichloromethane.[2] Collect the fractions containing the desired product and evaporate the solvent to afford the pure compound.
Expected Results and Characterization
The procedure is reported to yield the di-tosylated product, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, as a colorless amorphous solid in 88% yield.[2]
-
Melting Point: 116–117 °C[2]
-
¹H NMR (400 MHz, CDCl₃): Key signals include δ = 1.24 (s, 9H, t-Bu), 2.48 (s, 6H, 2x Ar-CH₃), 3.40 (s, 3H, N-CH₃), 5.74 (s, 1H, pyrazole H-4).[2]
-
IR (ATR): Characteristic vibrational bands for the sulfonyl group (SO₂) are expected around 1363 cm⁻¹ (asymmetric stretch) and 1170 cm⁻¹ (symmetric stretch).[2][8]
Discussion and Field-Proven Insights
Choice of Base and Solvent
-
Base: Triethylamine is a common and effective choice. It is a non-nucleophilic, tertiary amine that readily scavenges the HCl produced without competing in the primary reaction. Pyridine is another common base for this transformation. The stoichiometry of the base is critical; at least two equivalents are needed to neutralize the HCl from the two equivalents of sulfonyl chloride used. A slight excess (2.4 eq. in this protocol) ensures the reaction medium remains basic.[2]
-
Solvent: Anhydrous aprotic solvents like acetonitrile or dichloromethane are ideal. They are inert to the reaction conditions and effectively solubilize the reactants. The absence of water is crucial to prevent the hydrolysis of the sulfonyl chloride.
Controlling the Degree of Sulfonylation
The formation of the di-tosylated product in this specific case is noteworthy.[2] Several factors likely contribute to this outcome:
-
Stoichiometry: The use of two equivalents of tosyl chloride drives the reaction towards double addition.
-
Electronic Effects: The first sulfonamide group is strongly electron-withdrawing, which increases the acidity of the remaining N-H proton, making it easier for the base to remove it for a second reaction.
Achieving mono-sulfonylation of such an amine can be challenging. It may require careful control of stoichiometry (using only one equivalent of sulfonyl chloride), lower reaction temperatures, or the use of a bulkier sulfonylating agent to sterically hinder the second addition. However, for many applications, the di-sulfonylated product may be the desired outcome or a stable intermediate for further transformations.
Purification Strategy
Silica gel column chromatography is the standard and most effective method for purifying sulfonamides.[2] The polarity of the sulfonamide product is typically intermediate, making it well-suited for separation from non-polar starting materials and highly polar byproducts like triethylammonium chloride. The choice of eluent (in this case, 100% dichloromethane) should be optimized based on TLC analysis of the crude reaction mixture.
Conclusion
This application note provides a robust and reproducible protocol for the N-sulfonylation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. By understanding the underlying mechanism and the rationale for the chosen conditions, researchers can confidently apply this method to generate valuable pyrazole-sulfonamide compounds. The protocol's self-validating nature, complete with expected outcomes and characterization data, ensures that scientists in the field of drug discovery can efficiently synthesize these important molecular scaffolds for their research programs.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
-
Royal Society of Chemistry. (n.d.). . Retrieved February 7, 2026, from
- EDA complex. (n.d.). Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex.
- ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones | ACS Catalysis.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters.
- NIH. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- ChemRxiv. (n.d.). Base-mediated C4-selective C-H-sulfonylation of pyridine.
- ResearchGate. (2025, August 7). Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N -Sulfonylated Pyrazoles.
- ResearchGate. (2025, August 7). Direct Sulfonylation of Pyrazolones with Sulfonyl Chlorides to Synthesize Pyrazolyl Sulfonates.
- Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles.
- Semantic Scholar. (2021, July 6). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- ResearchGate. (n.d.). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA.
- PubMed Central. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC.
- Organic Chemistry Portal. (2020). Sulfonamide synthesis by S-N coupling.
- ACS Publications. (2023, August 3). Annulative Aminosulfonylation of Unactivated Alkenes for Accessing Pyrazolines via Multicomponent SO2 Insertion | The Journal of Organic Chemistry.
- Taylor & Francis Online. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- ACS Publications. (2023, February 27). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates | The Journal of Organic Chemistry.
- ResearchGate. (2025, October 23). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- BLDpharm. (n.d.). 118430-73-2|3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine.
- ResearchGate. (2025, August 6). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- ResearchGate. (2025, October 16). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles.
- Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides.
- Slideshare. (n.d.). Med.chem sulfonamides | PPT.
- Pharmacy Concepts. (n.d.). Chapter 15: Sulphonamides and Sulfones.
- Wiley Online Library. (2022). Base-Mediated C4-Selective CÀ H-Sulfonylation of Pyridine.
- RSC Publishing. (n.d.). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst.
- Sigma-Aldrich. (n.d.). 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine.
- PubMed Central. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC.
- RSC Publishing. (2025, January 2). Visible-light-induced radical cascade sulfonylation/cyclization towards indole-fused pyridine derivatives.
- Taylor & Francis Online. (n.d.). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.
- MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
- BLDpharm. (n.d.). 141459-53-2|1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: One-Pot Synthesis of N-Heterocyclic Amines from Pyrazole Precursors
Introduction: The Strategic Value of Pyrazoles in Heterocyclic Scaffolding
In the landscape of medicinal chemistry and drug discovery, N-heterocyclic amines represent a cornerstone of molecular design, forming the core structure of a vast number of pharmaceuticals.[1][2] Among the diverse array of heterocyclic precursors, pyrazoles have emerged as exceptionally versatile building blocks.[1][2] Their inherent biological activities, coupled with the presence of reactive nitrogen atoms, make them ideal starting points for the construction of more complex, fused heterocyclic systems.[3][4] This guide delves into the efficient one-pot synthesis of various N-heterocyclic amines, including pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, using readily accessible pyrazole precursors.
The drive towards one-pot syntheses is a critical aspect of modern synthetic chemistry, offering significant advantages in terms of efficiency, cost-effectiveness, and sustainability by minimizing intermediate isolation and purification steps.[1][5] For researchers in drug development, these streamlined methodologies accelerate the generation of diverse compound libraries for biological screening, ultimately expediting the discovery of novel therapeutic agents. This document provides not only detailed experimental protocols but also the underlying mechanistic rationale to empower scientists to adapt and innovate upon these powerful synthetic strategies.
Core Concept: The Versatility of 5-Aminopyrazoles as Nucleophilic Synthons
A significant portion of the methodologies for elaborating pyrazoles into more complex N-heterocyclic amines hinges on the use of 5-aminopyrazole derivatives. The 5-amino group, being a potent nucleophile, readily participates in condensation and cyclization reactions with various electrophilic partners. This reactivity is the lynchpin for the construction of fused ring systems in a single synthetic operation.
Mechanistic Insight: The Gateway to Fused Heterocycles
The general principle behind the one-pot synthesis of fused N-heterocyclic amines from 5-aminopyrazoles involves a domino sequence of reactions. Typically, this begins with the nucleophilic attack of the 5-amino group onto a suitable electrophile, followed by an intramolecular cyclization and often a subsequent dehydration or elimination step to yield the final aromatic heterocyclic system. The choice of the electrophilic partner dictates the nature of the fused ring.
Protocol I: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol details a robust and efficient one-pot method for the synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones from 5-amino-N-substituted-1H-pyrazole-4-carbonitriles. This transformation is particularly valuable as the pyrazolo[3,4-d]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, exhibiting a wide range of biological activities, including kinase inhibition.[3]
Reaction Principle and Causality
This synthesis proceeds via an initial acylation of the 5-aminopyrazole with a carboxylic acid, facilitated by phosphorus oxychloride (POCl3), followed by an intramolecular cyclization. The POCl3 serves a dual role: it activates the carboxylic acid for acylation and acts as a dehydrating agent to promote the final cyclization. The one-pot nature of this reaction is highly advantageous, avoiding the isolation of potentially unstable acyl-amino intermediates.[3]
Experimental Workflow Diagram
Caption: One-pot synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.
Detailed Step-by-Step Protocol
Materials:
-
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile (1.0 mmol, 1.0 eq)
-
Propanoic acid (3 mL)
-
Phosphorus oxychloride (POCl3) (0.2 mL)
-
Ice water
-
Potassium carbonate (K2CO3)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile (1.0 mmol).[3]
-
Add propanoic acid (3 mL) to the flask and stir to dissolve the starting material.[3]
-
Carefully and quickly add phosphorus oxychloride (0.2 mL) to the reaction mixture.[3]
-
Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice water (50 mL). A white precipitate should form.
-
Neutralize the acidic solution by the portion-wise addition of potassium carbonate until gas evolution ceases.
-
Collect the solid precipitate by vacuum filtration, wash with water, and dry to yield the desired 1-arylpyrazolo[3,4-d]pyrimidin-4-one.
Quantitative Data Summary
| Starting Pyrazole | Carboxylic Acid | Product | Yield |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Acetic Acid | 1-Phenyl-6-methylpyrazolo[3,4-d]pyrimidin-4-one | High |
| 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Propanoic Acid | 6-Ethyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | High |
| 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | Formic Acid | 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)pyrazolo[3,4-d]pyrimidin-4-one | High |
Note: Yields are generally reported as high in the literature for this transformation, specific percentages may vary based on substrate and precise reaction conditions.
Protocol II: Microwave-Assisted One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones
This protocol outlines a microwave-assisted, one-pot synthesis of pyrazolo[1,5-a]pyrimidinones. This method is notable for its significant reduction in reaction time and improved yields compared to conventional heating methods.[6]
Reaction Principle and Causality
This synthesis involves the initial formation of a 5-aminopyrazole in situ from the condensation of a β-ketonitrile and a hydrazine derivative.[6] Without isolation, a β-dicarbonyl compound is added, which then undergoes a condensation reaction with the 5-aminopyrazole, followed by cyclization to form the pyrazolo[1,5-a]pyrimidinone ring system. Microwave irradiation accelerates the rate of both the initial pyrazole formation and the subsequent cyclocondensation.
Experimental Workflow Diagram
Caption: Microwave-assisted one-pot synthesis of pyrazolo[1,5-a]pyrimidinones.
Detailed Step-by-Step Protocol
Materials:
-
β-Ketonitrile (e.g., malononitrile) (1.0 mmol, 1.0 eq)
-
Hydrazine hydrate (1.0 mmol, 1.0 eq)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol, 1.0 eq)
-
Methanol (as solvent)
-
Acetic acid (catalyst)
Procedure:
-
In a microwave reaction vial, combine the β-ketonitrile (1.0 mmol), hydrazine hydrate (1.0 mmol), and methanol.
-
Add a catalytic amount of acetic acid.
-
Seal the vial and place it in a microwave reactor. Irradiate at 150°C for 5 minutes to form the 5-aminopyrazole intermediate.[6]
-
Cool the vial, then add the β-dicarbonyl compound (1.0 mmol) to the reaction mixture.
-
Reseal the vial and irradiate again under conditions optimized for the specific substrates (e.g., 150°C for 10-15 minutes).
-
After cooling, the product may precipitate. If so, collect by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by chromatography.
Quantitative Data Summary
| β-Ketonitrile | Hydrazine | β-Dicarbonyl Compound | Product | Yield |
| Malononitrile | Phenylhydrazine | Ethyl Acetoacetate | 2-Methyl-5-phenyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one | ~52% (model reaction)[6] |
| Benzoylacetonitrile | Hydrazine hydrate | Acetylacetone | 2,5-Dimethyl-7-phenyl-pyrazolo[1,5-a]pyrimidine | Good |
| Cyanoacetamide | Methylhydrazine | Diethyl malonate | 5-Hydroxy-2-methyl-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid ethyl ester | Good |
Note: Yields are dependent on the specific substrates and microwave conditions used.
Conceptual Framework: Pyrazole Ring Transformation
While the above protocols focus on building upon a pyrazole core, another advanced strategy involves the transformation of the pyrazole ring itself into a different heterocyclic system. This "skeletal editing" is a powerful tool for rapidly accessing novel chemical space.
Mechanistic Insight: The Dimroth Rearrangement
A key mechanism in the interconversion of heterocyclic systems is the Dimroth rearrangement. While often studied in the context of pyrimidine chemistry, the principles are applicable to other N-heterocycles. This rearrangement typically involves the opening of the heterocyclic ring followed by recyclization in a different orientation. For instance, a one-pot, two-step procedure for the conversion of pyrimidines to pyridines involves activation with Tf2O, followed by nucleophilic addition and a Dimroth rearrangement.
Application to Pyrazole Chemistry
While direct one-pot transformations of pyrazoles to other monocyclic N-heterocyclic amines like pyridines are less commonly reported, the principles of ring-opening and recyclization can be envisioned. For example, a hypothetical pathway could involve the cleavage of the N-N bond in the pyrazole ring, followed by the incorporation of a new carbon fragment and subsequent cyclization to form a six-membered pyridine ring. Further research in this area could unlock novel synthetic routes.
Conclusion and Future Perspectives
The use of pyrazole precursors in the one-pot synthesis of N-heterocyclic amines is a highly effective and efficient strategy for the generation of molecular diversity in drug discovery and development. The protocols detailed herein for the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidinones from 5-aminopyrazole precursors are robust, well-established, and amenable to library synthesis. The underlying principles of nucleophilic addition and intramolecular cyclization provide a logical framework for further methodological development. As the field of organic synthesis continues to evolve, the development of novel one-pot transformations, including skeletal editing of the pyrazole core itself, will undoubtedly provide even more powerful tools for the construction of complex N-heterocyclic amines.
References
-
Herfindo, et al. (2020). Synthesis, Antiproliferative Activity and Molecular Docking Studies of 1,3,5-Triaryl Pyrazole Compound as Estrogen α Receptor Inhibitor Targeting MCF-7 Cells Line. ResearchGate. Available at: [Link]
-
Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. Available at: [Link]
-
Four-component one-pot synthesis of 5. Reactions conditions: 1 (1.2.... ResearchGate. Available at: [Link]
-
Scheme 1 One-pot synthesis of pyridines. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. (2024-04-17). Available at: [Link]
-
One-pot synthesis of pyrazole. Chemistry Stack Exchange. (2018-02-28). Available at: [Link]
-
An efficient one-pot synthesis of pyrazole complexes formed in situ: synthesis, crystal structure, Hirfeld surface analysis and in vitro biological properties. PubMed. (2023-12-01). Available at: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
Synthesis of pyrazolopyrimidinones using a " one-pot " approach under microwave irradiation. Academia.edu. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. NIH. Available at: [Link]
-
Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Semantic Scholar. (2021-05-22). Available at: [Link]
-
Khalil, Mohamed A., et al. (Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives). ResearchGate. (2012-12-01). Available at: [Link]
-
A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. NIH. Available at: [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available at: [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. (2022-12-07). Available at: [Link]
-
Kiyani, Hamzeh and Maryam. (ONE-POT AND EFFICIENT SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE). LOCKSS. Available at: [Link]
-
Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. (2022-11-17). Available at: [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available at: [Link]
-
Fichez, Jeanne, et al. (RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION). Available at: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). (2024-09-10). Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. PMC. (2011-02-09). Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. (PDF) Synthesis of pyrazolopyrimidinones using a " one-pot " approach under microwave irradiation Letter Open Access [academia.edu]
- 6. chinesechemsoc.org [chinesechemsoc.org]
Application Notes and Protocols for the Reductive Amination of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine
Introduction: The Strategic Importance of N-Functionalized Pyrazoles
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Among the vast library of pyrazole derivatives, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine serves as a particularly valuable building block. The strategic placement of a primary amine at the C5 position offers a prime handle for introducing molecular diversity through reactions like reductive amination. This reaction, which forges a stable carbon-nitrogen bond between an amine and a carbonyl compound, is a robust and widely utilized transformation in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3]
This guide provides an in-depth exploration of the reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, offering detailed mechanistic insights, validated experimental protocols, and practical advice for researchers, scientists, and drug development professionals.
Mechanistic Considerations: A Tale of Two Steps
The reductive amination is fundamentally a two-stage process that occurs in a single pot: the formation of an imine or iminium ion, followed by its immediate reduction.[4] Understanding the nuances of this mechanism is critical for optimizing reaction conditions and troubleshooting unforeseen challenges.
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine of the pyrazole onto the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate which, under mildly acidic conditions, readily eliminates a molecule of water to generate a protonated imine, known as an iminium ion. The electron-rich nature of the 5-aminopyrazole ring system facilitates the nucleophilicity of the amine, promoting this initial condensation step.[5] The presence of a mild acid catalyst can accelerate the dehydration of the hemiaminal, thereby pushing the equilibrium towards the formation of the iminium ion.[6]
-
Hydride Reduction: The newly formed iminium ion is highly electrophilic and is readily reduced by a mild hydride-donating reagent. The choice of reducing agent is crucial; it must be potent enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde or ketone at a competitive rate.[7] This selectivity is the cornerstone of a successful one-pot reductive amination.
Below is a visual representation of the general workflow for this reaction.
Caption: General workflow for the reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine.
Experimental Protocols: A Comparative Approach
The choice of reducing agent is a critical parameter in reductive amination. Below, we present two detailed protocols utilizing two of the most common and effective hydride donors: sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).
Protocol 1: Sodium Borohydride in Methanol
This protocol is adapted from a reported one-pot, two-step synthesis and is particularly effective for aromatic aldehydes.[8] It involves an initial solvent-free condensation to form the imine, followed by reduction.
Step-by-Step Methodology:
-
Imine Formation:
-
To a 10 mL reaction tube, add 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (153 mg, 1.0 mmol) and the desired aromatic aldehyde (e.g., p-methoxybenzaldehyde, 136 mg, 1.0 mmol).
-
Heat the mixture in a sand bath at 120 °C for 2 hours under solvent-free conditions.
-
Monitor the reaction for the disappearance of starting materials by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to ambient temperature.
-
-
Reduction:
-
Dissolve the resulting crude imine in methanol (3.0 mL).
-
To this solution, add sodium borohydride (75 mg, 2.0 mmol) portion-wise over 5 minutes with stirring. Caution: Hydrogen gas is evolved.
-
Continue stirring at ambient temperature for 1 hour. Monitor the reduction by TLC.
-
-
Workup and Purification:
-
Upon completion, reduce the volume of the reaction mixture to approximately 1.0 mL under reduced pressure.
-
Add distilled water (5.0 mL) and extract the aqueous solution with ethyl acetate (2 x 5.0 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Sodium Triacetoxyborohydride (STAB) in Dichloromethane
This protocol utilizes the milder and more selective reducing agent, sodium triacetoxyborohydride (STAB), which is often preferred for its broad substrate scope and reduced toxicity of byproducts compared to sodium cyanoborohydride.[9]
Step-by-Step Methodology:
-
Reaction Setup:
-
To a round-bottom flask under a nitrogen atmosphere, add 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (153 mg, 1.0 mmol) and the desired aldehyde or ketone (1.0-1.1 mmol) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (10 mL).
-
Stir the mixture at room temperature for 20-30 minutes. For less reactive carbonyls, the addition of 1-2 equivalents of acetic acid can be beneficial to catalyze iminium ion formation.[10]
-
-
Reduction:
-
Add sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) in one portion to the stirring solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.[11]
-
Data Presentation: A Comparative Overview of Reducing Agents
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Cost-effective, readily available. | Can reduce aldehydes and some ketones, requiring careful control of reaction conditions (e.g., pre-formation of the imine).[7][12] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | Mild and selective for iminium ions over carbonyls, allowing for a one-pot direct amination.[10][13] Broader substrate scope, including many ketones.[14] | Moisture-sensitive; reactions are typically run under an inert atmosphere.[12] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Stable in mildly acidic conditions, selective for iminium ions. | Highly toxic (releases HCN in acidic conditions), leading to safety and waste disposal concerns.[10] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inefficient imine formation.- Deactivated aldehyde/ketone.- Insufficiently reactive reducing agent. | - Add a catalytic amount of acetic acid to promote imine formation.- For stubborn reactions, consider pre-forming the imine at a higher temperature before adding the reducing agent.- Ensure the reducing agent is fresh and has been stored properly. |
| Incomplete Reaction (Starting Material Remains) | - Insufficient equivalents of reducing agent.- Steric hindrance from bulky substrates. | - Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq).- Increase the reaction time and/or temperature.- Switch to a more powerful, yet still selective, reducing agent if available. |
| Formation of Side Products (e.g., Alcohol from Carbonyl Reduction) | - Reducing agent is too reactive (e.g., NaBH₄ added too early). | - Use a more selective reducing agent like NaBH(OAc)₃.- If using NaBH₄, ensure complete imine formation before its addition. |
| Difficult Purification (Co-elution of Product and Unreacted Imine) | - Similar polarity of the product and imine intermediate. | - Drive the reaction to completion to eliminate the imine impurity.- Consider an acidic wash during workup to extract the basic amine product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the product.- Attempt to precipitate the product as an HCl salt from an organic solvent like ether. |
Characterization of a Model Product: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
The successful synthesis of the target compound requires thorough characterization to confirm its structure and purity. The following data is for the product obtained from the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, as described in Protocol 1.[15]
-
¹H-NMR (CDCl₃): The disappearance of the aldehyde proton signal and the appearance of a new doublet around 4.16 ppm (for the CH₂ group) and a broad singlet for the N-H proton are key indicators of a successful reaction.[15]
-
¹³C-NMR (CDCl₃): A new signal for the methylene carbon (CH₂) will appear around 50.1 ppm. The high electron density of the pyrazole ring is evidenced by the upfield shift of the C4 carbon to around 85.2 ppm.[15]
-
FT-IR: The appearance of a stretching vibration for the N-H bond (around 3243 cm⁻¹) and the disappearance of the C=O stretch from the aldehyde are characteristic features.[15]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the expected product.
Safety and Handling
-
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine: May cause skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Aldehydes and Ketones: Many are volatile and flammable. Some may be irritants or toxic. Always consult the Safety Data Sheet (SDS) for the specific carbonyl compound being used.
-
Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Reacts with water to release flammable gases. It is also a skin and eye irritant. Handle in a dry, inert atmosphere and wear appropriate PPE.[16][17]
Always conduct a thorough risk assessment before beginning any chemical synthesis.
Conclusion
The reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine is a powerful and versatile method for generating a diverse range of N-substituted pyrazole derivatives. By carefully selecting the appropriate reducing agent and optimizing reaction conditions, researchers can efficiently synthesize novel compounds with significant potential in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a robust starting point for these synthetic endeavors.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Pelletier, G., & Roveda, J. (2008). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 85(11), 1557. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University Chemistry 115 Handout. Retrieved from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Process Research. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Kholdeeva, O. A., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(15), 4987. [Link]
-
Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Retrieved from [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
-
Zheng, S. L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10839–10853. [Link]
-
Ansari, M. F., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1937-1956. [Link]
-
Becerra, D., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. [Link]
-
Chem-Impex. (n.d.). 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 4. orientjchem.org [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 10. interchim.fr [interchim.fr]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. fishersci.com [fishersci.com]
The Strategic Role of 3-(tert-Butyl)-5-methyl-1H-pyrazole in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore a vast chemical space. Within this landscape, nitrogen-containing heterocycles have emerged as a cornerstone for the development of potent fungicides, herbicides, and insecticides. Among these, the pyrazole scaffold has proven to be particularly fruitful, forming the core of numerous commercial crop protection agents. This technical guide delves into the specific application of a highly valuable synthon, 3-(tert-butyl)-5-methyl-1H-pyrazole , in the synthesis of modern agrochemicals, with a particular focus on the class of succinate dehydrogenase inhibitor (SDHI) fungicides.
This document is intended for researchers, scientists, and drug development professionals in the agrochemical industry. It aims to provide not only detailed synthetic protocols but also the underlying scientific rationale for the use of this specific pyrazole derivative, thereby empowering researchers to leverage its unique properties in their own discovery and development programs.
The Significance of the Pyrazole Moiety in Agrochemical Design
Pyrazole derivatives are integral to a wide array of biologically active molecules, finding applications in pharmaceuticals and agrochemicals.[1] Their utility in crop protection is particularly noteworthy, with pyrazole-containing compounds exhibiting fungicidal, herbicidal, and insecticidal properties. A significant class of modern fungicides, the succinate dehydrogenase inhibitors (SDHIs), frequently incorporates a pyrazole-carboxamide core. These fungicides act by disrupting the fungal respiratory chain at complex II, leading to a cessation of energy production and subsequent cell death.[2]
The 3-(tert-butyl)-5-methyl-1H-pyrazole moiety offers several advantages in the design of these bioactive molecules:
-
Structural Rigidity and Defined Vectorial Display of Substituents: The pyrazole ring provides a rigid scaffold that allows for the precise positioning of pharmacophoric groups, facilitating optimal interaction with the target enzyme's active site.
-
Modulation of Physicochemical Properties: The substituents on the pyrazole ring, namely the tert-butyl and methyl groups, play a crucial role in fine-tuning the molecule's lipophilicity, solubility, and metabolic stability. The bulky tert-butyl group, in particular, is known to enhance binding to hydrophobic pockets within target enzymes.[3]
-
Synthetic Versatility: The pyrazole ring is amenable to a variety of chemical transformations, allowing for the introduction of diverse functionalities and the creation of extensive compound libraries for structure-activity relationship (SAR) studies.
Core Synthetic Strategies: Building the Active Ingredient
The synthesis of pyrazole-based agrochemicals, particularly SDHI fungicides, generally follows a convergent approach. A key step involves the formation of an amide bond between a pyrazole-4-carboxylic acid derivative and a suitable aniline or other amine-containing fragment. Therefore, the efficient synthesis of the substituted pyrazole-4-carboxylic acid is a critical consideration.
General Workflow for Pyrazole Carboxamide Fungicide Synthesis
The overall synthetic strategy can be visualized as a multi-step process, starting from the construction of the pyrazole ring and culminating in the final amide coupling.
Caption: General synthetic workflow for pyrazole carboxamide fungicides.
Application Note 1: Synthesis of the Key Intermediate: 3-(tert-Butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
The synthesis of the pyrazole-4-carboxylic acid is a pivotal step. While various methods exist for the preparation of pyrazole-4-carboxylic acids, a common approach involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine, followed by carboxylation at the C4 position.[4]
Protocol: Synthesis of Ethyl 3-(tert-Butyl)-5-methyl-1H-pyrazole-4-carboxylate
This protocol describes a general method for the synthesis of the pyrazole core, which can then be hydrolyzed to the corresponding carboxylic acid.
Materials:
-
4,4-Dimethyl-3-oxopentanoic acid ethyl ester (or a suitable precursor to the tert-butyl ketoester)
-
Hydrazine hydrate or methylhydrazine
-
Triethyl orthoformate
-
Acetic anhydride
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Synthesis of the Enol Ether: A mixture of the β-ketoester (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.8 eq) is heated at 120-130 °C for 2-3 hours. The reaction progress is monitored by TLC. Upon completion, the volatile components are removed under reduced pressure to yield the crude enol ether.
-
Cyclocondensation: The crude enol ether is dissolved in ethanol. To this solution, hydrazine hydrate (1.1 eq) or methylhydrazine (1.1 eq) is added dropwise at room temperature. The reaction mixture is then refluxed for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the ethyl 3-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate.
Protocol: Hydrolysis to 3-(tert-Butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
-
A mixture of the ethyl pyrazole-4-carboxylate (1.0 eq) and potassium hydroxide (2.0 eq) in ethanol is heated to reflux for 3 hours.[5]
-
The solvent is removed under reduced pressure, and the residue is dissolved in water.[5]
-
The aqueous solution is acidified with 10% hydrochloric acid, resulting in the precipitation of the carboxylic acid.[5]
-
The precipitate is filtered, washed with cold water, and dried to yield the 3-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid.[5]
Application Note 2: Synthesis of a Model Pyrazole-Amide Derivative
The following protocol details the synthesis of a pyrazole-sulfonamide, which serves as an excellent model for the amide bond formation step that is central to the synthesis of many pyrazole-based agrochemicals. This specific example utilizes 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, a close structural analog of our target synthon, and demonstrates a reliable method for N-functionalization.[6]
Protocol: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [6]
This protocol demonstrates the formation of a stable sulfonamide linkage, which is analogous to the carboxamide linkage in many fungicides.
Materials:
-
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine
-
4-Methylbenzenesulfonyl chloride (Tosyl chloride)
-
Triethylamine
-
Acetonitrile
-
Ethyl acetate
-
Distilled water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
Procedure:
-
A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (0.50 mmol), 4-methylbenzenesulfonyl chloride (1.0 mmol), and triethylamine (1.2 mmol) in 2.0 mL of acetonitrile is stirred at room temperature for 12 hours.[6]
-
The solvent is evaporated under reduced pressure.[6]
-
5.0 mL of distilled water is added to the residue, and the mixture is extracted twice with 5.0 mL of ethyl acetate.[6]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[6]
-
The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to afford the final product as a colorless amorphous solid (yield: 88%).[6]
Characterization Data for the Model Compound: [6]
| Technique | Data |
| Melting Point | 116–117 °C |
| FT-IR (cm⁻¹) | 2957, 2901, 2862, 1595, 1527, 1454, 1380, 1363 (asymmetric SO₂ stretch), 1170 (symmetric SO₂ stretch), 1084, 892 (S–N stretch), 818, 676 (S–C stretch) |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 1.24 (s, 9H, t-Bu), 2.48 (s, 6H, 2Me), 3.40 (s, 3H, MeN), 5.74 (s, 1H, H-4), 7.34 (d, J = 8.0 Hz, 4H, Hm), 7.78 (d, J = 8.0 Hz, 4H, Ho) |
Application Note 3: Synthesis of Pyrazole-4-Carboxamide Fungicides
The final step in the synthesis of many SDHI fungicides is the coupling of the pyrazole-4-carboxylic acid with a selected aniline derivative. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with the aniline.
General Protocol: Synthesis of Pyrazole-4-Carboxamides
-
Activation of the Carboxylic Acid: The 3-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) is suspended in a suitable solvent such as toluene containing a catalytic amount of DMF. Thionyl chloride (1.2 eq) is added dropwise, and the mixture is heated to reflux for 2-4 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.
-
Amide Formation: The crude acid chloride is dissolved in a dry, inert solvent like dichloromethane or THF. The desired aniline derivative (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) are added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction mixture is washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the final pyrazole-4-carboxamide fungicide.
Caption: Key steps in the synthesis of pyrazole-4-carboxamide fungicides.
Fungicidal Activity of Pyrazole Carboxamide Derivatives
The fungicidal efficacy of pyrazole carboxamides is a critical aspect of their development. The following table summarizes the in vitro fungicidal activity of representative pyrazole carboxamide derivatives against various plant pathogens, as reported in the literature. These data highlight the potential of this class of compounds in controlling a broad spectrum of fungal diseases.
| Compound ID | Fungal Pathogen | EC₅₀ (μg/mL) | Reference |
| 7ai | Rhizoctonia solani | 0.37 | [7] |
| 8j | Alternaria solani | 3.06 | [3] |
| 7d | Rhizoctonia solani | 0.046 | [1] |
| 12b | Rhizoctonia solani | 0.046 | [1] |
| B6 | Rhizoctonia solani | 0.23 | [8] |
EC₅₀ values represent the concentration of the compound that inhibits 50% of fungal growth.
Mechanism of Action: Targeting Fungal Respiration
As previously mentioned, a major class of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs). These compounds target complex II of the mitochondrial respiratory chain, a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.
Caption: Mechanism of action of pyrazole carboxamide SDHI fungicides.
The pyrazole carboxamide molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme, preventing the natural substrate, ubiquinone, from binding. This blockage of electron transport from succinate to ubiquinone disrupts the entire respiratory process, leading to a depletion of cellular ATP and ultimately, fungal cell death. The pyrazole ring and its substituents are crucial for the precise fit and strong binding within the Q-site.
Conclusion
3-(tert-Butyl)-5-methyl-1H-pyrazole is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its incorporation into the pyrazole carboxamide scaffold has led to the development of a powerful class of SDHI fungicides with broad-spectrum activity. The synthetic protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of this synthon in their own research and development endeavors. A thorough understanding of the synthetic strategies, coupled with insights into the mechanism of action, will undoubtedly pave the way for the discovery of the next generation of innovative and effective crop protection solutions.
References
-
Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Journal of Agricultural and Food Chemistry, 68(31), 8148-8156. Available at: [Link]
-
Becerra, D., & Castillo, J.-C. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(1), M1992. Available at: [Link]
-
Becerra, D., & Castillo, J.-C. (2025). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2025(1), M1993. Available at: [Link]
-
Scarpino, L. A., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2022(4), M1494. Available at: [Link]
-
Kavale, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(21), 6435. Available at: [Link]
-
Li, Q., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(24), 9266-9279. Available at: [Link]
- Lamberth, C. (2012). Process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids. Google Patents.
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientia Iranica, 21(3), 827-832. Available at: [Link]
-
Sun, J., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 10, 43. Available at: [Link]
-
Arshad, M., et al. (2014). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o769. Available at: [Link]
-
Wang, B., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(8), 13813-13823. Available at: [Link]
-
Xu, R., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Available at: [Link]
- Lamberth, C. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.
- Li, J., & Wang, Y. (2021). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
-
Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. Available at: [Link]
-
Wang, X., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(33), 9507-9519. Available at: [Link]
-
Cheng, L., et al. (2024). 3D-QSAR model-oriented optimization of Pyrazole β-Ketonitrile derivatives with diphenyl ether moiety as novel potent succinate dehydrogenase inhibitors. Pest Management Science. Available at: [Link]
- Lamberth, C., & Jean, M. (2010). Fungicide pyrazole carboxamides derivatives. Google Patents.
-
Wang, X., et al. (2023). Potential succinate dehydrogenase inhibitors bearing a novel pyrazole-4-sulfonohydrazide scaffold: molecular design, antifungal evaluation, and action mechanism. bioRxiv. Available at: [Link]
-
Fraaije, B. A., et al. (2015). The effect of succinate dehydrogenase inhibitor/azole mixtures on selection of Zymoseptoria tritici isolates with reduced sensitivity. Pest Management Science, 71(10), 1428-1435. Available at: [Link]
-
Wang, X., et al. (2023). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. Journal of Agricultural and Food Chemistry, 71(24), 9266-9279. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Versatile Platform in Modern Drug Discovery
Introduction: The Enduring Relevance of the Pyrazole Heterocycle
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility stems from its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic systems, engage in hydrogen bonding, and serve as a rigid scaffold for the precise orientation of pharmacophoric groups.[1][2] This has led to the successful development of a multitude of FDA-approved drugs targeting a wide array of diseases, from inflammatory conditions and cancer to infectious diseases and neurological disorders.[1][3][4] The metabolic stability of the pyrazole nucleus further enhances its appeal as a privileged scaffold in drug design.[3] This guide provides an in-depth exploration of the synthesis and biological evaluation of pyrazole derivatives, offering detailed protocols and insights for researchers in the field of drug discovery.
Synthetic Strategies for Pyrazole Derivatives: Building the Core Scaffold
The construction of the pyrazole ring can be achieved through various synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.
The Knorr Pyrazole Synthesis: A Classic and Reliable Method
One of the most fundamental and widely employed methods for pyrazole synthesis is the Knorr reaction, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6] This reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5][6]
Diagram: The Knorr Pyrazole Synthesis
Caption: A simplified workflow of the Knorr pyrazole synthesis.
Protocol 1: Knorr Synthesis of a Phenyl-Substituted Pyrazolone
This protocol details the synthesis of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and phenylhydrazine, a variation of the Knorr reaction.
Materials:
-
Ethyl benzoylacetate
-
Phenylhydrazine
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Round-bottom flask
-
Stirring bar
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
TLC plates (Silica gel 60 F254)
-
TLC developing chamber
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 20-mL scintillation vial or a small round-bottom flask, combine ethyl benzoylacetate (3 mmol) and phenylhydrazine (6 mmol).[3]
-
Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.[3]
-
Heat the reaction mixture to approximately 100°C with stirring for 1 hour.[3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. Visualize the spots under UV light.
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Induce crystallization by adding a small amount of water and scratching the inside of the vial with a glass rod.
-
Collect the solid product by vacuum filtration using a Buchner funnel.[3]
-
Wash the collected solid with a small amount of cold water to remove any remaining impurities.[3]
-
Allow the product to air dry completely.
-
Determine the mass and calculate the percent yield.
-
Characterize the product by determining its melting point and obtaining an NMR spectrum.
Causality Behind Experimental Choices:
-
Excess Phenylhydrazine: A two-fold excess of phenylhydrazine is used to ensure the complete consumption of the limiting reagent, ethyl benzoylacetate, driving the reaction to completion.
-
Glacial Acetic Acid: The acid acts as a catalyst to facilitate the condensation and cyclization steps.
-
TLC Monitoring: TLC is a crucial technique to track the reaction's progress, preventing premature termination or unnecessary heating that could lead to side product formation.
Synthesis from Chalcones: A Versatile Route to Trisubstituted Pyrazoles
Chalcones, which are α,β-unsaturated ketones, serve as excellent precursors for the synthesis of a wide variety of pyrazole derivatives.[7][8] The reaction involves the cyclocondensation of a chalcone with a hydrazine derivative, often in the presence of an acid or base catalyst.[7]
Diagram: Synthesis of Pyrazoles from Chalcones
Caption: General scheme for the synthesis of pyrazoles from chalcones.
Protocol 2: Acid-Catalyzed Synthesis of a Pyrazoline from a Chalcone
This protocol outlines a general procedure for the synthesis of a pyrazoline derivative from a chalcone and a hydrazine.
Materials:
-
Chalcone derivative
-
Hydrazine hydrate or phenylhydrazine
-
Ethanol or 1,4-dioxane
-
Glacial acetic acid or sulfuric acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring bar
-
Heating mantle
-
Beaker
-
Ice
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the chalcone (1 mmol) in 10-20 mL of ethanol or 1,4-dioxane in a round-bottom flask.[7]
-
Add hydrazine hydrate or phenylhydrazine (1-1.25 mmol) to the solution.[7]
-
Add a few drops of a catalytic amount of glacial acetic acid or sulfuric acid.[7]
-
Heat the reaction mixture to reflux (approximately 80°C) with stirring for 4-6 hours.[7]
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice or ice-cold water to precipitate the product.[7]
-
Collect the solid precipitate by vacuum filtration, wash it with cold water, and allow it to dry.[7]
-
Purify the crude pyrazoline derivative by recrystallization from a suitable solvent, such as ethanol.[7]
Biological Evaluation of Pyrazole Derivatives: Assessing Therapeutic Potential
Once synthesized, pyrazole derivatives must be subjected to a battery of biological assays to determine their therapeutic potential. The specific assays employed will depend on the intended therapeutic target.
Anticancer Activity: The MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[4][9] It is a fundamental tool for the initial screening of potential anticancer agents. The assay measures the metabolic activity of cells, which is an indicator of their viability.[4]
Diagram: MTT Assay Workflow
Caption: A step-by-step workflow of the MTT assay.
Protocol 3: MTT Assay for Evaluating Anticancer Activity
This protocol provides a general procedure for assessing the cytotoxicity of pyrazole derivatives against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Pyrazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug). Incubate for the desired exposure period (e.g., 48 or 72 hours).[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[9][10]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9][10]
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[1][9][10] Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4][9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| C5 | MCF-7 | 0.08 | [11] |
| 159a | MGC-803 | 15.43 | [12] |
| 159b | MGC-803 | 20.54 | [12] |
Anti-inflammatory Activity: COX-2 Inhibition Assay
Many pyrazole-containing drugs, such as celecoxib, exert their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[8] An in vitro COX-2 inhibition assay is essential for identifying and characterizing novel pyrazole-based anti-inflammatory agents.
Protocol 4: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is based on a commercially available kit and measures the generation of Prostaglandin G2, an intermediate product of the COX-2 enzyme.
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic acid
-
Test pyrazole inhibitors
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well plate (black with clear bottom)
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute the COX-2 enzyme and arachidonic acid.[13]
-
Inhibitor Preparation: Dissolve the test pyrazole inhibitors in a suitable solvent (e.g., DMSO). Prepare a 10x working solution of the desired test concentration with COX Assay Buffer.[13]
-
Assay Setup:
-
Sample Wells (S): Add 10 µL of the diluted test inhibitor.
-
Enzyme Control Wells (EC): Add 10 µL of COX Assay Buffer.[13]
-
Inhibitor Control Wells (IC): Add 10 µL of the diluted positive control inhibitor.
-
-
Reaction Mixture Preparation: Prepare a reaction mix for each well containing:
-
80 µL COX Assay Buffer
-
1 µL COX Probe
-
1 µL COX Cofactor
-
-
Enzyme Addition: Add 10 µL of the reaction mix to all wells. Then, add 1 µL of the reconstituted COX-2 enzyme to the Sample, Enzyme Control, and Inhibitor Control wells.
-
Substrate Addition: To initiate the reaction, add 10 µL of the reconstituted arachidonic acid to all wells.
-
Measurement: Immediately begin measuring the fluorescence in kinetic mode for 10-20 minutes at 37°C.
-
Data Analysis: Calculate the rate of the reaction for each well. The percent inhibition can be calculated using the following formula: % Inhibition = [(Rate of EC - Rate of S) / Rate of EC] * 100
Quantitative Data Summary: COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound ID | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 0.035 | >100 | |
| 5f | 1.50 | - | [14] |
| 6f | 1.15 | - | [14] |
| PYZ31 | 0.01987 | - |
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of pyrazole derivatives can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol 5: Broth Microdilution Method for MIC Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Pyrazole derivatives (dissolved in a suitable solvent)
-
Standard antibiotic (e.g., ciprofloxacin, gentamicin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrazole derivatives in MHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (inoculum in broth without any compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[16]
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery.[3][6] Its synthetic tractability and diverse biological activities ensure its continued relevance in the development of novel therapeutics.[6][9] The protocols and application notes provided herein offer a solid foundation for researchers to synthesize and evaluate new pyrazole derivatives. Future efforts in this field will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the use of computational tools to design pyrazole-based compounds with enhanced potency and selectivity.
References
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Zhu, C., & Wang, Y. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Al-Ostoot, F. H., Al-Qubaisi, M., & Atrooz, O. M. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Heliyon, 6(9), e04940. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
- Ferreira, R. J., et al. (2021). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Carradori, S., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals, 15(9), 1058. [Link]
- Hedaitullah, M., et al. (2014). Pyrazoline synthesis through a chalcone intermediate.
-
Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Inflammation Research, 9, 221–233. [Link]
-
Singh, R., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17745–17769. [Link]
- BenchChem. (2025).
- Gholamzadeh, M., et al. (2022). Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities. Research Square.
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Li, J., et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2322967. [Link]
- International Journal of Innovative Research in Technology. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective.
-
U.S. Food and Drug Administration. (n.d.). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
- Goud, B. S., et al. (n.d.). Synthesis, antitubercular and antimicrobial activity of 1'-(4-chlorophenyl)
-
Jan, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Heliyon, 9(9), e19586. [Link]
-
Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(10), 1957-1976. [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. benchchem.com [benchchem.com]
- 8. ijirt.org [ijirt.org]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
Application Note & Protocols: Synthesis and Pharmacological Evaluation of Pyrazole-Sulfonamide Hybrids
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the synthesis, characterization, and pharmacological evaluation of pyrazole-sulfonamide hybrids. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of therapeutic agents, including the selective COX-2 inhibitor Celecoxib.[1][2][3] We will explore the underlying chemical principles, provide detailed, field-tested protocols for a convergent synthetic strategy, and outline workflows for assessing biological activity, with a focus on carbonic anhydrase inhibition.
Introduction: The Power of Hybrid Scaffolds
The pyrazole nucleus is a five-membered heterocyclic ring that serves as a cornerstone in medicinal chemistry, found in drugs with anti-inflammatory, anticancer, antidepressant, and antimicrobial properties.[1][2][4] Similarly, the sulfonamide moiety is a critical pharmacophore, renowned for its role in antibacterial drugs and as a zinc-binding group in various enzyme inhibitors.[5][6]
The strategic combination of these two pharmacophores into a single hybrid molecule is a powerful drug design strategy. This approach can lead to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles. A prime example is Celecoxib, a 1,5-diarylpyrazole bearing a para-sulfonamide group, which selectively inhibits the COX-2 enzyme, providing anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3][7] Beyond COX-2, pyrazole-sulfonamide hybrids have shown potent inhibitory activity against other key therapeutic targets, such as carbonic anhydrases (CAs), which are implicated in glaucoma, epilepsy, and cancer.[8][9][10][11]
This guide will focus on a robust and widely applicable synthetic route proceeding through a chalcone intermediate, offering a logical and reproducible pathway to a diverse library of pyrazole-sulfonamide derivatives.
Section 1: Synthetic Strategy & Mechanistic Insights
The chosen synthetic pathway is a convergent approach that builds the core scaffold in a stepwise fashion. This method is advantageous as it allows for late-stage diversification, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.
The overall workflow involves three primary stages:
-
Chalcone Synthesis: Formation of an α,β-unsaturated ketone (chalcone) via a Claisen-Schmidt condensation.
-
Pyrazole Formation: Cyclization of the chalcone with a substituted hydrazine to form the diarylpyrazole core.
-
Sulfonamide Installation: Reaction of the pyrazole with a halosulfonyl derivative to yield the final hybrid product.
Diagram of General Synthetic Workflow
Caption: Convergent synthesis workflow for pyrazole-sulfonamide hybrids.
Causality Behind Experimental Choices
-
Claisen-Schmidt Condensation: This reaction is a reliable method for forming carbon-carbon bonds. Using a strong base like NaOH deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. Ethanol is a common solvent as it readily dissolves the reactants and the base.
-
Pyrazole Cyclization: The reaction of a 1,3-dicarbonyl compound (or its α,β-unsaturated precursor, the chalcone) with a hydrazine is the most classical and effective method for constructing the pyrazole ring.[12] Using 4-hydrazinylbenzenesulfonamide hydrochloride directly incorporates the sulfonamide-bearing phenyl ring at the N1 position of the pyrazole. The acidic conditions facilitate the initial condensation and subsequent dehydration to form the stable aromatic pyrazole ring.
Section 2: Detailed Experimental Protocols
These protocols describe the synthesis of a representative 4-(3-aryl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2.1: Synthesis of (E)-1-phenyl-3-arylprop-2-en-1-one (Chalcone Intermediate)
| Reagent/Material | Quantity | Molar Eq. | Notes |
| Substituted Acetophenone | 20 mmol | 1.0 | |
| Substituted Aryl Aldehyde | 20 mmol | 1.0 | |
| Ethanol (95%) | 50 mL | - | Solvent |
| Sodium Hydroxide (10% aq. soln) | 15 mL | ~1.8 | Catalyst |
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the aqueous sodium hydroxide solution dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The formation of a precipitate is typically observed.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl until the pH is neutral (~7).
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude chalcone product. Recrystallize from ethanol to obtain the purified product.[13]
Self-Validation: The purified chalcone should be a crystalline solid. Its identity and purity can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The IR spectrum should show a characteristic C=O stretch for an α,β-unsaturated ketone (~1650-1680 cm⁻¹).
Protocol 2.2: Synthesis of 4-(5-aryl-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
| Reagent/Material | Quantity | Molar Eq. | Notes |
| Purified Chalcone (from 2.1) | 10 mmol | 1.0 | |
| 4-Hydrazinylbenzenesulfonamide HCl | 11 mmol | 1.1 | |
| Ethanol (95%) | 60 mL | - | Solvent |
| Concentrated HCl | 2-3 drops | Catalytic | Catalyst |
Procedure:
-
Suspend the chalcone (1.0 eq) and 4-hydrazinylbenzenesulfonamide hydrochloride (1.1 eq) in ethanol in a 100 mL round-bottom flask.
-
Add 2-3 drops of concentrated HCl as a catalyst.[12]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. A solid product will often precipitate.
-
If necessary, reduce the solvent volume under reduced pressure to induce precipitation.
-
Pour the mixture into ice-cold water.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Self-Validation: The final product's identity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10] The disappearance of the chalcone's olefinic protons and the appearance of new signals corresponding to the pyrazole ring protons in the ¹H NMR spectrum are key indicators of successful cyclization.
Section 3: Pharmacological Evaluation Workflow
Once synthesized and characterized, the pyrazole-sulfonamide hybrids are ready for biological screening. A common and important target for this class of compounds is the carbonic anhydrase (CA) enzyme family.
Workflow 3.1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a standard esterase assay to determine the inhibitory potency (IC₅₀) of the synthesized compounds against human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
Diagram of Pharmacological Screening Workflow
Caption: Workflow for in vitro pharmacological screening of CA inhibitors.
Principle: CAs catalyze the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically by the increase in absorbance at 400 nm. An inhibitor will slow this reaction rate.
Materials:
-
Purified human CA isoforms (hCA I, II, IX, etc.)
-
4-Nitrophenyl acetate (NPA) substrate
-
HEPES buffer (pH 7.4)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Acetazolamide (standard CA inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the standard inhibitor (Acetazolamide) in buffer. The final DMSO concentration in the well should not exceed 0.5%.
-
Assay: In a 96-well plate, add:
-
Buffer
-
Enzyme solution (a fixed concentration of hCA isoform)
-
Test compound solution (or standard/DMSO control)
-
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation: Start the reaction by adding the NPA substrate solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm over a period of 10-15 minutes at 25 °C.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of enzyme inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.[9][10]
-
Section 4: Data Interpretation & Expected Results
The synthetic protocols outlined are expected to produce the target compounds in moderate to good yields (40-80%), depending on the specific substituents on the aromatic rings.
Table of Expected Pharmacological Data:
The inhibitory activity of these compounds can vary significantly based on their substitution patterns. The data below is representative of what might be observed for a series of analogs against two common CA isoforms.
| Compound ID | R Group (Aryl) | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) | Selectivity Index (hCA I / hCA II) |
| STD | Acetazolamide | 384.2 | 36.9 | 10.4 |
| 4a | 4-OCH₃ Phenyl | 87.3 | 54.8 | 1.6 |
| 4b | 4-Cl Phenyl | 65.1 | 41.2 | 1.6 |
| 4c | 3,4-di(OCH₃) Phenyl | 35.2 | 24.4 | 1.4 |
| 4d | 2,4,5-tri(OCH₃) Phenyl | 27.8 | 39.5 | 0.7 |
Data is illustrative and adapted from representative literature values.[10]
Interpretation:
-
Potency: Lower IC₅₀ values indicate higher inhibitory potency. In the example table, compounds 4c and 4d show the highest potency against hCA I and hCA II, respectively.[9]
-
Selectivity: The selectivity index helps identify compounds that preferentially inhibit one isoform over another. A high selectivity index is often desirable to minimize off-target effects. None of the illustrative compounds show significant selectivity between hCA I and II.
References
-
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Kumar, A., & Kumar, S. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 14(10), 1869-1901. [Link]
-
Vatrici, M., et al. (2023). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
Sharma, V., et al. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals. [Link]
-
Bentouhami, E., et al. (2020). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences, 132(1), 1-10. [Link]
-
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Li, Y., et al. (2025). 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. Journal of Agricultural and Food Chemistry. [Link]
-
Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. [Link]
-
Kumar, A., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]
-
Chintakunta, V. K., et al. (2017). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]
-
El-Sayed, M. A. A., et al. (2018). Synthesis and chemistry of N-arylated pyrano[2,3-c]pyrazoles. ResearchGate. [Link]
-
Hassan, A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19163-19175. [Link]
-
El-Moghazy, S. M., et al. (2019). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 24(20), 3672. [Link]
-
Tüzün, B., et al. (2018). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 193-203. [Link]
-
Khan, I., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12, 1370215. [Link]
-
Gümüş, F., et al. (2025). Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives. DergiPark. [Link]
-
Al-Warhi, T., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. [Link]
-
Le Tadic-Biadatti, M. H., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 950-953. [Link]
-
Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12484. [Link]
-
Kalgutkar, A. S., et al. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 44(17), 2845-2859. [Link]
-
Patel, H., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Applicable Chemistry, 7(2), 345-353. [Link]
-
Taslimi, P., et al. (2026). New Chalcone Derivatives with Pyrazole and Sulfonamide Pharmacophores as Carbonic Anhydrase Inhibitors. ResearchGate. [Link]
-
Li, Y. Q., et al. (2017). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & Medicinal Chemistry Letters, 27(17), 4165-4171. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Ibrahim, S. A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 25698-25709. [Link]
-
Nocentini, A., et al. (2024). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
Wang, C., et al. (2025). Direct Sulfonylation of Pyrazolones with Sulfonyl Chlorides to Synthesize Pyrazolyl Sulfonates. ResearchGate. [Link]
-
Hassan, A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]
-
Taslimi, P., et al. (2020). New Chalcone Derivatives with Pyrazole and Sulfonamide Pharmacophores as Carbonic Anhydrase Inhibitors. Letters in Drug Design & Discovery, 17(10), 1266-1274. [Link]
-
Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. ResearchGate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 6. Journal of Research in Pharmacy » Submission » Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives [dergipark.org.tr]
- 7. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 8. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
The Pyrazole Scaffold: A Privileged Platform for the Development of Novel Anticancer Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel, effective, and selective anticancer agents has led medicinal chemists to explore a vast chemical space. Within this landscape, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold." Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective inhibitors of a wide range of cancer-relevant biological targets. This guide provides an in-depth exploration of the key considerations and methodologies for the development of anticancer agents derived from the pyrazole core, from initial design and synthesis to preclinical evaluation.
The Rationale: Why Pyrazoles?
The pyrazole ring system offers several advantages in the design of anticancer drugs. Its rigid, planar structure provides a well-defined orientation for substituents, facilitating specific interactions with target proteins. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling a variety of binding modes. Furthermore, the pyrazole ring is amenable to a wide range of chemical modifications at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. This chemical tractability is a key reason why numerous pyrazole derivatives have been successfully developed and have even reached the clinic as approved anticancer drugs.[1]
A notable number of FDA-approved anticancer drugs incorporate the pyrazole scaffold, underscoring its clinical significance. These include Crizotinib, an inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, and Selpercatinib, a potent and selective RET kinase inhibitor.[2] The success of these agents provides a strong validation for the continued exploration of pyrazole derivatives in oncology drug discovery.
Strategic Approaches to Pyrazole-Based Anticancer Drug Discovery
The development of pyrazole-based anticancer agents is a multi-faceted process that integrates computational design, chemical synthesis, and rigorous biological evaluation. A logical workflow is essential for efficiently advancing lead candidates.
Figure 1: A typical workflow for the development of pyrazole-based anticancer agents.
Core Methodologies: Synthesis of the Pyrazole Scaffold
The versatility of the pyrazole scaffold stems from the numerous synthetic routes available for its construction and functionalization. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis (Cyclocondensation)
One of the most classical and widely used methods for synthesizing pyrazoles is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This method is highly versatile and allows for the introduction of a wide range of substituents on the pyrazole ring.
Protocol: Synthesis of a Substituted Pyrazole via Knorr Cyclocondensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) to the solution. The reaction can be catalyzed by the addition of a catalytic amount of a mineral acid (e.g., HCl) or a Lewis acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel.
1,3-Dipolar Cycloaddition
Another powerful method for the synthesis of pyrazoles is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. This reaction is often highly regioselective and provides access to pyrazole derivatives that may be difficult to obtain via other methods.
Protocol: Synthesis of a Pyrazole via 1,3-Dipolar Cycloaddition
-
Generation of Diazo Compound: Prepare the diazo compound in situ or use a pre-formed, stabilized diazo compound. Caution: Diazo compounds can be explosive and should be handled with care.
-
Reaction Setup: In a reaction vessel, dissolve the alkyne (1.0 eq) in an appropriate solvent (e.g., diethyl ether, THF).
-
Cycloaddition: Slowly add the solution of the diazo compound to the alkyne solution at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the reaction is complete, carefully quench any remaining diazo compound (e.g., with acetic acid). The solvent is then removed, and the product is purified by column chromatography.
In Vitro Evaluation: Assessing Anticancer Activity
Once a library of pyrazole derivatives has been synthesized, the next critical step is to evaluate their anticancer activity in vitro. This typically involves a tiered screening approach, starting with broad cytotoxicity assays and progressing to more specific target-based and mechanistic studies.
Cell Viability and Cytotoxicity Assays
The initial assessment of a compound's anticancer potential is often determined by its ability to inhibit the growth of or kill cancer cells. The MTT assay is a widely used colorimetric assay for this purpose.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Representative IC50 Values of Pyrazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| PZ-101 | EGFR | A549 (Lung) | 0.85 | [Fictional] |
| PZ-203 | CDK2 | MCF-7 (Breast) | 1.2 | [Fictional] |
| PZ-305 | VEGFR-2 | HUVEC (Endothelial) | 0.5 | [Fictional] |
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be performed.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the pyrazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Figure 2: Interpretation of Annexin V/PI staining results.
Structure-Activity Relationship (SAR) and Lead Optimization
The data obtained from in vitro screening is crucial for establishing a Structure-Activity Relationship (SAR). SAR studies aim to understand how specific chemical modifications to the pyrazole scaffold influence its biological activity.[3] This knowledge is then used to guide the design of new analogs with improved potency, selectivity, and drug-like properties.
Key SAR Considerations for Pyrazole Derivatives:
-
Substituents at N1: The nature of the substituent at the N1 position of the pyrazole ring can significantly impact target binding and selectivity. For instance, in many kinase inhibitors, a bulky aromatic group at this position is crucial for occupying a specific hydrophobic pocket.
-
Substituents at C3 and C5: Modifications at these positions are often key for modulating potency and selectivity. For example, in VEGFR-2 inhibitors, incorporating additional aromatic or heteroaromatic rings at these positions has been shown to enhance inhibitory activity.[2]
-
Substituents at C4: While often less explored, substitution at the C4 position can be used to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability.
In Silico Approaches: Accelerating Drug Discovery
Computational methods play an increasingly important role in modern drug discovery. In the context of pyrazole-based anticancer agents, in silico tools can be used to:
-
Virtual Screening: Screen large virtual libraries of pyrazole derivatives against a specific target to identify potential hits.
-
Molecular Docking: Predict the binding mode of a pyrazole derivative within the active site of its target protein. This can provide valuable insights into the key interactions that govern binding affinity and can guide the design of more potent inhibitors.[4]
-
Molecular Dynamics (MD) Simulations: Simulate the dynamic behavior of the protein-ligand complex over time to assess the stability of the predicted binding mode.[5][6][7]
-
ADME/T Prediction: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a compound. This can help to identify potential liabilities early in the drug discovery process and guide the selection of candidates with more favorable pharmacokinetic profiles.[4][6][8][9]
Figure 3: The role of in silico methods in the evaluation of pyrazole derivatives.
In Vivo Evaluation: Assessing Efficacy in Animal Models
Promising lead compounds identified through in vitro and in silico studies must be evaluated in vivo to assess their efficacy and safety in a living organism. Human tumor xenograft models are widely used for this purpose.[10]
Protocol: Human Tumor Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the pyrazole derivative, a vehicle control, and a positive control drug. The compound can be administered via various routes, such as oral gavage or intraperitoneal injection.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound. At the end of the study, the tumors can be excised for further analysis (e.g., biomarker studies).
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are becoming increasingly important as they better recapitulate the heterogeneity of human tumors.[11][12]
Conclusion and Future Directions
The pyrazole scaffold has proven to be a highly fruitful starting point for the development of novel anticancer agents. Its chemical versatility and ability to interact with a wide range of cancer targets have led to the discovery of numerous potent and selective inhibitors, some of which have translated into clinical success. The continued integration of advanced synthetic methodologies, sophisticated in vitro and in vivo screening platforms, and powerful in silico tools will undoubtedly lead to the discovery of the next generation of pyrazole-based anticancer drugs with improved efficacy and safety profiles. The future of pyrazole-based anticancer drug discovery lies in the development of highly selective inhibitors that target specific molecular vulnerabilities in cancer cells, as well as the exploration of novel drug delivery strategies to enhance their therapeutic index.
References
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]
- El-Sayed, N. A., et al. (2022). Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. Future Medicinal Chemistry.
- Gomaa, H. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(2), 381.
- Jadhav, P. U., et al. (2023). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science, 13(09), 147-164.
- Cho, S.-Y., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 21(4), 237–242.
- Al-Ostoot, F. H., et al. (2021). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 11(57), 36136-36154.
- Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12891.
- Pingaew, R., et al. (2022). 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. Journal of Molecular Structure, 1267, 133596.
- Riyaz, S., et al. (2024). Molecular modeling studies of Pyrazolopyrimidine Derivatives as potent Cyclin Dependent Kinase-2 inhibitors.
- Echeverria, V., et al. (2016). Patient-derived tumor xenograft models for melanoma drug discovery. Expert Opinion on Drug Discovery, 11(10), 965-974.
- Kumar, A., et al. (2022). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Journal of Cancer Science and Therapy, 14(11).
- Kumar, A., et al. (2019). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. Molecules, 24(11), 2091.
- Gomaa, H. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules.
- Hamza, A. H., et al. (2025). Turkish Computational and Theoretical Chemistry Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. DergiPark.
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]
- El-Sayed, N. A., et al. (2022). Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. Future Medicinal Chemistry, 15(3), 207-224.
- Patil, S. M., et al. (2021). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(10), 875-894.
- Wanode, D. M., et al. (2025). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. Medicine in Drug Discovery, 28, 100234.
- Kumar, A., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(16), 4983.
- Hamza, A. H., et al. (2026). Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy. DergiPark.
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2021). Current Topics in Medicinal Chemistry, 21(10), 864-874.
- El-Gamal, M. I., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 121, 105677.
- Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. (n.d.).
- Sarojini, S., et al. (2022). Prediction of ADME and Toxicity of Anti-Fungal drugs by InSilico methods.
- Gee, L. E., et al. (2020).
- Wanode, D. M., et al. (2025). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors.
-
Pyrazole-based anti-cancer compounds; a pyrazole derivatives as VEGFR2... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-derived tumor xenograft models for melanoma drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
methodology for synthesizing N-pyrazolyl imines at ambient temperature
Application Note: Eco-Friendly Synthesis of N-Pyrazolyl Imines at Ambient Temperature
Executive Summary
This guide details the methodology for synthesizing N-pyrazolyl imines (Schiff bases) derived from aminopyrazoles and various aldehydes under ambient temperature conditions.[1] Unlike traditional methods requiring high-temperature reflux or toxic solvents (e.g., toluene/benzene with Dean-Stark traps), these protocols utilize thermodynamic equilibrium shifting and mild acid catalysis to achieve high yields (>80%) without thermal degradation. These methods are critical for researchers working with thermolabile pharmaceutical intermediates or adhering to Green Chemistry principles.
Scientific Background & Strategic Rationale
The Chemical Challenge
The condensation of a primary amine (
At ambient temperature, the forward reaction rate is often slow, and the presence of generated water can hydrolyze the product back to starting materials. To succeed at room temperature (RT), the protocol must:
-
Activate the Carbonyl: Increase electrophilicity (Acid Catalysis).
-
Remove Water: Shift equilibrium via Le Chatelier's principle (Desiccant/Solvent choice).
Mechanism of Action
The reaction proceeds via a nucleophilic addition-elimination pathway. The pyrazole ring, being electron-rich, increases the nucleophilicity of the exocyclic amine, but steric hindrance can be a factor.
Figure 1: Mechanistic pathway of N-pyrazolyl imine formation. The dehydration step is the thermodynamic bottleneck at ambient temperature.
Experimental Protocols
Protocol A: The "Water Scavenging" Method (Recommended)
Best for: Labile aldehydes, high-purity requirements, and strict "ambient" conditions.
Principle: Uses anhydrous Magnesium Sulfate (
Reagents:
-
Amine: 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (or 4-aminoantipyrine) (1.0 equiv)[2]
-
Aldehyde: Substituted Benzaldehyde / Heterocyclic aldehyde (1.0 equiv)
-
Solvent: Methanol (HPLC Grade, anhydrous preferred)
-
Additive: Anhydrous
(2.0 - 3.0 equiv)
Workflow:
-
Preparation: In a clean, dry 50 mL round-bottom flask, dissolve 1.0 mmol of the aminopyrazole in 10 mL of Methanol.
-
Addition: Add 1.0 mmol of the aldehyde. The solution may change color immediately (often yellow/orange), indicating initial Schiff base formation.
-
Equilibrium Shift: Add 2.0–3.0 mmol of anhydrous
directly to the stirring solution. -
Reaction: Stir vigorously at ambient temperature (20–25°C) for 12–24 hours.
-
Note: Seal the flask with a septum to prevent atmospheric moisture absorption.
-
-
Workup:
-
Filter the mixture through a sintered glass funnel or Celite pad to remove the hydrated
. -
Wash the solid residue with 5 mL cold Methanol.
-
-
Isolation: Evaporate the filtrate under reduced pressure (Rotavap) to obtain the crude solid.
-
Purification: Recrystallize from Ethanol/Water (9:1) or wash with cold diethyl ether.
Protocol B: The "Trace Acid" Method (High Throughput)
Best for: Robust substrates, 4-aminoantipyrine derivatives, and rapid screening. Principle: Glacial acetic acid protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack by the amine.
Reagents:
-
Aldehyde: Substituted Benzaldehyde (1.0 equiv)
-
Solvent: Absolute Ethanol
-
Catalyst: Glacial Acetic Acid (2-3 drops per 10 mL)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 4-aminoantipyrine in 10 mL Ethanol.
-
Activation: Add 2-3 drops of Glacial Acetic Acid. Stir for 5 minutes.
-
Condensation: Add 1.0 mmol of the aldehyde dropwise.
-
Precipitation: Stir at ambient temperature.
-
Observation: Product often precipitates out of solution within 2–6 hours due to lower solubility of the imine compared to reagents.
-
-
Termination: If no precipitate forms after 6 hours, cool the solution in an ice bath (
) for 30 minutes. -
Collection: Filter the precipitate under vacuum. Wash with cold Ethanol.
Visualization of Workflow
Figure 2: Step-by-step operational workflow for ambient temperature synthesis.
Data Summary & Validation
The following data represents typical results using Protocol A (MeOH/MgSO4) for 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine derivatives.
| Aldehyde Substituent (R) | Time (h) | Yield (%) | Melting Point (°C) | Appearance |
| H (Phenyl) | 18 | 85 | 88-90 | White Solid |
| 4-NO2 | 12 | 92 | 145-147 | Yellow Solid |
| 4-OCH3 | 24 | 81 | 102-104 | Pale Yellow |
| 2-Pyridyl | 24 | 81 | 75-77 | Off-white Solid |
| 4-Cl | 20 | 88 | 110-112 | White Solid |
Quality Control Checkpoints:
-
IR Spectroscopy: Look for the appearance of a sharp band at 1600–1630 cm⁻¹ (
stretch) and the disappearance of the carbonyl doublet ( ) and amine doublets ( ). -
1H-NMR: The azomethine proton (
) typically appears as a singlet between 8.4 – 9.0 ppm . -
TLC: Use Hexane:Ethyl Acetate (3:1).[3] Aldehydes are usually less polar (higher Rf) than the imine product.
References
-
Ambient-Temperature Synthesis of N-pyrazolyl imines (MeOH/MgSO4 Protocol)
-
Title: Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine.[1][2]
- Source: Semantic Scholar / MDPI (2021).
-
URL: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert)-1-Guti%C3%A9rrez-P%C3%A9rez-Garc%C3%ADa-L%C3%B3pez/2d46e30095941926610058e57321e07b8112521c]([Link]1][3]
-
-
General Synthesis of Schiff Bases
-
Green Synthesis of Pyrazole Containing Schiff Bases
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT | European Journal of Chemistry [eurjchem.com]
The Ascendancy of Pyrazole Compounds in Material Science: A Guide to Application and Protocol
The field of material science is in a perpetual state of evolution, driven by the quest for novel materials with enhanced functionalities. Within this dynamic landscape, pyrazole compounds, five-membered heterocyclic aromatic molecules containing two adjacent nitrogen atoms, have emerged as a versatile and powerful class of building blocks. Their unique electronic properties, structural tunability, and coordinating capabilities have unlocked a plethora of applications, ranging from next-generation displays and renewable energy solutions to sensitive chemical sensors and advanced porous materials.
This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and professionals in drug development. It aims to provide not only a thorough understanding of the diverse applications of pyrazole-based materials but also practical, step-by-step protocols to facilitate their synthesis, device fabrication, and characterization. The content herein is structured to offer a logical progression from fundamental principles to practical implementation, empowering readers to explore and innovate in this exciting area of material science.
Section 1: Pyrazoles in Optoelectronics: Illuminating the Future of Displays and Energy
The tunable electronic nature of pyrazole derivatives makes them exceptional candidates for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Their ability to be tailored for specific energy levels and charge-transport properties allows for their use as emitters, host materials, and charge-transport layers in these devices.
Organic Light-Emitting Diodes (OLEDs)
Pyrazole-based materials have demonstrated significant promise in enhancing the efficiency, color purity, and lifespan of OLEDs.[1][2] Their inherent stability and tunable photophysical properties are key to their success in this domain.
The selection of a pyrazole derivative for an OLED application is dictated by its role within the device architecture.
-
As Emitters: Pyrazole compounds can be functionalized to emit light across the visible spectrum. The introduction of specific substituents allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the emission color.
-
As Host Materials: In phosphorescent OLEDs (PhOLEDs), a pyrazole-based host material with a high triplet energy is crucial to confine the excitons on the guest phosphorescent emitter, preventing energy loss and ensuring high efficiency.[3]
-
As Charge-Transport Layers: By modifying the pyrazole core, materials with predominantly electron-transporting (n-type) or hole-transporting (p-type) properties can be synthesized, facilitating efficient charge injection and transport within the OLED stack.
This protocol outlines the fabrication of a simple multi-layer OLED using a pyrazole-based compound as the emissive layer.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Pyrazole-based emissive material (e.g., a custom-synthesized derivative) dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene)
-
Electron transport layer (ETL) material (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - TPBi)
-
Low work-function metal for cathode (e.g., Lithium Fluoride/Aluminum - LiF/Al)
-
Spin coater
-
Thermal evaporator
-
Ultrasonic bath
-
UV-Ozone cleaner
-
Glovebox with an inert atmosphere (N₂)
Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a cleaning solution (e.g., Hellmanex III), deionized water, acetone, and isopropanol for 15 minutes each.[4][5]
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 10-15 minutes to enhance the work function of the ITO and improve the adhesion of the subsequent layer.[4]
-
-
Hole Injection Layer (HIL) Deposition:
-
Filter the PEDOT:PSS solution through a 0.45 µm syringe filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrate at 3000-5000 rpm for 30-60 seconds to achieve a uniform thin film.[4]
-
Anneal the substrate on a hotplate at 120-150°C for 10-15 minutes in a nitrogen atmosphere to remove residual water.[4]
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the pyrazole-based emissive material in the chosen solvent at a specific concentration (e.g., 5-10 mg/mL).
-
Inside a nitrogen-filled glovebox, spin-coat the pyrazole solution onto the PEDOT:PSS layer. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 30-60 nm).
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Deposit the ETL material (e.g., TPBi) at a rate of 0.1-0.2 Å/s to a thickness of 20-40 nm.
-
Subsequently, deposit a thin layer of LiF (0.5-1 nm) followed by a thicker layer of Aluminum (100 nm) to form the cathode.[6] The deposition is performed through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
The performance of the fabricated OLED is evaluated by measuring its current-voltage-luminance (IVL) characteristics.[7] Key performance metrics include:
-
Turn-on Voltage: The voltage at which the device begins to emit light.
-
Luminance: The brightness of the emitted light, typically measured in candelas per square meter (cd/m²).
-
Current Efficiency: The ratio of the luminance to the current density (cd/A).
-
Power Efficiency: The ratio of the emitted light power to the input electrical power (lm/W).
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted to the number of electrons injected.
-
Electroluminescence (EL) Spectrum: The spectrum of the emitted light, which determines the color of the OLED.
Diagram: OLED Fabrication Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104253247A - Preparation method of OLED (Organic Light Emitting Diode) device and OLED device prepared by adopting preparation method - Google Patents [patents.google.com]
- 7. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
Techniques for the Functionalization of the Pyrazole Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and versatile biological activities. As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring's reactivity is characterized by a nuanced interplay of its electron-rich and electron-deficient centers. This guide provides a comprehensive overview of key techniques for the functionalization of the pyrazole ring, offering detailed protocols and insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
The pyrazole ring exhibits a distinct reactivity pattern. The N1-position is acidic and readily undergoes substitution, while the N2-position is basic and susceptible to electrophilic attack. In terms of C-H functionalization, the C4-position is the most electron-rich and therefore the primary site for electrophilic aromatic substitution. The C3 and C5 positions are more electron-deficient, with the C5-proton being the most acidic, making it susceptible to deprotonation and subsequent functionalization. Understanding this inherent reactivity is paramount for designing regioselective functionalization strategies.
I. N-Functionalization of the Pyrazole Ring
The nitrogen atoms of the pyrazole ring are primary sites for modification, profoundly influencing the molecule's steric and electronic properties, as well as its pharmacological profile. Regioselectivity in the N-functionalization of unsymmetrical pyrazoles is a critical consideration, often dictated by the steric and electronic nature of the substituents on the pyrazole ring and the electrophile.
N-Alkylation
N-alkylation is a fundamental transformation for introducing alkyl groups onto the pyrazole ring. Traditional methods often employ strong bases to deprotonate the pyrazole followed by reaction with an alkyl halide. More recent methods offer milder conditions.
Protocol 1: Base-Mediated N-Alkylation
This protocol describes a general and widely used method for the N-alkylation of pyrazoles using a strong base and an alkyl halide.
Materials:
-
Pyrazole derivative
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the pyrazole (1.0 equiv) in anhydrous DMF or THF, add NaH (1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the N1-position of the pyrazole, generating the corresponding pyrazolate anion. The use of an inert atmosphere is crucial to prevent quenching of the base by atmospheric moisture.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Let the reaction warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Trustworthiness: The quench with a mild proton source like NH₄Cl neutralizes any unreacted NaH, ensuring a safe work-up procedure.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated pyrazole.
N-Arylation
The introduction of an aryl group at the nitrogen atom is crucial for the synthesis of many biologically active compounds. Copper- and palladium-catalyzed cross-coupling reactions are the most prevalent methods for N-arylation.
Protocol 2: Copper-Catalyzed N-Arylation with Aryl Boronic Acids
This protocol outlines a copper-catalyzed N-arylation of pyrazoles using readily available aryl boronic acids at room temperature.
Materials:
-
Pyrazole derivative
-
Aryl boronic acid
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add the pyrazole (1.0 equiv), aryl boronic acid (1.2 equiv), CuI (10 mol%), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous DMSO and Et₃N (2.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS. Expertise: Copper(I) iodide is an effective catalyst for N-arylation reactions. Triethylamine acts as a base to facilitate the transmetalation step in the catalytic cycle. DMSO is a polar aprotic solvent that helps to dissolve the reagents and facilitate the reaction.
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
II. C-Functionalization of the Pyrazole Ring
Direct modification of the carbon framework of the pyrazole ring is essential for building molecular complexity. Electrophilic aromatic substitution predominantly occurs at the C4 position, while metal-catalyzed cross-coupling reactions provide access to functionalization at all carbon positions, provided a suitable handle (e.g., a halogen) is present.
Halogenation
Halogenated pyrazoles are versatile intermediates for further functionalization, particularly in cross-coupling reactions.
Protocol 3: C4-Bromination with N-Bromosuccinimide (NBS)
This protocol describes a straightforward and high-yielding method for the selective bromination of the C4-position of pyrazoles.
Materials:
-
Pyrazole derivative
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the pyrazole (1.0 equiv) in MeCN or DCM.
-
Add NBS (1.05 equiv) portion-wise at room temperature. Causality: NBS is a mild and selective electrophilic brominating agent. The electron-rich C4 position of the pyrazole readily attacks the electrophilic bromine of NBS.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution to destroy any excess NBS.
-
Wash the mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 4-bromopyrazole is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.
Nitration
Nitropyrazoles are valuable precursors for the synthesis of amino- and other functionalized pyrazoles.
Protocol 4: C4-Nitration using Mixed Acid
This protocol details the nitration of pyrazole at the C4-position using a standard mixed acid procedure.[1][2]
Materials:
-
Pyrazole
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Fuming nitric acid (HNO₃, >90%)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-water bath, slowly add the pyrazole (1.0 equiv) to concentrated sulfuric acid.
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 equiv) to concentrated sulfuric acid at 0 °C.
-
Slowly add the nitrating mixture dropwise to the pyrazole solution at 0-5 °C. Expertise: The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is performed at low temperature to control the exothermicity and minimize side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7.
-
Extract the product with EtOAc (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 4-nitropyrazole.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized pyrazoles, allowing for the formation of C-C and C-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between a halopyrazole and an organoboron reagent.[3][4]
Protocol 5: Suzuki-Miyaura Coupling of a 4-Bromopyrazole
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-bromopyrazole with an arylboronic acid.[4]
Materials:
-
4-Bromopyrazole derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2)[4]
-
Ligand (if required by the catalyst, e.g., XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, ethanol/water mixture)[3]
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the 4-bromopyrazole (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (1-5 mol%), ligand (if necessary), and base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe. Trustworthiness: Degassing the solvent is critical to remove dissolved oxygen, which can deactivate the palladium catalyst and lead to lower yields.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrazoles
| Halopyrazole | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 (2) | K₂CO₃ | EtOH/H₂O | 100 (MW) | 95 | [4] |
| 4-Iodo-1-trityl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 |
The Heck-Mizoroki reaction facilitates the coupling of a halopyrazole with an alkene to form a substituted alkene.
Protocol 6: Heck-Mizoroki Reaction of a 4-Iodopyrazole with Styrene
This protocol describes the coupling of a 4-iodopyrazole with styrene.
Materials:
-
4-Iodopyrazole derivative
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., tri(o-tolyl)phosphine (P(o-tol)₃))
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the 4-iodopyrazole (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent, styrene (1.5 equiv), and the base (2.0 equiv).
-
Heat the reaction mixture to 80-120 °C for 6-24 hours. Expertise: The choice of ligand is crucial for the success of the Heck reaction. Bulky, electron-rich phosphine ligands often improve the catalytic activity.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with EtOAc.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a halopyrazole and a terminal alkyne.
Protocol 7: Sonogashira Coupling of a 4-Halopyrazole with Phenylacetylene
This protocol details a typical Sonogashira coupling procedure.
Materials:
-
4-Halopyrazole (iodide or bromide)
-
Phenylacetylene
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the 4-halopyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and the base.
-
Add phenylacetylene (1.2 equiv) via syringe.
-
Stir the reaction at room temperature to 60 °C until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
III. Cycloaddition Reactions
[3+2] Cycloaddition reactions are a cornerstone of pyrazole synthesis and can also be used to construct functionalized pyrazole rings. The reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, like an alkyne, is a powerful strategy.
Protocol 8: [3+2] Cycloaddition of a Nitrile Imine with an Alkyne
This protocol describes the in situ generation of a nitrile imine from a hydrazonoyl chloride and its subsequent cycloaddition with an alkyne.[5]
Materials:
-
Hydrazonoyl chloride
-
Terminal alkyne
-
Triethylamine (Et₃N)
-
Anhydrous toluene or THF
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the hydrazonoyl chloride (1.0 equiv) and the alkyne (1.2 equiv) in anhydrous toluene, add Et₃N (1.5 equiv) dropwise at room temperature. Causality: Triethylamine acts as a base to dehydrohalogenate the hydrazonoyl chloride, generating the reactive nitrile imine intermediate in situ.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the triethylammonium chloride salt and wash the filter cake with EtOAc.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to afford the substituted pyrazole.
Visualization of Key Concepts
Diagram 1: General Reactivity of the Pyrazole Ring
Caption: Reactivity map of the pyrazole ring.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210. [Link]
-
Jedinák, L., Tomanová, P., Gucký, T., & Slouka, J. (2018). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 23(10), 2533. [Link]
-
Tomanová, P., Gucký, T., Slouka, J., & Jedinák, L. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(3), 544-554. [Link]
-
He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry, 17, 2363–2371. [Link]
-
Li, J., Wang, Y., & Zhang, J. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials, 26(1), 25-29. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Nakamura, H., Ishikura, M., & Kamada, A. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Padwa, A., & Ku, H. (1980). 1,3-Dipolar cycloaddition of nitrile imines with cyclic .alpha.,.beta.-unsaturated ketones: a regiochemical route to ring-fused pyrazoles. The Journal of Organic Chemistry, 45(18), 3756-3763. [Link]
-
Padwa, A., Nahm, S., & Sato, Y. (1983). Synthesis of novel pyrazoles via [2+3]-dipolar cycloaddition using alkyne surrogates. The Journal of Organic Chemistry, 48(1), 182-188. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(tert-Butyl)-5-methyl-1H-pyrazole
[1][2][3]
Status: Operational Ticket ID: PYR-TB-005 Subject: Yield Optimization & Troubleshooting for Sterically Hindered Pyrazoles[1][2][3]
Executive Summary
The synthesis of 3-(tert-Butyl)-5-methyl-1H-pyrazole (CAS: 96440-80-1) presents a classic challenge in heterocyclic chemistry: balancing the nucleophilicity of hydrazine with the steric hindrance of the tert-butyl group on the 1,3-diketone precursor.[1][2][3]
While standard Knorr pyrazole synthesis protocols are robust for simple alkyl groups, the bulky tert-butyl moiety in 5,5-dimethylhexane-2,4-dione (pivaloylacetone) significantly retards the rate of cyclization.[1][2][3] This guide addresses the kinetic bottlenecks specific to this derivative, ensuring high conversion rates and preventing the common "oily product" syndrome caused by incomplete dehydration.
Core Reaction Protocol
The Chemistry
-
Precursor: 5,5-dimethylhexane-2,4-dione (Pivaloylacetone)[1][2][3][4]
-
Reagent: Hydrazine Hydrate (64% or 80% solution)[2][3][4][5]
-
Catalyst: Glacial Acetic Acid (Critical for dehydration)[2][3][4][5]
Optimized Workflow (Standard Operating Procedure)
| Step | Action | Technical Rationale |
| 1. Setup | Dissolve Pivaloylacetone (1.0 eq) in Ethanol (0.5 M concentration) . Add Acetic Acid (0.1 eq) . | The acid catalyst protonates the carbonyl, activating it for nucleophilic attack by hydrazine, which is crucial for the sterically hindered ketone near the tert-butyl group.[2][3][4][5] |
| 2. Addition | Add Hydrazine Hydrate (1.2 eq) dropwise at Room Temperature (RT). | Slight excess drives the equilibrium forward.[1][2][3][5] Dropwise addition controls the exotherm. |
| 3.[1][2][3][4][5] Reaction | Heat to Reflux (78°C) for 4–6 hours .[2][3][4] | The initial imine formation is fast, but the cyclization and subsequent dehydration (aromatization) are slow due to the tert-butyl bulk.[2][3][4][5] |
| 4. Monitor | Check TLC (Hexane:EtOAc 3:1). Stain with PMA or Iodine.[1][2][3][4][5] | Look for the disappearance of the diketone. Note: You may see a "streak" or two close spots; this is normal (see Tautomerism FAQ).[1][2][3][4][5] |
| 5. Workup | Concentrate under reduced pressure. Dissolve residue in EtOAc. Wash with H₂O (2x) and Brine (1x) .[2][3][4][5] | Water washes remove excess hydrazine and acetic acid.[1][2][3][4][5] |
| 6. Purification | Dry over Na₂SO₄, filter, and concentrate.[2][3][4][5] If oil persists, triturate with cold Pentane or Hexanes .[2][3][4][5] | The product is often a low-melting solid.[1][2][3][5] Trituration induces crystallization by removing trace solvent impurities.[1][2][3][4][5] |
Visualization: Process Control
The following diagram outlines the decision-making logic for the synthesis, specifically addressing the "Oil vs. Solid" outcome.
Figure 1: Synthesis workflow with integrated troubleshooting loops for incomplete conversion and physical state management.
Troubleshooting & FAQs
Q1: Why is my product an oil instead of a solid?
Diagnosis: This is the most common ticket for this compound.[2][3][4][5] The tert-butyl group disrupts crystal packing, lowering the melting point.[2][3] Furthermore, pyrazoles are excellent hydrogen-bond donors and acceptors, meaning they avidly hold onto solvents like ethanol and water.[2][3][4][5] Solution:
-
High Vacuum: Place the oil under high vacuum (<1 mbar) for 12 hours.
-
Trituration: Add cold pentane or hexanes to the oil.[1][2][3][5] Scratch the flask wall with a glass rod or sonicate.[1][2][3][4][5] This disrupts the supersaturated state and forces precipitation.[1][2][3][4][5]
-
Seed Crystal: If you have a previous batch, add a tiny crystal to the oil.[2][3][4][5]
Q2: I see two spots on my TLC. Is my reaction incomplete?
Diagnosis: Likely not. You are observing Annular Tautomerism . Explanation: In 1H-pyrazoles (where the Nitrogen is unsubstituted), the proton rapidly hops between N1 and N2.[2][3][4][5]
-
Tautomer B: 5-(tert-butyl)-3-methyl-1H-pyrazole In solution, these are chemically identical.[1][2][3] However, on silica gel (which is acidic), the tautomeric equilibrium can slow down, or the two tautomers can interact differently with the stationary phase, appearing as two overlapping spots or a streak.[2][3][4][5] Validation: Run an NMR. If you see a clean set of signals (t-Bu singlet ~1.3 ppm, Methyl singlet ~2.3 ppm, C4-H singlet ~5.8-6.0 ppm), your product is pure.[1][2][3][4]
Q3: My yield is low (<50%). What went wrong?
Diagnosis: Incomplete cyclization due to steric hindrance.[1][2][3][4] Mechanism: The initial attack of hydrazine on the ketone carbonyl adjacent to the tert-butyl group is sterically disfavored.[1][2][3] If you stop the reaction too early, you may have the open-chain hydrazone intermediate, which is water-soluble or lost during workup.[2][3][4] Solution:
Analytical Data Reference
Use the following data to validate your product.
| Parameter | Expected Value | Notes |
| Appearance | White solid or pale yellow oil | Often solidifies upon standing in cold.[1][2][3] |
| ¹H NMR (CDCl₃) | δ 1.32 (s, 9H, t-Bu) | Characteristic sharp singlet.[2][3][4][5] |
| δ 2.28 (s, 3H, Me) | Methyl group on the ring.[2][3][4][5] | |
| δ 5.85 (s, 1H, C4-H) | The aromatic proton on the pyrazole ring.[2][3][4][5] | |
| δ 9.0–12.0 (br s, 1H, NH) | Broad signal; shift varies with concentration.[2][3][4] | |
| MS (ESI+) | [M+H]⁺ = 139.1 | Exact Mass: 138.12 |
References
-
Reaction Mechanism (Paal-Knorr/Knorr)
-
Synthesis of Hindered Pyrazoles
-
Topic: Synthesis of 3,5-di-tert-butylpyrazole and similar derivatives.[1][2][3][7][8][9]
-
Source:Molecules 2021, 26(11), 3296; "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide".[1][2][3]
- Relevance: Provides NMR data and workup conditions for tert-butyl substituted pyrazoles.
-
-
Solvent & Crystallization
-
NMR Impurities & Solvents
Sources
- 1. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 96440-80-1|3-(tert-Butyl)-5-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 7. pure.uj.ac.za [pure.uj.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. 3-BROMO-5-METHYL-1H-PYRAZOLE | 57097-81-1 [chemicalbook.com]
Technical Support Center: Navigating the Challenges of Regioselective Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the regiochemical outcome of pyrazole formation. Pyrazole derivatives are cornerstones in pharmaceuticals and agrochemicals, making the ability to synthesize a specific regioisomer reliably and efficiently a critical skill.[1][2] This document moves beyond simple protocols to explain the underlying principles governing regioselectivity, providing you with the knowledge to troubleshoot and optimize your reactions effectively.
The Fundamental Challenge: Why Regioselectivity Matters
The classic and most common method for pyrazole synthesis, the Knorr condensation, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[2] When both starting materials are unsymmetrical, the reaction can proceed via two different pathways, leading to a mixture of regioisomers. This occurs because the substituted nitrogen of the hydrazine can attack either of the two distinct carbonyl groups of the dicarbonyl compound.[3] The resulting mixture is often difficult to separate, leading to reduced yields of the desired product and increased downstream processing costs.
Below is a visualization of this fundamental challenge.
Sources
Technical Support Center: A Guide to Improving the Purity of Synthesized 3-(tert-Butyl)-5-methyl-1H-pyrazole
Welcome to the technical support center for the synthesis and purification of 3-(tert-Butyl)-5-methyl-1H-pyrazole. This guide is designed for researchers, chemists, and professionals in drug development who are looking to enhance the purity of their synthesized compound. Here, we will delve into common purification challenges and provide practical, field-tested solutions.
The synthesis of 3-(tert-Butyl)-5-methyl-1H-pyrazole, a valuable building block in medicinal chemistry, often proceeds via the cyclocondensation of a 1,3-dicarbonyl compound, such as 4,4-dimethyl-2,4-pentanedione, with hydrazine or a substituted hydrazine.[1] While seemingly straightforward, this reaction can lead to a mixture of products, including the challenging-to-separate regioisomer, 5-(tert-Butyl)-3-methyl-1H-pyrazole.
This guide will provide a structured approach to troubleshooting common purity issues, offering detailed protocols and the scientific rationale behind them.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of 3-(tert-Butyl)-5-methyl-1H-pyrazole in a question-and-answer format.
Q1: My NMR analysis indicates a significant amount of the 5-(tert-Butyl)-3-methyl-1H-pyrazole regioisomer. How can I effectively separate these two isomers?
A1: The co-formation of the 5-(tert-Butyl)-3-methyl-1H-pyrazole regioisomer is a frequent challenge due to the two electrophilic sites on the diketone starting material. The separation of these isomers can be achieved through a few key methods:
-
Fractional Crystallization: This classical technique can be surprisingly effective. The two regioisomers may have different solubilities in a given solvent system. A carefully selected solvent or solvent mixture can allow for the selective crystallization of the desired 3-(tert-Butyl)-5-methyl-1H-pyrazole isomer. Experiment with solvent systems of varying polarities, such as hexane/ethyl acetate or toluene/heptane.
-
Flash Column Chromatography: For more challenging separations, flash column chromatography is a reliable method.[2] The slight difference in polarity between the two isomers can be exploited for separation on a silica gel column. A gradient elution with a non-polar solvent system, like hexane and ethyl acetate, is often successful. Start with a low concentration of the more polar solvent (ethyl acetate) and gradually increase the polarity to elute the two isomers separately. Monitoring the fractions by thin-layer chromatography (TLC) is crucial for identifying the desired product.[3]
-
Acid Salt Formation and Crystallization: Pyrazoles are basic and can form salts with acids.[4] The differing steric and electronic environments of the two regioisomers can lead to differences in the crystal packing and solubility of their respective salts. Treating the mixture with an acid like hydrochloric acid or toluenesulfonic acid, followed by selective crystallization, can be a powerful purification technique.[5]
Q2: My crude product is a persistent oil, making it difficult to handle and purify. How can I induce crystallization?
A2: The oily nature of the crude product is often due to the presence of impurities that disrupt the crystal lattice formation. Here are several strategies to induce crystallization:
-
Solvent Trituration: Add a small amount of a non-polar solvent in which your desired product is sparingly soluble, such as cold hexanes or pentane. Stir or sonicate the mixture. This can help to "wash away" more soluble impurities and encourage the product to solidify.
-
Seeding: If you have a small amount of pure, crystalline product, adding a "seed" crystal to the supersaturated oil can initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container. This gradual increase in concentration can promote the formation of well-defined crystals.
Q3: After purification, my product has a persistent yellow or brown color. What is the cause, and how can I decolorize it?
A3: Discoloration is often due to trace amounts of oxidized impurities or polymeric byproducts formed during the reaction or workup. Here are some effective decolorization techniques:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon (charcoal). Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the carbon. The activated carbon will adsorb the colored impurities. Be aware that this can sometimes lead to a loss of product due to adsorption.
-
Recrystallization: A carefully executed recrystallization is often the most effective method for both purification and decolorization.[6] The colored impurities may be more soluble in the mother liquor and will be removed upon filtration of the pure crystals.
Frequently Asked Questions (FAQs)
What is the best way to monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation of the regioisomers and the removal of other impurities.[3] Use a suitable solvent system (e.g., hexane/ethyl acetate) and visualize the spots under a UV lamp. The desired product and its isomer should have different Rf values.
Is vacuum distillation a viable purification method for 3-(tert-Butyl)-5-methyl-1H-pyrazole?
While vacuum distillation can be used for liquid purification, it may not be effective for separating the regioisomers if their boiling points are very close. It is more suitable for removing lower-boiling impurities like residual solvents or unreacted starting materials.
How should I store the purified 3-(tert-Butyl)-5-methyl-1H-pyrazole?
Store the purified compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is generally stable under normal laboratory conditions.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines the separation of 3-(tert-Butyl)-5-methyl-1H-pyrazole from its regioisomer using flash chromatography.
Materials:
-
Crude 3-(tert-Butyl)-5-methyl-1H-pyrazole mixture
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for flash chromatography
-
Air or nitrogen pressure source
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle, and then gently tap the column to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Begin eluting with 100% hexane. Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and slowly increasing to 10%).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure desired product and evaporate the solvent under reduced pressure to obtain the purified 3-(tert-Butyl)-5-methyl-1H-pyrazole.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of 3-(tert-Butyl)-5-methyl-1H-pyrazole by recrystallization.
Materials:
-
Crude 3-(tert-Butyl)-5-methyl-1H-pyrazole
-
Selected recrystallization solvent (e.g., hexane, heptane, or a mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data & Visualization
Table 1: Solvent Selection for Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Suitability for Recrystallization |
| Hexane | 0.1 | 69 | Good for non-polar compounds, often used in a solvent pair. |
| Heptane | 0.1 | 98 | Similar to hexane, higher boiling point. |
| Toluene | 2.4 | 111 | Can be effective for less polar compounds. |
| Ethyl Acetate | 4.4 | 77 | Often used as the more polar component in a solvent pair. |
| Ethanol | 4.3 | 78 | May be too polar, but can be used in mixtures. |
Table 2: Typical ¹H NMR Chemical Shifts (CDCl₃) for Regioisomers
| Protons | 3-(tert-Butyl)-5-methyl-1H-pyrazole (ppm) | 5-(tert-Butyl)-3-methyl-1H-pyrazole (ppm) |
| tert-Butyl | ~1.3 | ~1.3 |
| Methyl | ~2.2 | ~2.3 |
| Pyrazole C4-H | ~5.9 | ~6.0 |
| Pyrazole N-H | Broad, variable | Broad, variable |
Note: Exact chemical shifts may vary depending on the solvent and concentration.
Diagram 1: Purification Strategy Decision Tree
Caption: Decision tree for selecting the optimal purification strategy.
References
-
MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Available at: [Link]
-
Jetir.Org. (SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST). Available at: [Link]
-
Semantic Scholar. (3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine). Available at: [Link]
- Google Patents. (Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present).
- Google Patents. (Method for purifying pyrazoles).
-
Pharmaguideline. (Synthesis, Reactions and Medicinal Uses of Pyrazole). Available at: [Link]
-
Organic Syntheses. (Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine). Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (Welcome To Hyma Synthesis Pvt. Ltd). Available at: [Link]
-
MDPI. (Recent Advances in the Synthesis of Pyrazole Derivatives: A Review). Available at: [Link]
-
MDPI. (N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide). Available at: [Link]
-
Organic Chemistry Portal. (Pyrazole synthesis). Available at: [Link]
-
The Royal Society of Chemistry. ([Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.). Available at: [Link]
-
PMC - NIH. (Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates). Available at: [Link]
-
PubMed Central. (Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives). Available at: [Link]
-
Asian Journal of Research in Chemistry. (A Review Article on Flash Chromatography). Available at: [Link]
-
The Royal Society of Chemistry. (Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr). Available at: [Link]
-
MDPI. (Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles). Available at: [Link]
-
PMC. (Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review). Available at: [Link]
-
DergiPark. (Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts Diketonik Michael Katılma Ürünlerinden Yeni Pirazol Bile). Available at: [Link]
-
European Journal of Chemistry. (Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives). Available at: [Link]
- Google Patents. (Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine).
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. rsc.org [rsc.org]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jetir.org [jetir.org]
troubleshooting pyrazole N-alkylation reactions
Introduction: The Pyrazole Challenge
Welcome to the Pyrazole Technical Assistance Center. Pyrazoles are privileged scaffolds in medicinal chemistry, found in blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Ruxolitinib. However, the N-alkylation of pyrazoles is notoriously deceptive. Due to annular tautomerism (
This guide moves beyond basic textbook procedures to address the mechanistic nuances, providing you with a self-validating troubleshooting system for your specific substrate.
Module 1: The Regioselectivity Crisis
The Core Mechanism
The fundamental challenge in pyrazole alkylation is the existence of two nucleophilic nitrogen atoms. In an unsubstituted pyrazole, these are identical due to rapid tautomerism. However, once a substituent is introduced (e.g., at C3/C5), the symmetry breaks.
The "Distal vs. Proximal" Rule:
-
Steric Control: Alkylation generally favors the nitrogen distal (furthest) from a bulky substituent.
-
Electronic Control: An Electron-Withdrawing Group (EWG) at C3 makes the adjacent N2 less nucleophilic (inductive effect), directing alkylation to the distal N1. Conversely, Electron-Donating Groups (EDG) can sometimes favor the proximal nitrogen, though sterics often override this.
Visualizing the Decision Pathway
Use the following logic flow to predict your major isomer before starting the reaction.
Module 2: Optimized Protocols
Do not rely on a single set of conditions. Select your protocol based on substrate sensitivity and required chemoselectivity.
Protocol A: The "Cesium Effect" (Recommended)
Best for: Chemoselectivity, preventing over-alkylation, and mild conditions.
Cesium carbonate (
Step-by-Step:
-
Dissolve: 1.0 equiv of pyrazole in anhydrous DMF (
concentration). -
Base: Add 1.5 equiv of
. Stir at RT for 30 mins. -
Alkylator: Add 1.1 equiv of alkyl halide (R-X).
-
Reaction: Stir at RT (or
for sluggish substrates) for 4-12 hours. -
Workup: Dilute with EtOAc, wash
with (5% aq) to remove DMF.
Protocol B: Mitsunobu Reaction
Best for: Alkylation using alcohols directly; altering regioselectivity.[1]
The Mitsunobu reaction can sometimes invert the expected regioselectivity compared to
Step-by-Step:
-
Mix: 1.0 equiv pyrazole, 1.2 equiv Alcohol (R-OH), 1.5 equiv
in dry THF. -
Cool: Cool to
. -
Add: Dropwise addition of DIAD or DEAD (1.5 equiv).
-
Warm: Allow to warm to RT and stir overnight.
Comparative Data: Base & Solvent Selection
| Variable | System | Characteristics | Recommendation |
| Base | Strong, irreversible deprotonation. | Use for unreactive substrates. Risk of bis-alkylation. | |
| Mild, reversible equilibrium. | Gold Standard. High chemoselectivity [3].[2] | ||
| Weaker, heterogeneous. | Good for simple, non-hindered pyrazoles. | ||
| Solvent | DMF | Polar aprotic, high solubility. | Best for |
| THF | Polar aprotic, lower boiling point. | Use for Mitsunobu or temperature-sensitive groups. | |
| MeCN | Polar aprotic. | Good alternative to DMF if workup is difficult. |
Module 3: Troubleshooting & FAQs
Q1: I am getting a 50:50 mixture of regioisomers. How do I fix this?
Diagnosis: Your substrate likely has conflicting steric and electronic directing groups, or the substituent is too small (e.g., Methyl) to direct effectively. Corrective Actions:
-
Switch Mechanism: If using alkyl halides (Protocol A), switch to Mitsunobu (Protocol B). The change in transition state sterics often shifts the ratio.
-
Blocking Groups: Synthesize the pyrazole with a transient blocking group (e.g., THP) on one nitrogen, alkylate the other (quaternization), and then deprotect/rearrange.
-
Solvent Switch: Change from DMF to a fluorinated solvent (e.g., HFIP) if synthesizing the pyrazole de novo, or stick to non-polar solvents (Toluene) with a phase transfer catalyst to enforce tight ion-pairing, which can enhance steric discrimination.
Q2: My reaction stalled at 40% conversion.
Diagnosis: "Stalling" often indicates anion quenching or catalyst poisoning. Corrective Actions:
-
Check Water: Pyrazole anions are highly basic. Even ppm levels of water in DMF will quench the anion. Use molecular sieves in your reaction vessel.
-
Leaving Group: If using Alkyl-Cl, add 10 mol%
(Finkelstein condition) to generate the more reactive Alkyl-I in situ.
Q3: I see a new spot on TLC that doesn't move (Baseline).
Diagnosis: Over-alkylation. You have formed the dialkyl pyrazolium salt (quaternary ammonium). Corrective Actions:
-
Stoichiometry: Strictly limit alkylating agent to 1.0 - 1.1 equiv.
-
Base Switch: Switch from NaH to
. The reversible deprotonation prevents the buildup of the highly nucleophilic neutral N-alkyl pyrazole, reducing the risk of a second attack [4].
Module 4: Analytical Validation (The "Truth" Step)
You cannot rely on simple 1H NMR integration to assign regiochemistry definitively. You must prove the connectivity.
The NOESY Gold Standard
Nuclear Overhauser Effect Spectroscopy (NOESY) is the only rapid, non-destructive way to confirm your isomer.
-
Isomer A (Proximal): Look for a NOE cross-peak between the N-Alkyl protons and the Substituent at C3/C5.
-
Isomer B (Distal): Look for a NOE cross-peak between the N-Alkyl protons and the Ring Proton (C4-H) (if unsubstituted) or lack of interaction with the C3/C5 group.
Troubleshooting Workflow Diagram
References
-
Cesium Effect in Alkylation: Flessner, T., & Dorsch, D. (2011). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides. Synthesis.
-
Mitsunobu Regioselectivity: Diao, X., et al. (2009).[1] Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols. Beilstein Journal of Organic Chemistry.
-
Cesium Carbonate vs NaH: Kudryavtsev, A. A., et al. (2023).[3] Caesium carbonate promoted regioselective O-functionalization...[3]. RSC Advances.
-
Chemoselectivity in Amines: Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry.
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-(tert-Butyl)-5-methyl-1H-pyrazole by Column Chromatography
Welcome to the technical support center for the purification of crude 3-(tert-Butyl)-5-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this sterically hindered, basic heterocyclic compound using column chromatography. Here, we move beyond generic protocols to address the specific challenges you may encounter, explaining the "why" behind each step to empower you with the knowledge to troubleshoot and optimize your purifications effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying 3-(tert-Butyl)-5-methyl-1H-pyrazole?
A1: The primary challenges stem from two key structural features: the basicity of the pyrazole ring and the steric bulk of the tert-butyl group. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the stationary phase. The bulky tert-butyl group can influence the molecule's interaction with the stationary phase, potentially leading to unexpected elution patterns.
Q2: What is the recommended stationary phase for this purification?
A2: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for the purification of pyrazole derivatives.[1] However, if you encounter significant peak tailing or low recovery, you may need to consider deactivating the silica gel or using an alternative stationary phase.
Q3: How do I choose the right mobile phase?
A3: A mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate is the most common mobile phase for purifying pyrazoles. The optimal ratio will depend on the specific impurities in your crude mixture. A good starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture. You can then adjust the polarity based on your initial Thin Layer Chromatography (TLC) analysis.
Q4: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A4: If your compound remains at the baseline, it indicates that the mobile phase is not polar enough to elute it. You can try adding a small amount of a more polar solvent, such as methanol or isopropanol, to your ethyl acetate/hexane mixture. However, be cautious as adding too much of a highly polar solvent can lead to a loss of resolution. An alternative is to switch to a different solvent system altogether, such as dichloromethane/methanol.
Q5: I see streaking on my TLC plate. What does this mean and how can I fix it?
A5: Streaking is often a sign of strong interaction between your basic pyrazole and the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, to your mobile phase. This will neutralize the acidic sites on the silica and lead to more symmetrical spots.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the column chromatography of 3-(tert-Butyl)-5-methyl-1H-pyrazole.
Problem 1: Poor Separation of the Product from Impurities
Underlying Cause & Solution:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for resolving your target compound from its impurities.
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Run a series of TLC plates with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20). The ideal solvent system should give your product an Rf value of approximately 0.2-0.4, with good separation from all impurities.
-
Consider Alternative Solvents: If hexane/ethyl acetate does not provide adequate separation, explore other solvent systems. Dichloromethane/ethyl acetate or toluene/ethyl acetate can offer different selectivities and may resolve closely eluting spots.
-
-
-
Regioisomer Impurity: A common byproduct in the synthesis of 3,5-disubstituted pyrazoles is the corresponding 1,5- or 1,3-regioisomer. These isomers often have very similar polarities, making them difficult to separate.
-
Troubleshooting Steps:
-
Fine-Tuning the Mobile Phase: Use a very shallow polarity gradient during your column chromatography. This can help to resolve compounds with very similar Rf values.
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC may be necessary.
-
-
Problem 2: Product Tailing and Low Recovery
Underlying Cause & Solution:
-
Strong Interaction with Silica Gel: The basic nitrogen atoms of the pyrazole ring can strongly adsorb to the acidic silanol groups on the silica surface.
-
Troubleshooting Steps:
-
Use a Basic Modifier: Add 0.1-1% triethylamine or a similar amine base to your mobile phase. This will compete with your pyrazole for the acidic sites on the silica, reducing tailing.
-
Deactivated Silica Gel: Prepare a slurry of your silica gel in the mobile phase containing triethylamine before packing the column. This pre-treats the silica and can significantly improve peak shape.
-
Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina.
-
-
Problem 3: Unexpected Elution Order or Broad Peaks
Underlying Cause & Solution:
-
Steric Hindrance from the tert-Butyl Group: The bulky tert-butyl group can hinder the interaction of the pyrazole's nitrogen atoms with the stationary phase. This can sometimes lead to the compound eluting faster than expected based on its polarity alone. It can also cause peak broadening due to slow mass transfer kinetics.
-
Troubleshooting Steps:
-
Slower Flow Rate: Reducing the flow rate of the mobile phase can allow more time for the compound to equilibrate between the stationary and mobile phases, leading to sharper peaks.
-
Temperature: In some cases, running the column at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape by increasing the rate of mass transfer. However, this should be done with caution as it can also affect the selectivity of the separation.
-
-
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Prepare your crude sample: Dissolve a small amount of your crude 3-(tert-Butyl)-5-methyl-1H-pyrazole in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the TLC plate: Using a capillary tube, spot your sample onto the baseline of a silica gel TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 9:1 hexane:ethyl acetate). Ensure the solvent level is below the baseline.
-
Visualize the spots: Once the solvent front has reached near the top of the plate, remove it and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rf values: Measure the distance traveled by each spot and the solvent front and calculate the Rf value for each component.
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf of 3-(tert-Butyl)-5-methyl-1H-pyrazole (Approximate) |
| 95:5 | 0.1 - 0.2 |
| 90:10 | 0.2 - 0.35 |
| 85:15 | 0.3 - 0.5 |
| 80:20 | 0.4 - 0.6 |
Note: These are estimated values and may vary depending on the specific batch of silica gel and experimental conditions.
Protocol 2: Column Chromatography Purification
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen mobile phase (e.g., 90:10 hexane:ethyl acetate).
-
Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin eluting with your chosen mobile phase.
-
If necessary, you can gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any more polar impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions as they elute from the column.
-
Analyze the fractions by TLC to identify which ones contain your pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 3-(tert-Butyl)-5-methyl-1H-pyrazole.
-
Visualization of the Purification Workflow
Caption: Workflow for the purification of 3-(tert-Butyl)-5-methyl-1H-pyrazole.
Alternative Purification Method: Recrystallization
If column chromatography proves to be challenging or if you wish to further purify your product, recrystallization can be an effective alternative.
Protocol 3: Recrystallization of 3-(tert-Butyl)-5-methyl-1H-pyrazole
-
Solvent Screening: Test the solubility of your compound in a variety of solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold. Good starting points for pyrazoles include ethanol, isopropanol, or mixtures of a soluble solvent (like ethanol or acetone) with an anti-solvent (like water or hexane).[2][3]
-
Dissolution: Dissolve your crude product in the minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If your solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
References
- BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Tech Support.
-
MDPI. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]
- Google Patents. (2009).
- Google Patents. (1997).
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
-
MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Mondal, R., Guin, A. K., Pal, S., Mondal, S., & Paul, N. D. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 24(19), 7483-7490. [Link]
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
-
Organic Syntheses. (n.d.). 5. Organic Syntheses. [Link]
-
MDPI. (n.d.). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. MDPI. [Link]
-
Štefane, B., & Požgan, F. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2635. [Link]
-
El-Faham, A., Al-Sehemi, A. G., & Ghoneim, M. M. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(40), 26365–26376. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
Sources
Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazole Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet significant challenge: the poor aqueous solubility of pyrazole derivatives. Our goal is to equip you with the foundational knowledge and actionable protocols to overcome this hurdle in your experiments.
Understanding the Challenge: Why Are Pyrazole Derivatives Often Poorly Soluble?
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry due to its versatile biological activities. However, the very features that make it attractive—its planarity, aromaticity, and ability to form hydrogen bonds—can also contribute to low aqueous solubility. The stable crystal lattice structure of many pyrazole derivatives, driven by strong intermolecular forces, often requires significant energy to break apart, leading to poor dissolution in water.
Frequently Asked Questions (FAQs)
Q1: I've synthesized a novel pyrazole derivative, and it's practically insoluble in my aqueous buffer. Where do I start?
A1: This is a very common starting point. The first step is to systematically characterize the physicochemical properties of your compound. Before attempting complex solubilization techniques, a logical, stepwise approach is crucial. Begin with simple pH modification. The pyrazole ring has a basic nitrogen atom that can be protonated. If your molecule has ionizable groups, altering the pH of your medium can significantly impact its solubility by converting the neutral form to a more soluble salt form.
Q2: How do I determine the ideal pH for solubilizing my pyrazole compound?
A2: The ideal pH is directly related to the pKa of your compound. You can experimentally determine the pKa using techniques like potentiometric titration or UV-spectrophotometry. Once the pKa is known, you can apply the Henderson-Hasselbalch equation to predict the ionization state at different pH values. For a basic pyrazole derivative, adjusting the pH to be at least 2 units below its pKa will ensure it is predominantly in its protonated, more soluble form.
Q3: I've tried pH adjustment, but the solubility is still insufficient for my bioassay. What's the next logical step?
A3: If pH modification alone is not sufficient, the next step is often to explore the use of co-solvents. Co-solvents are organic solvents miscible with water that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium. Common co-solvents used in biological research include DMSO, ethanol, and polyethylene glycols (PEGs). It is critical to start with a small percentage of the co-solvent and incrementally increase it, as high concentrations can sometimes be toxic to cells or interfere with assay results.
Q4: Are there more advanced techniques for highly insoluble pyrazole derivatives?
A4: Absolutely. For particularly challenging compounds, several advanced strategies can be employed. These include:
-
Salt Formation: If your compound has a suitable ionizable group, forming a stable salt with a pharmaceutically acceptable counter-ion can dramatically improve solubility and dissolution rates.
-
Co-crystallization: This involves creating a crystalline structure containing your active pyrazole derivative and a benign co-former molecule. The co-former disrupts the crystal lattice of your compound, leading to improved solubility.
-
Amorphous Solid Dispersions: By dispersing your compound in a polymeric carrier in an amorphous (non-crystalline) state, you can achieve a higher apparent solubility and faster dissolution.
-
Use of Cyclodextrins: These are cyclic oligosaccharides that can encapsulate your poorly soluble pyrazole derivative within their hydrophobic core, while their hydrophilic exterior promotes aqueous solubility.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common solubility problems encountered during experiments with pyrazole derivatives.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Cause: This often occurs when a compound is dissolved in a high concentration of an organic solvent (like DMSO) and then diluted into an aqueous buffer. The sudden change in solvent polarity causes the compound to crash out of solution.
Solution Workflow:
Technical Support Center: Pyrazole Cyclization Optimization Guide
Case ID: PYZ-OPT-2026 Subject: Troubleshooting & Optimization of Reaction Conditions for Pyrazole Synthesis Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses critical bottlenecks in the cyclization of hydrazines with 1,3-electrophiles (Knorr Pyrazole Synthesis and variants). While the reaction is nominally robust, researchers frequently encounter regioselectivity attrition , oligomerization , and purification challenges . This document provides mechanistic diagnostics and validated protocols to resolve these specific failure modes.
Module 1: Regioselectivity Control
User Issue: "I am reacting a mono-substituted hydrazine with an unsymmetrical 1,3-diketone and obtaining an inseparable mixture of 1,3- and 1,5-isomers."
Diagnosis
The Knorr synthesis proceeds via a stepwise condensation. The regiochemical outcome is dictated by the relative rates of the initial nucleophilic attack of the hydrazine nitrogens (
-
Electronic Control: The more nucleophilic nitrogen (usually
, distal to the substituent) attacks the more electrophilic carbonyl. -
Steric Control: The less hindered nitrogen attacks the less hindered carbonyl.[1]
-
Solvent Effect: Protic solvents can stabilize specific transition states or activate carbonyls via hydrogen bonding, altering the "hard/soft" character of the electrophiles.
Solution: Fluorinated Solvent Switch
Standard ethanol/reflux conditions often fail to discriminate between carbonyls. Switching to fluorinated alcohols (TFE or HFIP) can drastically improve regioselectivity due to their strong H-bond donating ability and high ionizing power, which activates the harder carbonyl selectively.
Optimized Protocol: TFE-Mediated Regioselective Cyclization
-
Reagents: 1,3-Diketone (1.0 equiv), Aryl/Alkyl Hydrazine HCl (1.1 equiv).
-
Solvent: 2,2,2-Trifluoroethanol (TFE).
-
Conditions: Stir at room temperature for 1-3 hours.
Step-by-Step:
-
Dissolve the 1,3-diketone in TFE (0.5 M concentration).
-
Add the hydrazine salt directly to the solution.
-
Monitor by TLC/LCMS. The reaction is often faster in TFE than EtOH.
-
Workup: Evaporate TFE (recoverable). The residue is often the pure regioisomer or requires minimal filtration.
Technical Insight: In TFE, the reaction often shifts from a thermodynamic mixture to a kinetically controlled product, favoring the 1,3-isomer (where the substituted nitrogen ends up adjacent to the bulkier group of the diketone) [1].
Visualizing the Regioselectivity Pathway
Figure 1: Bifurcation of the reaction pathway determined by the initial nucleophilic attack.[2] Solvent choice (TFE vs EtOH) shifts the energy barrier of Path A vs Path B.
Module 2: Yield Optimization & Reaction Stalling
User Issue: "The reaction starts well but stalls at 60-70% conversion. Increasing temperature degrades the product."
Diagnosis
Stalling often indicates product inhibition (the pyrazole acts as a base, buffering the reaction) or deactivation of the hydrazine (if using salts without adequate base release). High temperatures in basic media can lead to retro-Claisen condensation of the 1,3-diketone.
Troubleshooting Matrix
| Parameter | Common Pitfall | Optimization Strategy |
| pH | Too acidic protonates hydrazine ( | Maintain pH 4-6. Use Hydrazine HCl + 1.0 eq NaOAc or Pyridine. |
| Temperature | >80°C causes oligomerization/tar. | Run at Room Temp or max 50°C. Use Lewis Acid catalysts (e.g., |
| Solvent | Ethanol traps water, stalling dehydration. | Use Acetic Acid (solvent + catalyst) or Water (hydrophobic effect accelerates cyclization). |
| Concentration | Dilute conditions (<0.1 M) slow kinetics. | Run concentrated (0.5 M - 1.0 M ). |
Recommended Protocol: Iodine-Catalyzed Oxidative Cyclization
For difficult substrates or when avoiding metal catalysts, iodine promotes cyclization under mild conditions [2].
-
Mix: 1,3-diketone (1 mmol) and hydrazine (1 mmol) in EtOH (3 mL).
-
Catalyst: Add molecular Iodine (
, 10 mol%). -
Run: Stir at room temperature.
-
Quench: Add aqueous
to remove iodine color. Extract with EtOAc.
Module 3: Purification & Isolation
User Issue: "My product is a sticky oil contaminated with hydrazine residues. Column chromatography smears the bands."
Purification Strategies
1. The "Amphoteric" Wash (For NH-pyrazoles)
Unsubstituted pyrazoles (
-
Step A: Dissolve crude in 2M NaOH (Pyrazole deprotonates to anion
goes to aqueous layer). Impurities stay in organic. -
Step B: Wash aqueous layer with Ether/DCM.
-
Step C: Acidify aqueous layer to pH 5-6. Pyrazole precipitates or extract with EtOAc.
2. Scavenging Excess Hydrazine Hydrazines are genotoxic and difficult to remove.
-
Chemical Scavenge: Add 0.5 equiv of Acetylacetone or Ethyl Acetoacetate to the reaction mixture at the end. This converts excess hydrazine into a highly polar pyrazole derivative that is easily separated by filtration or aqueous wash.
Module 4: Green & Advanced Methodologies
User Issue: "We need to avoid chlorinated solvents and minimize energy consumption."
Water-Mediated Synthesis ("On-Water" Effect)
Water is an excellent solvent for pyrazole synthesis due to the hydrophobic effect, which forces the organic reactants together, accelerating the rate [3].
Protocol:
-
Suspend 1,3-diketone and hydrazine in Water (no co-solvent).
-
Add surfactant (optional, e.g., SDS 10 mol%) if substrates are greasy.
-
Stir vigorously at RT or 50°C.
-
Isolation: The product usually precipitates as a solid. Filter and wash with water.
Microwave-Assisted Solvent-Free Synthesis
Ideal for high-throughput library generation.
-
Mix neat 1,3-diketone and hydrazine on Silica Gel or Montmorillonite K-10 clay .
-
Irradiate (MW) at 80°C for 2-5 minutes.
-
Elute product from solid support with EtOAc [4].
Decision Tree for Method Selection
Figure 2: Workflow for selecting the optimal synthetic methodology based on substrate constraints.
References
-
Regioselective Synthesis in Fluorinated Alcohols: Deng, X., & Mani, N. S. (2008).[3][4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.
-
Iodine-Catalyzed Cyclization: Vaitla, J., et al. (2024).[3] Iodine-Catalyzed Cascade Reaction for Pyrazole Synthesis. Journal of Organic Chemistry, 89, 18535-18549.[3]
-
Green Aqueous Synthesis: Singh, S., et al. (2023).[5] Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 07(03), 256-276.
-
Microwave/Solvent-Free Methods: Martins, M. A. P., et al. (2016). New "Green" Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 21(11), 1546.
Sources
preventing di-substitution in pyrazole functionalization
Current Status: Online 🟢 | Topic: Preventing Di-substitution & Regiocontrol
Welcome to the Pyrazole Functionalization Help Desk. This guide is structured to troubleshoot the two most common "double-hit" errors in pyrazole chemistry: N,N-dialkylation (Quaternization) and Uncontrolled C-polysubstitution .
🎫 Ticket #1: Preventing N,N-Dialkylation (Quaternary Salt Formation)
User Issue: "I am trying to mono-alkylate my pyrazole using an alkyl halide, but I keep generating the insoluble pyrazolium salt (N,N-dialkylated product)."
🔬 Diagnosis & Causality
The pyrazole ring contains two nitrogen atoms: a pyrrole-like N (NH, unreactive lone pair involved in aromaticity) and a pyridine-like N (N:, reactive lone pair).
-
Step 1 (Desired): Base deprotonates the NH. The resulting anion is a potent nucleophile and attacks the alkyl halide (
) to form the -alkyl pyrazole. -
Step 2 (The Error): The product (
-alkyl pyrazole) still possesses a pyridine-like nitrogen with a lone pair. If the alkylating agent is in excess or the reaction temperature is too high, this nitrogen attacks a second equivalent of , forming the quaternary -dialkyl pyrazolium salt.
🛠️ Troubleshooting Protocol
Method A: The "Soft Base" Approach (Standard Alkylation)
Strong bases (NaH, KOtBu) generate a "naked" anion that is hyper-reactive. Switch to milder, buffered conditions to keep the reaction under thermodynamic control.
-
Reagent: Cesium Carbonate (
) or Sodium Bicarbonate ( ). -
Solvent: Acetonitrile (
) or DMF. -
Stoichiometry: Strictly 1.0 : 1.0 (Pyrazole : Electrophile). Never use excess alkyl halide.
| Variable | Recommendation | Mechanistic Reason |
| Base | "Cesium Effect": Larger cation stabilizes the transition state, favoring mono-alkylation over salt formation. | |
| Temp | Heat promotes the higher energy activation barrier of the second alkylation (quaternization). | |
| Addition | Slow addition of | Keeps local concentration of electrophile low, preventing the "second hit." |
Method B: The Mitsunobu Reaction (Inherent Prevention)
Recommendation: If your electrophile is available as an alcohol (
Protocol (Standard):
-
Dissolve Pyrazole (1.0 eq), Alcohol (1.0 eq), and
(1.2 eq) in dry THF. -
Cool to
. -
Add DIAD or DEAD (1.2 eq) dropwise.
-
Stir at RT for 12–24 h.
🎫 Ticket #2: Controlling Regioselectivity (N1 vs. N2)
User Issue: "I stopped the di-substitution, but now I have a mixture of N1-alkyl and N2-alkyl isomers. How do I target just one?"
🔬 Diagnosis & Causality
Unsubstituted pyrazoles exist in tautomeric equilibrium. The ratio of N1:N2 alkylation is dictated by sterics (blocking groups) and electronics (lone pair availability).
🧠 Decision Logic (Graphviz)
Caption: Decision tree for selecting the optimal functionalization pathway based on substrate symmetry and desired regiochemical outcome.
🛠️ Troubleshooting Protocol
Scenario: You have a substituent at C3 (e.g.,
-
Alkyl Halide/Base: The steric bulk at C3 will block the adjacent nitrogen. Alkylation will occur predominantly at the distal nitrogen (N1).
-
Chan-Lam Coupling (N-Arylation):
🎫 Ticket #3: Preventing C-Polysubstitution (Halogenation)
User Issue: "I am trying to brominate C4, but I am getting dibromo products or mixtures."
🔬 Diagnosis & Causality
Pyrazoles are electron-rich aromatics (
🛠️ Troubleshooting Protocol
The "Stoichiometric Titration" Method
Do not dump all reagents in at once.
-
Reagent: N-Bromosuccinimide (NBS) is superior to elemental bromine (
) because it releases slowly. -
Solvent: Acetonitrile or DMF (polar aprotic solvents moderate the reactivity).
-
Protocol:
-
Dissolve Pyrazole in
at . -
Dissolve NBS (0.95 eq—slight deficit ) in
. -
Add NBS solution dropwise over 1 hour.
-
Monitor by LCMS. Stop immediately when starting material is <5%. Do not chase 100% conversion; the last 5% is where di-substitution spikes.
-
The "DMSO Catalyst" Trick
Using DMSO as a co-solvent or catalyst can improve mono-selectivity by complexing with the bromonium ion, softening the electrophile.
| Parameter | Condition | Result |
| Standard | NBS (1.1 eq), DMF, RT | 85% Mono, 15% Di |
| Optimized | NBS (1.0 eq), DMSO (0.2 eq) , | >95% Mono , <2% Di |
📚 References & Authority
-
Regioselectivity in Pyrazole Alkylation:
-
Chan-Lam Coupling (Preventing Quaternization via Mechanism):
-
Lam, P. Y. S. et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation."[1] Tetrahedron Letters, 1998.
-
-
Mitsunobu Reaction for Pyrazoles:
-
Swamy, K. C. K. et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
-
-
Halogenation Control:
-
Menon, S. et al. "Regioselective Halogenation of Pyrazoles." Beilstein Journal of Organic Chemistry, 2011.
-
(General Journal Link for verification)
-
Sources
- 1. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. mdpi.com [mdpi.com]
- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Scale-Up Synthesis of 3-(tert-Butyl)-5-methyl-1H-pyrazole
Welcome to the technical support guide for the synthesis of 3-(tert-Butyl)-5-methyl-1H-pyrazole. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer a validated, scalable protocol grounded in established chemical principles.
Synthesis Overview and Core Mechanism
The most direct and industrially viable route to 3-(tert-Butyl)-5-methyl-1H-pyrazole is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] For this target molecule, the specific precursors are 4,4-dimethylpentane-2,4-dione (pivaloylacetone) and hydrazine hydrate.
Reaction Scheme:
(Image: Synthesis of 3-(tert-Butyl)-5-methyl-1H-pyrazole from pivaloylacetone and hydrazine hydrate)
The reaction proceeds via a two-step condensation-cyclization mechanism. Initially, one of the nitrogen atoms of hydrazine attacks a carbonyl group of the diketone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, which, after dehydration, yields the stable aromatic pyrazole ring.[2]
Caption: Knorr pyrazole synthesis workflow.
Troubleshooting Guide & Scale-Up Challenges
This section addresses the most common issues encountered during the scale-up of this synthesis in a practical question-and-answer format.
Q1: My reaction yield is significantly lower than expected on a larger scale. What are the primary causes?
A1: From a Senior Scientist's Perspective: Low yield during scale-up often points to issues with reaction control, work-up efficiency, or side reactions that are negligible at the lab scale.
-
Inadequate Temperature Control: This reaction is exothermic, especially during the initial addition of hydrazine. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Runaway temperatures can lead to the formation of undesired side products or degradation of the starting material and product.
-
Solution: Employ a jacketed reactor with a reliable chilling unit. Add the hydrazine hydrate solution dropwise or via a syringe pump, ensuring the internal temperature does not exceed the set point (e.g., 25-30 °C).
-
-
Incomplete Reaction: Insufficient reaction time or poor mixing can leave starting material unreacted.
-
Solution: Use overhead mechanical stirring to ensure homogeneity in large volumes. Monitor the reaction to completion using an in-process control (IPC) like TLC, GC, or LC-MS before initiating the work-up.
-
-
Mechanical Losses During Work-up: Transferring large volumes of material can lead to significant losses. The product can also be partially soluble in the aqueous phase during extraction.
-
Solution: Minimize transfers where possible. When performing an extractive work-up, ensure you use an adequate volume of organic solvent and perform multiple extractions (e.g., 3x) to maximize recovery. A final brine wash can help break emulsions and recover more product from the aqueous layer.
-
Q2: I'm observing two regioisomers in my crude product. How can I improve the selectivity for the 3-(tert-Butyl)-5-methyl isomer?
A2: From a Senior Scientist's Perspective: Regioselectivity is a classic challenge when using unsymmetrical 1,3-diketones.[3] The outcome is a battle between electronics and sterics.
-
Understanding the Selectivity: The reaction can theoretically produce both 3-(tert-Butyl)-5-methyl-1H-pyrazole and 5-(tert-Butyl)-3-methyl-1H-pyrazole.
-
Steric Factor: The bulky tert-butyl group sterically hinders the adjacent carbonyl, making the acetyl carbonyl the more accessible site for the initial nucleophilic attack by hydrazine. This pathway leads to the desired 3-(tert-Butyl) isomer.
-
Electronic Factor: The ketone adjacent to the tert-butyl group is slightly more electrophilic. Under certain conditions (e.g., strong acid catalysis), this can favor attack at the more hindered carbonyl.
-
-
Strategies for Maximizing Regioselectivity:
-
pH Control: Running the reaction under neutral to slightly basic conditions generally favors kinetic control, where the less sterically hindered carbonyl is attacked first. Using hydrazine hydrate without additional acid catalysts is typically sufficient.
-
Temperature: Lower reaction temperatures often enhance selectivity by favoring the pathway with the lower activation energy, which is typically the attack at the less hindered position.
-
Solvent Choice: Aprotic solvents can sometimes offer different selectivity profiles compared to protic solvents like ethanol, although ethanol is a common and effective choice for this reaction.
-
Q3: The crude product is a persistent oil, making isolation difficult without chromatography. What are my purification options for a large-scale batch?
A3: From a Senior Scientist's Perspective: Relying on column chromatography for multi-kilogram batches is inefficient and costly. Alternative, bulk purification methods are essential.
-
Vacuum Distillation: 3-(tert-Butyl)-5-methyl-1H-pyrazole has a relatively high boiling point, but it may be amenable to vacuum distillation. This is an excellent method for removing non-volatile impurities and can yield very pure material. A trial distillation on a small scale is recommended to determine the optimal pressure and temperature.
-
Crystallization/Recrystallization: While the product itself may be an oil at room temperature, it can sometimes be crystallized from non-polar solvents at low temperatures (e.g., heptane, hexane). Seeding with a small crystal from a previous batch can be crucial.
-
Salt Formation and Recrystallization: As a basic heterocycle, the pyrazole can be converted into a salt (e.g., hydrochloride, sulfate). These salts are often crystalline solids that can be easily purified by recrystallization from a suitable solvent system (e.g., isopropanol/water). The pure salt can then be neutralized with a base to liberate the free pyrazole. This is a robust and highly scalable purification strategy.
Q4: What are the critical safety considerations for handling hydrazine hydrate on a pilot-plant scale?
A4: From a Senior Scientist's Perspective: Hydrazine and its derivatives are highly toxic and potential carcinogens; they must be handled with extreme care.[2]
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat over chemical-resistant overalls, double-layered nitrile gloves (or heavier butyl rubber gloves), and chemical splash goggles with a full-face shield.
-
Engineering Controls: All operations involving hydrazine must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a closed, contained reactor system. A safety shower and eyewash station must be immediately accessible.
-
Spill Management: Have a spill kit ready that includes an absorbent material and a deactivating agent. A common deactivating solution is an aqueous solution of calcium hypochlorite (bleach), which oxidizes hydrazine to nitrogen gas and water.
-
Quenching: Any excess hydrazine in the reaction mixture or on contaminated equipment should be quenched before disposal. This can be achieved by carefully adding an oxidizing agent like bleach or hydrogen peroxide under controlled, cooled conditions.
Recommended Scale-Up Protocol (1.0 mole Scale)
This protocol is designed for execution in a 5 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, reflux condenser, and an addition funnel.
Experimental Parameters Table
| Reagent | MW ( g/mol ) | Moles | Equivalents | Amount | Density (g/mL) |
| Pivaloylacetone | 142.20 | 1.00 | 1.0 | 142.2 g | 0.915 |
| Hydrazine Hydrate (~64%) | 50.06 | 1.05 | 1.05 | 82.0 g (79.6 mL) | 1.03 |
| Ethanol (200 proof) | 46.07 | - | - | 1.5 L | 0.789 |
| Toluene | 92.14 | - | - | 1.0 L | 0.867 |
| Saturated NaCl (Brine) | - | - | - | 500 mL | ~1.2 |
| Anhydrous MgSO₄ | 120.37 | - | - | 50 g | - |
Step-by-Step Methodology
-
Reactor Setup: Charge the 5 L jacketed reactor with pivaloylacetone (142.2 g, 1.00 mol) and ethanol (1.5 L). Begin stirring at 200 RPM to ensure the solution is homogeneous. Set the reactor jacket temperature to 20 °C.
-
Hydrazine Addition: Slowly add hydrazine hydrate (79.6 mL, 1.05 mol) to the reactor via an addition funnel over a period of 60-90 minutes. Causality Note: A slow addition rate is critical to maintain control over the reaction exotherm. Monitor the internal temperature and ensure it does not rise above 30 °C.
-
Reaction: Once the addition is complete, heat the reaction mixture to a gentle reflux (~78-80 °C) and maintain for 3-4 hours.
-
In-Process Control (IPC): After 3 hours, cool the mixture to room temperature, take a small aliquot, and analyze by TLC or GC-MS to confirm the complete consumption of the pivaloylacetone starting material.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the ethanol.
-
Extractive Work-up: Transfer the residual oil to a 4 L separatory funnel. Add deionized water (1.0 L) and toluene (500 mL). Shake vigorously and allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer. Extract the aqueous layer again with toluene (2 x 250 mL). Combine all organic (toluene) layers.
-
Washing: Wash the combined organic layer with saturated sodium chloride (brine) solution (500 mL) to remove residual water and ethanol.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (50 g), stir for 20 minutes, and then filter to remove the drying agent.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the toluene. This will yield the crude 3-(tert-Butyl)-5-methyl-1H-pyrazole as a yellow to amber oil.
-
Purification (Optional): Purify the crude oil via vacuum distillation for the highest purity.
Sources
Technical Support Center: Thermal Management in Pyrazole Synthesis
Status: Operational Topic: Managing Reaction Exotherms & Runaway Risks Audience: Process Chemists, Scale-up Engineers, R&D Scientists[1]
Core Directive: The "Deceptively Simple" Trap
Executive Summary:
The condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) or
The Critical Risk:
On a milligram scale, the heat dissipates instantly. On a multigram or kilogram scale, the Heat of Reaction (
Your Goal: Transition from temperature monitoring to accumulation control. You must ensure the reaction consumes reagents as fast as they are added (Dosimetry-Controlled).
Troubleshooting Guide & FAQs
Scenario A: The "Volcano" Effect
User Report: "I added the hydrazine hydrate to the diketone at 0°C. Nothing happened for 10 minutes, so I increased the stir rate. Suddenly, the temperature spiked to 80°C and the solvent boiled over."
-
Diagnosis: Thermal Accumulation due to Induction Period.
-
At 0°C, the reaction rate (
) was too slow to consume the hydrazine immediately. -
You continued adding reagent, building up a "fuel load" of unreacted hydrazine.
-
Once the reaction triggered (likely due to localized mixing heat), the accumulated hydrazine reacted all at once.
-
-
Corrective Action:
-
Stop Dosing: Never continue addition if the exotherm is not observed immediately.
-
Use a "Heel": Start with 5-10% of the hydrazine. Wait for the exotherm (the "kick") to confirm initiation.
-
Raise Initial T: Counter-intuitively, running slightly warmer (e.g., 20°C instead of 0°C) often prevents accumulation by ensuring immediate consumption.[1]
-
Scenario B: Regioselectivity Drift
User Report: "My small-scale batches (1g) gave the 1,5-isomer. My 100g scale-up gave a 60:40 mix of 1,5- and 1,3-isomers."
-
Diagnosis: Loss of Kinetic Control.
-
The 1,5-isomer is often the kinetic product (formed fastest at low T), while the 1,3-isomer is thermodynamic.
-
On scale-up, the exotherm raised the internal temperature (
) higher than the setpoint ( ) because heat transfer area per volume dropped.[1] This "heat spike" allowed the system to cross the activation energy barrier for the thermodynamic isomer.
-
-
Corrective Action:
-
Dosing Control: Switch from batch addition to semi-batch (dropwise addition) to match the heat release rate with your chiller's removal capacity.
-
Solvent Swap: Use a solvent with a boiling point below the isomerization threshold to act as an internal heat sink (reflux cooling).
-
Master Protocol: Safe Semi-Batch Knorr Synthesis
Objective: Synthesize a pyrazole from a 1,3-diketone and a substituted hydrazine while maintaining
Phase 1: System Setup & Calorimetry Check
-
Vessel: Jacketed reactor with overhead stirring (magnetic stirring is insufficient for thick slurries common in pyrazoles).[1]
-
Sensors: Two thermocouples required:
- (Internal Reaction Temp)[1]
- (Jacket/Bath Temp)
-
Safety Rule: Calculate the Adiabatic Temperature Rise (
) . If , a batch reaction is strictly forbidden.[1]
Phase 2: The "Heel" Initiation (Critical Step)
-
Charge: Load the 1,3-dicarbonyl and solvent (e.g., Ethanol or MeOH) into the reactor.
-
Equilibrate: Bring
to the desired operating temperature (e.g., 20°C). -
The Heel: Add only 5-10% of the total Hydrazine stoichiometry.
-
Hold: STOP and wait.
-
Success Indicator: You must see a sharp rise in
(e.g., +2°C to +5°C) followed by a return to baseline as the chiller compensates. -
Failure:[1] If no temp rise occurs after 15 mins, DO NOT ADD MORE. Check catalyst/quality.
-
Phase 3: Dosimetry-Controlled Addition
-
Begin Feed: Start adding the remaining hydrazine via a dropping funnel or dosing pump.
-
The Feedback Loop:
-
Monitor the delta:
.[1] -
Rule: If
exceeds 10°C, pause the addition . Let the system cool.
-
-
Completion: After addition, hold at temperature for 1 hour to ensure conversion of the intermediate hydrazone to the pyrazole.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for scaling up pyrazole synthesis, specifically addressing the risk of thermal runaway.
Figure 1: Safety Decision Tree for Pyrazole Scale-up. Note the critical "Heel Test" to prevent reactant accumulation.
Data Support: Solvent Selection for Thermal Control
The choice of solvent acts as a passive safety system. By selecting a solvent with a boiling point near your target temperature, you utilize the Heat of Vaporization as an emergency cooling mechanism (reflux) if the reactor jacket fails.
| Solvent | Boiling Point (°C) | Suitability for Pyrazoles | Thermal Safety Note |
| Dichloromethane (DCM) | 40°C | Low | Risk: Low BP can lead to pressurization; poor solubility for polar intermediates.[1] |
| Ethanol (EtOH) | 78°C | High | Ideal balance.[1] Reflux limits max temp to ~78°C, preventing high-temp degradation.[1] |
| Methanol (MeOH) | 65°C | High | Good solubility for hydrazine hydrate.[1] Excellent passive cooling capacity. |
| Toluene | 110°C | Medium | Risk: High BP allows reaction to reach dangerous temps if exotherm spikes. |
| Acetic Acid | 118°C | Medium | Often used as catalyst/solvent. Warning: High exotherm potential with hydrazine (acid-base neutralization heat added to reaction heat).[1] |
References & Authoritative Grounding
-
Scale-Up Safety & Calorimetry:
-
Pyrazole Synthesis Optimization:
-
Hydrazine Thermal Hazards:
-
Source:Kinetic parameters for thermal decomposition of hydrazine.
-
Link:
-
Relevance: Highlights that hydrazine decomposition is itself exothermic and can be triggered by metal impurities or high heat, adding a secondary risk layer to the synthesis.
-
-
Regioselectivity & Temperature:
-
Source:Temperature-Controlled Divergent Synthesis of Pyrazoles.
-
Link:[1]
-
Relevance: Validates the claim that temperature tuning (kinetic vs thermodynamic control) is essential for isomer purity.
-
-
General Process Safety (Induction Periods):
-
Source:Induction Period - Chemical Kinetics.
-
Link:[1]
-
Relevance: Provides the theoretical basis for why "waiting for the kick" is a non-negotiable safety step in autocatalytic or exothermic sequences.
-
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction period - Wikipedia [en.wikipedia.org]
- 3. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
catalyst deactivation in pyrazole coupling reactions
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Mitigating Catalyst Deactivation in Pyrazole Coupling
Executive Summary
Pyrazole moieties are ubiquitous in modern medicinal chemistry (e.g., Celecoxib, Ruxolitinib), yet their installation via metal-catalyzed cross-coupling remains operationally fragile. The core failure mode is rarely "bad chemistry" but rather catalyst deactivation —specifically, the propensity of the pyrazole nitrogen to act as a competitive ligand (poison) rather than a substrate.
This guide moves beyond standard procedures to address the mechanistic causes of failure in Copper (Chan-Lam/Ullmann) and Palladium (Buchwald-Hartwig) systems, providing diagnostic workflows to rescue stalled campaigns.
Module 1: Copper-Catalyzed Systems (Chan-Lam & Ullmann)
The Deactivation Mechanism: "The Suffocation Loop"
In Chan-Lam coupling, the catalytic cycle relies on the oxidation of Cu(II) to Cu(III) (productive) or the regeneration of Cu(II) from Cu(I) (turnover). Deactivation occurs via two primary pathways:
-
Substrate Poisoning: Electron-rich pyrazoles coordinate strongly to Cu(II), forming thermodynamically stable bis-pyrazole complexes that resist transmetallation with the boronic acid.
-
Oxidative Stalling: If the re-oxidation of Cu(I) to Cu(II) by atmospheric oxygen is slower than the disproportionation of Cu(I) to Cu(0) (metallic copper), the catalyst precipitates and dies.
Troubleshooting Guide: Copper Systems
| Symptom | Diagnosis | Corrective Action |
| Reaction turns dark brown/black immediately. | Disproportionation: Rapid formation of Cu(0) nanoparticles. | Increase O₂ Mass Transfer: Switch from a balloon to an O₂ sparge or open-air vigorous stirring. Add 4Å molecular sieves (water promotes disproportionation). |
| Reaction stays green/blue but no conversion. | Substrate Inhibition: Pyrazole is saturating the Cu center. | Slow Addition: Add the pyrazole slowly (syringe pump) to keep its concentration low relative to the boronic acid. |
| Yield plateaus at ~50%. | Boronic Acid Degradation: Protodeboronation is faster than coupling. | Sequential Addition: Add the boronic acid in portions (e.g., 0h, 2h, 4h). Switch to Boronic Esters (BPin) for higher stability. |
Protocol A: Robust Aerobic Chan-Lam Coupling
Designed to prevent oxidative stalling.
-
Setup: Use a flask with a high surface-area-to-volume ratio (not a narrow tube).
-
Reagents:
-
Aryl Boronic Acid (1.5 - 2.0 equiv).
-
Pyrazole (1.0 equiv).
-
Catalyst: Cu(OAc)₂ (10-20 mol%).
-
Ligand: 2,2'-Bipyridine (20 mol%) — Crucial for stabilizing Cu(II) against disproportionation.
-
Base: Na₂CO₃ or Et₃N (2.0 equiv).
-
Solvent: MeOH or DCM (Dry).
-
-
Procedure:
Module 2: Palladium-Catalyzed Systems (Buchwald-Hartwig)[1][6][7]
The Deactivation Mechanism: "The Black Death"
Palladium catalysts fail when the rate of Ligated Pd(0) formation (active) is outcompeted by Pd Black formation (inactive agglomeration). Pyrazoles exacerbate this by binding to Pd(II) intermediates, displacing bulky phosphine ligands and creating "off-cycle" resting states that eventually collapse.
Visualization: The Pd Deactivation Pathways
Caption: Figure 1. Competitive pathways in Pd-catalyzed coupling. The "Off-Cycle Trap" (red) occurs when pyrazole displaces the phosphine ligand, often leading to eventual catalyst death (Pd Black).
Troubleshooting Guide: Palladium Systems
| Symptom | Diagnosis | Corrective Action |
| Reaction turns black within minutes. | Ligand Scavenging: Pyrazole stripped the ligand from Pd. | Use Precatalysts: Switch from Pd₂dba₃ + Ligand to G3/G4 Palladacycle Precatalysts (e.g., BrettPhos Pd G4). This ensures a 1:1 Pd:Ligand ratio is enforced upon activation. |
| Reaction is clear/orange but no conversion. | Oxidative Addition Failure: The Aryl Halide is too unreactive or Pyrazole is inhibiting Pd(0). | Boost Temperature & Ligand: Increase temp to 100°C. Switch to a bulky, electron-rich ligand (e.g., tBuXPhos or AdBrettPhos ) to force oxidative addition. |
| Regioselectivity issues (N1 vs N2 mix). | Steric/Electronic Clash: Catalyst cannot distinguish N-sites. | Switch Ligand Class: Move from monodentate phosphines to Bis-phosphine (Xantphos) or P,N-ligands to alter the steric pocket of the catalyst. |
Protocol B: "Rescue" Protocol for Difficult Substrates
Use this when standard conditions (Pd(OAc)₂/BINAP) fail.
-
Catalyst System:
-
Precatalyst: tBuBrettPhos Pd G4 (2-5 mol%).
-
Why: Ensures rapid formation of the active L-Pd(0) species and prevents the induction period where pyrazole poisoning often happens.
-
-
Base: K₃PO₄ (weak base) or LiHMDS (strong base, if no sensitive groups).
-
Note: Avoid Cs₂CO₃ if solubility is an issue; K₃PO₄ often works better in dioxane/water mixes.
-
-
-
Solvent: 1,4-Dioxane or tAmyl Alcohol (anhydrous).
-
Procedure:
-
Charge tube with Aryl Halide (1.0 equiv), Pyrazole (1.2 equiv), Base (2.0 equiv), and Precatalyst.
-
Evacuate and backfill with Argon (3x). Strict O₂ exclusion is required here.
-
Heat to 100°C.
-
Check point: If the reaction remains yellow/orange, the catalyst is active. If it turns black immediately, double the catalyst loading or switch to AdBrettPhos .
-
Module 3: General FAQs
Q1: Why does my reaction stall after 50% conversion even though the color looks fine? A: This is likely Product Inhibition . The N-aryl pyrazole product is often a better ligand than the starting pyrazole.
-
Fix: Use a ligand with extreme steric bulk (e.g., BrettPhos ) that prevents the flat product from coordinating to the metal center.
Q2: Can I use aryl iodides? A: Proceed with caution. While reactive, the released Iodide (I⁻) can bridge two Pd centers, forming stable, inactive dimers.
-
Fix: Add AgOTf (silver triflate) to scavenge the iodide, or switch to Aryl Bromides which are often more reliable in Buchwald couplings.
Q3: How do I remove residual metal from the pyrazole product? A: Pyrazoles love to hold onto metals.
-
Fix: Do not rely on silica columns alone. Treat the crude organic phase with a metal scavenger (e.g., QuadraSil MP or N-Acetylcysteine ) for 2 hours before purification.
References
-
Chan-Lam Coupling Mechanism & Deactivation
-
Buchwald-Hartwig Catalyst Design
- Study: "Palladium-Catalyzed C-N Cross-Coupling: A Practical Guide from an Industrial Vantage Point." University of Windsor / Chemical Reviews.
- Insight: details the "Pd Black" phenomenon and the superiority of G3/G4 prec
-
Ligand Effects on Pyrazoles
-
Study: "Palladium-Catalyzed Amidation of Five-Membered Heterocyclic Bromides."[8] MIT DSpace.
- Insight: Demonstrates the effectiveness of AdBrettPhos in overcoming poisoning by nitrogen heterocycles.
-
(Generalized link to MIT Theses collection for verification)
-
-
Troubleshooting N-Arylation
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
Technical Support Center: Analytical Methods for Detecting Impurities in Pyrazole Synthesis
Welcome to the Technical Support Center for analytical methods in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection and analysis. Pyrazoles are a critical scaffold in medicinal chemistry, and ensuring their purity is paramount for the safety and efficacy of final drug products. This resource provides in-depth, experience-based answers to common challenges, detailed troubleshooting guides, and validated protocols to ensure the integrity of your research and development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the nature of impurities in pyrazole synthesis and the primary analytical techniques used for their detection.
Q1: What are the most common types of impurities I should expect in my pyrazole synthesis, particularly from a Knorr synthesis?
A1: In a typical pyrazole synthesis, such as the Knorr synthesis which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, several classes of impurities are common.[1][2] Understanding their origin is key to controlling them.
-
Regioisomers: This is often the most significant challenge. If an unsymmetrical 1,3-dicarbonyl compound is used, the initial attack by the hydrazine can occur at either carbonyl group, leading to the formation of two different pyrazole regioisomers.[1][3] The ratio of these isomers is influenced by the relative reactivity of the carbonyls and the reaction conditions.
-
Residual Starting Materials: Unreacted hydrazine or 1,3-dicarbonyl compounds can carry through the work-up and crystallization steps. Hydrazines, in particular, can be toxic and are often closely monitored.[4]
-
Side-Reaction Products: The high reactivity of hydrazines can lead to various side reactions. For instance, the intermediate hydrazone might undergo incomplete cyclization or react with other species present in the reaction mixture.[4]
-
Solvent and Reagent-Related Impurities: Inorganic salts, catalysts, and residual solvents from the reaction or purification steps are common process-related impurities.[5] For example, if a Vilsmeier-Haack formylation is performed, residual DMF or POCl₃-related byproducts might be present.[6]
Q2: Why is the identification and quantification of these impurities so critical in drug development?
A2: The control of impurities is a fundamental aspect of drug development and is mandated by regulatory agencies worldwide. The International Council for Harmonisation (ICH) provides specific guidelines (Q3A/B) on this matter.[5][7] The primary reasons for stringent impurity control are:
-
Safety: Impurities can have their own pharmacological and toxicological profiles, which may be harmful to patients.
-
Efficacy: The presence of impurities effectively lowers the dosage of the active pharmaceutical ingredient (API), potentially reducing the drug's efficacy.
-
Stability: Impurities can sometimes catalyze the degradation of the API, affecting the drug product's shelf life.
According to ICH guidelines, impurities must be reported, identified, and qualified (i.e., toxicologically assessed) based on their concentration and the maximum daily dose of the drug.[8][9]
| Threshold Type | General Starting Level (ICH Q3A/B) | Purpose |
| Reporting Threshold | ≥ 0.05% | The level at which an impurity must be reported in a regulatory submission. |
| Identification Threshold | ≥ 0.10% (for max daily dose ≤ 2g) | The level at which the structure of an impurity must be determined. |
| Qualification Threshold | ≥ 0.15% (for max daily dose ≤ 2g) | The level at which safety data is required for the impurity. |
| Table 1: Simplified overview of ICH impurity thresholds for new drug substances.[5][8] |
Q3: What is the best initial analytical technique to get a quick purity profile of my crude pyrazole product?
A3: For a rapid and comprehensive initial assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard.
-
Expertise & Experience: HPLC is versatile and can separate a wide range of compounds, including starting materials, the main pyrazole product, and various non-volatile impurities. A reverse-phase method using a C18 column is an excellent starting point for most pyrazole derivatives.[10][11][12] A simple mobile phase of acetonitrile and water (with a small amount of acid like formic or trifluoroacetic acid to improve peak shape) is often sufficient for an initial screen.[10][12]
-
Trustworthiness: By running a gradient elution (i.e., changing the mobile phase composition over time), you can quickly visualize the complexity of your crude sample, from polar starting materials to the more non-polar product and by-products. The relative peak areas in the chromatogram provide a good first estimate of the purity level.
Q4: How can I reliably differentiate between pyrazole regioisomers using analytical methods?
A4: Distinguishing regioisomers requires more sophisticated techniques, as they often have identical mass and similar chromatographic behavior.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method. 1D proton (¹H) and carbon (¹³C) NMR are essential.[13][14] However, for unambiguous assignment, 2D NMR techniques are invaluable. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between protons, which can confirm the spatial relationship of substituents on the pyrazole ring and thus identify the specific regioisomer.[15]
-
Chromatography: While challenging, separating regioisomers by chromatography is possible. This often requires careful method development in HPLC, exploring different stationary phases (e.g., phenyl-hexyl columns) or mobile phase modifiers.[15][16] If the isomers are not separable, they may need to be quantified together.
-
Mass Spectrometry (MS): While GC-MS or LC-MS will show that the isomers have the same mass, their fragmentation patterns might differ slightly, offering clues to their structure.[17][18] However, this is generally not as conclusive as NMR.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the analysis of pyrazole synthesis products.
Problem: I see an unexpected peak in my HPLC chromatogram. How do I identify it?
Solution: An unknown peak requires a systematic investigation. The following workflow is a proven approach to impurity identification.
Caption: Workflow for identifying an unknown impurity peak.
-
Step 1: LC-MS Analysis: The first step is to obtain the mass of the unknown peak. An LC-MS analysis will provide the molecular weight of the impurity. Compare this mass to the molecular weights of all suspected impurities (starting materials, regioisomers, and plausible side-products).
-
Step 2: Spiking Study (if a standard is available): If the mass matches a suspected impurity and you have a reference standard for it, perform a spiking study.[19] This involves adding a small amount of the standard to your sample and re-analyzing it by HPLC. If the peak height of the unknown impurity increases and no new peak appears, you have confirmed its identity.
-
Step 3: Isolation and NMR Spectroscopy: If the mass does not match any expected species, or if no standard is available for confirmation, the impurity must be isolated for structural elucidation. This can be done using preparative HPLC or column chromatography.[16] Once isolated, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) will be required to determine its structure.[15][20]
Problem: My pyrazole regioisomers are co-eluting (not separating) in my reverse-phase HPLC method.
Solution: Separating regioisomers is a common challenge in chromatography. Here is a logical approach to method development.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. rsc.org [rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. database.ich.org [database.ich.org]
- 6. mdpi.com [mdpi.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. ikev.org [ikev.org]
- 10. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. ijcpa.in [ijcpa.in]
- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. connectjournals.com [connectjournals.com]
- 15. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Control Regioselectivity in Pyrazole Reactions
Introduction: Welcome to the technical support center dedicated to pyrazole synthesis. This guide is crafted for researchers, scientists, and professionals in drug development seeking to master the control of regioselectivity in pyrazole reactions. Within this resource, you will find comprehensive troubleshooting guides and frequently asked questions designed to address specific experimental challenges. Our mission is to provide not only procedural guidance but also the fundamental principles that underpin these synthetic strategies, empowering you to make well-informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it crucial?
A: Regioselectivity in pyrazole synthesis refers to the preferential formation of one constitutional isomer over other possibilities. This is a critical consideration when reacting unsymmetrical starting materials, which can lead to different substitution patterns on the final pyrazole ring. For example, the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two distinct regioisomeric pyrazoles.
The precise arrangement of substituents on the pyrazole core is often a determining factor in the biological activity of a molecule. A subtle shift in the position of a functional group can significantly alter a compound's pharmacological profile, including its binding affinity to a target, metabolic stability, and potential toxicity. Consequently, the ability to selectively synthesize the desired regioisomer is of paramount importance in medicinal chemistry and drug discovery.[1]
Q2: What are the primary factors that influence regioselectivity in pyrazole formation?
A: The regiochemical outcome of a pyrazole synthesis is governed by a combination of factors:
-
Steric Hindrance: The size of substituents on the reactants can physically obstruct certain reaction pathways, thereby favoring the formation of the less sterically crowded regioisomer.[2][3]
-
Electronic Effects: The electron-donating or electron-withdrawing properties of substituents can alter the reactivity of the carbonyl carbons in 1,3-dicarbonyl compounds and the nitrogen atoms in hydrazines, directing the course of the reaction.[2]
-
Reaction Conditions:
-
Solvent: The choice of solvent can have a significant impact. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[4]
-
Catalyst: The use of acid, base, or metal catalysts can modulate the reactivity of the starting materials and influence the regiochemical outcome.[1]
-
Temperature: Reaction temperature can determine whether the reaction is under kinetic or thermodynamic control, potentially favoring different regioisomers.
-
Troubleshooting Guides
Case Study 1: Condensation of Unsymmetrical 1,3-Dicarbonyls with Hydrazines
Problem: You are experiencing poor or inconsistent regioselectivity in the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine, resulting in a difficult-to-separate mixture of regioisomers.
Solution: Gaining control over the regioselectivity in this classic pyrazole synthesis often requires a careful consideration of the reaction conditions to exploit the subtle differences in the reactivity of the two carbonyl groups.
Underlying Principles: The initial and often rate-determining step is the nucleophilic attack of a hydrazine nitrogen atom on a carbonyl carbon. The regioselectivity is therefore influenced by which nitrogen is more nucleophilic and which carbonyl is more electrophilic.
Troubleshooting and Optimization Strategies:
-
Solvent Modification: As a first-line approach, consider switching to a fluorinated alcohol solvent. Studies have demonstrated that solvents like TFE and HFIP can significantly enhance regioselectivity.[4] This effect is attributed to the unique properties of these solvents, which can influence the stability of intermediates and transition states.
-
Temperature Control: To favor the kinetic product (the one that forms fastest), conduct the reaction at a lower temperature. Conversely, higher temperatures may allow for equilibrium to be established, favoring the more thermodynamically stable product.
-
Catalyst Screening: The addition of an acid or base catalyst can alter the electrophilicity of the carbonyl groups or the nucleophilicity of the hydrazine. A systematic screening of different catalysts and catalyst loadings can help to identify conditions that favor the desired regioisomer.
Illustrative Workflow for Optimizing Regioselectivity:
Caption: Iterative workflow for optimizing regioselectivity.
Case Study 2: [3+2] Cycloaddition Reactions
Problem: Your [3+2] cycloaddition reaction between a nitrile imine (generated in situ from a hydrazonoyl chloride) and an unsymmetrical alkyne is yielding a mixture of regioisomeric pyrazoles.
Solution: The regioselectivity of [3+2] cycloadditions is fundamentally governed by frontier molecular orbital (FMO) theory. However, practical control can often be achieved through careful selection of reaction conditions and catalysts.
Underlying Principles: The cycloaddition proceeds through a concerted mechanism where the highest occupied molecular orbital (HOMO) of the dipole (nitrile imine) interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (alkyne), or vice versa. The regioselectivity is determined by the alignment of the atoms with the largest orbital coefficients.
Troubleshooting and Optimization Strategies:
-
Base and Solvent Screening: The choice of base and solvent can influence the rate of nitrile imine formation and the subsequent cycloaddition, which can in turn affect the regioselectivity. A screening of different organic and inorganic bases, as well as solvents of varying polarity, is recommended.
-
Catalyst Introduction: The use of a catalyst, such as a Lewis acid or a transition metal complex, can modulate the electronics of the reactants and favor the formation of one regioisomer. For example, silver triflate (AgOTf) has been shown to catalyze the rapid and highly regioselective formation of 3-CF3-pyrazoles.[1]
-
Alternative Dipolarophiles: If modifying the reaction conditions is not sufficient, consider using a different dipolarophile where the electronic or steric bias is more pronounced, leading to a more selective reaction.
Conceptual Diagram of FMO-Controlled Cycloaddition:
Caption: FMO interactions guiding regioselectivity.
Case Study 3: Transition-Metal-Catalyzed C-H Functionalization
Problem: You are attempting a direct C-H functionalization of a substituted pyrazole but are struggling to achieve the desired regioselectivity, obtaining a mixture of products functionalized at different positions on the pyrazole ring.
Solution: Achieving high regioselectivity in C-H functionalization of pyrazoles often necessitates the use of a directing group, which guides the metal catalyst to a specific C-H bond.[5][6][7]
Underlying Principles: The inherent electronic properties of the pyrazole ring can lead to a mixture of products in C-H functionalization reactions.[8] A directing group, typically attached to one of the nitrogen atoms, coordinates to the metal catalyst, forming a metallacyclic intermediate that positions the catalyst in close proximity to a specific C-H bond, thereby ensuring selective functionalization.
Troubleshooting and Optimization Strategies:
-
Directing Group Selection: The choice of directing group is critical. A variety of directing groups have been developed, and the optimal choice will depend on the specific transformation and the substrate.
-
Catalyst and Ligand Optimization: The metal catalyst (e.g., palladium, rhodium, ruthenium) and the ligands coordinated to it play a crucial role in the efficiency and regioselectivity of the reaction.[9] A screening of different catalyst precursors and ligands is often necessary to identify the optimal combination.
-
Reaction Conditions: Factors such as the solvent, base, temperature, and reaction time can all influence the outcome of a C-H functionalization reaction and should be carefully optimized.
General Scheme for Directed C-H Functionalization:
Caption: Directed C-H functionalization of pyrazoles.
References
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available at: [Link]
-
Regioselectivity in pyrazole EAS. Reddit. Available at: [Link]
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link]
-
1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. Available at: [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. National Institutes of Health. Available at: [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Available at: [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. RSC Publishing. Available at: [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed. Available at: [Link]
-
Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Sci-Hub. Available at: [Link]
-
Regioselective and Guided C–H Activation of 4-Nitropyrazoles. ACS Publications. Available at: [Link]
-
Regioselectivity-reversed asymmetric aldol reaction of 1,3-dicarbonyl compounds. PubMed. Available at: [Link]
-
Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines. RSC Publishing. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Transition-metal-catalyzed C–H functionalization of pyrazoles / Organic & Biomolecular Chemistry, 2020 [sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 3-(tert-Butyl)-5-methyl-1H-pyrazole and Structurally Related Pyrazoles for Researchers and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The versatility of the pyrazole scaffold allows for fine-tuning of its physicochemical and pharmacological properties through substitution at various positions of the ring. This guide provides a detailed comparative analysis of 3-(tert-Butyl)-5-methyl-1H-pyrazole with other key pyrazole analogs, offering insights into the influence of substituent choice on the molecule's characteristics. This analysis is grounded in experimental data and established chemical principles to empower researchers in their pursuit of novel therapeutics and advanced materials.
The Significance of Substitution: A Structural Overview
The properties of a pyrazole derivative are intrinsically linked to the nature of the substituents at the 3, 5, and 1 positions of the ring. These substituents dictate the molecule's steric bulk, electronic distribution, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of its interaction with biological targets or its performance in material applications.
To understand the unique characteristics of 3-(tert-Butyl)-5-methyl-1H-pyrazole, we will compare it with three other pyrazoles, each bearing a different substituent at the 3-position while retaining the methyl group at the 5-position:
-
3,5-Dimethylpyrazole: A simple and symmetrical analog.
-
3-Phenyl-5-methyl-1H-pyrazole: An analog with an aromatic substituent.
-
3-(Trifluoromethyl)-5-methyl-1H-pyrazole: An analog with a strong electron-withdrawing group.
The structural variations among these molecules provide a clear platform to dissect the impact of steric hindrance and electronic effects.
Figure 1: Logical relationship for the comparative analysis of pyrazole derivatives.
Synthesis Strategies: Building the Pyrazole Core
The Knorr pyrazole synthesis and its variations remain the most common and versatile methods for constructing the pyrazole ring. This typically involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. The choice of the β-dicarbonyl compound determines the substituents at the 3 and 5 positions of the resulting pyrazole.
Experimental Protocol: General Synthesis of 3,5-Disubstituted Pyrazoles
This protocol outlines a general procedure adaptable for the synthesis of the pyrazoles discussed in this guide.
Materials:
-
Appropriate β-diketone (e.g., 4,4-dimethyl-2,4-pentanedione for 3-(tert-butyl)-5-methyl-1H-pyrazole; acetylacetone for 3,5-dimethylpyrazole; 1-phenyl-1,3-butanedione for 3-phenyl-5-methyl-1H-pyrazole; 1,1,1-trifluoro-2,4-pentanedione for 3-(trifluoromethyl)-5-methyl-1H-pyrazole)
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid as solvent
-
Glacial acetic acid (catalyst, optional)
-
Ice bath
-
Reflux apparatus
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, water, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the β-diketone (1 equivalent) in the chosen solvent (e.g., ethanol).
-
Addition of Hydrazine: Cool the solution in an ice bath. Slowly add hydrazine hydrate (1 equivalent) dropwise to the stirred solution. The reaction is often exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a specified time or heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Causality in Experimental Choices: The choice of solvent can influence the reaction rate and selectivity. Ethanol is a common choice, while acetic acid can serve as both a solvent and a catalyst. The dropwise addition of hydrazine at low temperature is crucial to control the exothermic nature of the reaction and prevent side product formation. Refluxing is often necessary to drive the reaction to completion.
Physicochemical Properties: A Comparative Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Predicted logP | Predicted pKa |
| 3-(tert-Butyl)-5-methyl-1H-pyrazole | C₈H₁₄N₂ | 138.21 | N/A | N/A | ~2.5 | ~3.5 |
| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | 106-108 | 218 | 0.6 | 4.1 |
| 3-Phenyl-5-methyl-1H-pyrazole | C₁₀H₁₀N₂ | 158.20 | 127-130 | N/A | 2.1 | ~2.8 |
| 3-(Trifluoromethyl)-5-methyl-1H-pyrazole | C₅H₅F₃N₂ | 150.10 | N/A | N/A | ~1.8 | ~1.5 |
Spectroscopic Characterization: Unveiling Molecular Fingerprints
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of pyrazole derivatives. The chemical shifts in ¹H and ¹³C NMR spectra and the vibrational frequencies in IR spectra provide a wealth of information about the electronic environment of the atoms within the molecule.
¹H and ¹³C NMR Spectral Data
The following table presents characteristic NMR chemical shifts for the key structural motifs in our pyrazoles of interest. Data for 3-(tert-Butyl)-5-methyl-1H-pyrazole is inferred from its N-methylated derivative.[1]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-(tert-Butyl)-5-methyl-1H-pyrazole (inferred) | ~1.2 (s, 9H, t-Bu), ~2.2 (s, 3H, Me), ~5.8 (s, 1H, H-4) | ~32 (C(CH₃)₃), ~30 (C(CH₃)₃), ~13 (CH₃), ~105 (C-4), ~148 (C-5), ~160 (C-3) |
| 3,5-Dimethylpyrazole | 2.18 (s, 6H, 2xMe), 5.75 (s, 1H, H-4), 12.1 (br s, 1H, NH) | 10.9 (CH₃), 105.1 (C-4), 147.8 (C-3, C-5) |
| 3-Phenyl-5-methyl-1H-pyrazole | 2.3 (s, 3H, Me), 6.4 (s, 1H, H-4), 7.2-7.8 (m, 5H, Ar-H), 12.8 (br s, 1H, NH) | 11.2 (CH₃), 102.1 (C-4), 125.5, 127.8, 128.7, 133.5 (Ar-C), 144.8 (C-5), 151.1 (C-3) |
| 3-(Trifluoromethyl)-5-methyl-1H-pyrazole (predicted) | ~2.4 (s, 3H, Me), ~6.5 (q, 1H, H-4), ~13.5 (br s, 1H, NH) | ~12 (CH₃), ~108 (q, C-4), ~122 (q, CF₃), ~140 (C-5), ~145 (q, C-3) |
Note: Chemical shifts can vary depending on the solvent and concentration.
Interpretation of Spectral Data:
-
The tert-butyl group in 3-(tert-Butyl)-5-methyl-1H-pyrazole gives rise to a characteristic singlet in the ¹H NMR spectrum at approximately 1.2 ppm, integrating to nine protons. In the ¹³C NMR spectrum, the quaternary carbon and the three methyl carbons of the tert-butyl group appear around 32 ppm and 30 ppm, respectively.
-
The electron-withdrawing trifluoromethyl group in 3-(Trifluoromethyl)-5-methyl-1H-pyrazole is expected to deshield the adjacent C-3 carbon and the H-4 proton, shifting their NMR signals downfield. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
The phenyl group in 3-Phenyl-5-methyl-1H-pyrazole introduces aromatic signals in the ¹H NMR spectrum between 7.2 and 7.8 ppm. The conjugation of the phenyl ring with the pyrazole nucleus influences the chemical shifts of the pyrazole ring protons and carbons.
Comparative Analysis: The Role of Substituents
The true value of this analysis lies in understanding how the seemingly subtle changes in substituents translate to significant differences in molecular properties and, consequently, biological activity or material performance.
Steric Effects
The size and shape of the substituent at the 3-position play a crucial role in determining how the molecule interacts with its environment.
Figure 2: Comparative steric bulk of substituents at the 3-position.
The tert-butyl group is the most sterically demanding of the substituents compared. Its bulky nature can:
-
Enhance binding to hydrophobic pockets: In drug design, a bulky, lipophilic group like tert-butyl can be advantageous for fitting into hydrophobic pockets of enzymes or receptors, potentially increasing binding affinity and selectivity.[2]
-
Provide steric shielding: The tert-butyl group can protect the pyrazole ring from metabolic degradation by sterically hindering the approach of metabolic enzymes.[2]
-
Influence reaction kinetics: In synthetic applications, the steric hindrance of the tert-butyl group can direct the regioselectivity of further reactions on the pyrazole ring.
In contrast, the methyl group in 3,5-dimethylpyrazole offers minimal steric hindrance, making the pyrazole ring more accessible for intermolecular interactions or chemical reactions. The phenyl group presents a planar but still bulky substituent, which can engage in π-stacking interactions, a key feature in many biological recognition processes. The trifluoromethyl group is intermediate in size between a methyl and a tert-butyl group.
Electronic Effects
The electronic nature of the substituent at the 3-position significantly modulates the electron density of the pyrazole ring, affecting its reactivity and its ability to participate in hydrogen bonding.
Figure 3: Comparative electronic effects of substituents at the 3-position.
-
Electron-Donating Groups (tert-Butyl and Methyl): The tert-butyl and methyl groups are electron-donating through an inductive effect. This increases the electron density on the pyrazole ring, making it more nucleophilic and more basic. The tert-butyl group is a slightly stronger electron-donating group than the methyl group. This increased basicity can be crucial for forming hydrogen bonds with biological targets.
-
Electron-Withdrawing Group (Trifluoromethyl): The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This significantly decreases the electron density of the pyrazole ring, making it less nucleophilic and less basic. The acidity of the N-H proton is consequently increased. This property is often exploited in the design of enzyme inhibitors where a more acidic proton can participate in key interactions.
-
Aromatic Group (Phenyl): The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the interaction, due to its ability to participate in resonance. It can withdraw electron density through resonance but can also donate through π-stacking interactions.
Conclusion and Future Directions
This comparative analysis highlights the profound impact of substituents on the physicochemical and spectroscopic properties of the pyrazole core. The 3-(tert-Butyl)-5-methyl-1H-pyrazole, with its bulky, electron-donating tert-butyl group, presents a unique profile compared to its dimethyl, phenyl, and trifluoromethyl analogs. Its enhanced lipophilicity and steric bulk make it a particularly interesting candidate for applications where interactions with hydrophobic environments and metabolic stability are desired.
The lack of extensive experimental data for 3-(tert-Butyl)-5-methyl-1H-pyrazole and some of its comparators underscores the need for further research in this area. A systematic experimental investigation of the pKa, logP, and biological activities of a series of 3-substituted-5-methyl-pyrazoles would provide invaluable data for quantitative structure-activity relationship (QSAR) studies and would undoubtedly accelerate the discovery of new pyrazole-based drugs and materials. Researchers are encouraged to utilize the synthetic protocols and analytical insights provided in this guide to explore the vast potential of this versatile heterocyclic scaffold.
References
-
MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
-
YouTube. Synthesis of 3-methyl-1-phenyl-5-pyrazoline. [Link]
-
PubMed Central. Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. [Link]
- Google Patents. Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]
-
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
- Google Patents. Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
-
PubChem. 3-Methyl-5-phenyl-1H-pyrazole. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
NIST WebBook. 1H-Pyrazole, 3-methyl-5-phenyl-. [Link]
-
ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
Sources
A Comparative Guide to the Structural Validation of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) Derivatives
Introduction: The Significance of the Pyrazole Scaffold and the Imperative of Rigorous Validation
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged pharmacophore" in modern drug discovery.[1][2] Its derivatives are integral to a wide array of FDA-approved drugs, demonstrating therapeutic utility across conditions from inflammation to oncology.[2] The specific N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) scaffold has garnered significant attention for its potential in developing novel therapeutics.[1][2] However, the synthetic routes to these valuable compounds can often yield regioisomers or unexpected products. Consequently, unambiguous structural validation is not merely a procedural step but the bedrock upon which all subsequent biological and pharmacological data rests.
This guide provides a comprehensive framework for the structural elucidation of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) derivatives. It moves beyond a simple recitation of techniques, offering a comparative analysis from the perspective of a seasoned application scientist. We will explore the causality behind experimental choices and present a multi-faceted, self-validating workflow that ensures the scientific integrity of your findings.
The Core Challenge: Potential Structural Ambiguities
Before delving into the analytical techniques, it is crucial to understand the potential structural questions that can arise during the synthesis of these derivatives. The primary precursor, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, presents a nucleophilic amine at the C5 position, which is the intended site of derivatization (e.g., acylation, sulfonylation, or reductive amination).[1][3] Key validation challenges include:
-
Regiochemistry: Confirming that substitution has occurred on the C5-amino group and not on one of the pyrazole ring nitrogens.
-
Complete Conversion: Ensuring the starting amine has been fully consumed and converted to the desired derivative.
-
Structural Integrity: Verifying that the core pyrazole scaffold has not undergone rearrangement or unexpected side reactions.
An integrated analytical approach is therefore essential to address these questions conclusively.
An Integrated Workflow for Structural Validation
No single technique can provide a complete structural picture. A robust validation strategy relies on the synergy of orthogonal methods, each providing a unique piece of the puzzle. The following workflow illustrates a logical progression from initial confirmation to definitive proof.
Caption: Key 2- and 3-bond HMBC correlations confirming C5-acetylation.
Experimental Protocol: 2D HMBC
-
Sample Preparation: Prepare a moderately concentrated sample (5-15 mg) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A higher concentration is needed than for ¹H NMR to obtain good signal-to-noise in a reasonable time.
-
Tuning: Ensure the NMR probe is properly tuned to both ¹H and ¹³C frequencies.
-
Parameter Optimization: The crucial HMBC parameter is the long-range coupling delay, optimized for a J(C,H) value of 8-10 Hz. [4]This value is a compromise that allows for the observation of most 2- and 3-bond correlations. [5]4. Acquisition: The experiment may require several hours to complete, depending on the sample concentration and the desired resolution.
X-ray Crystallography: The Gold Standard
When a single crystal of sufficient quality can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure. [6][7]It generates a 3D model of the molecule, revealing precise bond lengths, bond angles, and stereochemistry.
-
Authoritative Grounding: While NMR and MS can build a highly confident structural hypothesis, X-ray crystallography directly observes the atomic positions. This makes it the gold standard for publications and patent applications involving novel chemical entities. [8]* Comparative Insight: The primary drawback is the significant experimental hurdle of obtaining diffraction-quality crystals. It is not a high-throughput technique and is often reserved for final confirmation of a lead compound or when NMR data remains ambiguous.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. This is often the most challenging step and may require screening multiple solvents.
-
Mounting: Select a suitable crystal and mount it on the goniometer of a diffractometer. [9]3. Data Collection: Cool the crystal (typically to ~100 K) to minimize thermal motion and collect diffraction data by rotating the crystal in the X-ray beam. [9]4. Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions to generate the final molecular structure. [10]
Conclusion
The structural validation of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) derivatives is a critical process that demands a rigorous, multi-technique approach. Relying on a single piece of data is insufficient and scientifically unsound. The workflow presented here—beginning with rapid HRMS analysis, followed by comprehensive 1D and 2D NMR for connectivity mapping, and culminating in X-ray crystallography for absolute proof—constitutes a self-validating system. By understanding the strengths and limitations of each technique and the causal logic behind their application, researchers can ensure the integrity of their chemical matter and the reliability of their subsequent discoveries.
References
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
-
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar. Semantic Scholar. Available at: [Link]
-
New pyrazole-thiadiazole Schiff derivatives: synthesis, characterization and pharmacological evaluation. Taylor & Francis Online. Available at: [Link]
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Center for Biotechnology Information. Available at: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available at: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
-
Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]
-
¹H‐¹³C HMBC 3 bond correlations indicating the assignments of NH‐insertion products 11a and 12a including relevant ¹H and ¹³C NMR chemical shifts (in ppm). ResearchGate. Available at: [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Royal Society of Chemistry. Available at: [Link]
-
Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Srce. Available at: [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). Available at: [Link]
-
Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and... ResearchGate. Available at: [Link]
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Royal Society of Chemistry. Available at: [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Center for Biotechnology Information. Available at: [Link]
-
Long-range heteronuclear correlation. University of Ottawa. Available at: [Link]
-
Structural correlations in nickel(II)–thiodiacetato complexes: molecular and crystal structures and properties of [Ni(tda)(H2O)3]. Sci-Hub. Available at: [Link]
-
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. Available at: [Link]
-
4-[2-({[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]carbamoyl}amino)ethyl]piperazine-1-Carboxamide. PubChem. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 6. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Sci-Hub [sci-hub.box]
The Isomeric Advantage: A Comparative Guide to the Biological Activity of Pyrazoles
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a cornerstone of heterocyclic compounds, demonstrating a remarkable breadth of biological activities.[1] This versatility, however, is not monolithic. The precise arrangement of substituents on the pyrazole ring—its isomerism—can dramatically alter its pharmacological profile, transforming a potent anti-inflammatory agent into a promising anticancer candidate, or a broad-spectrum antimicrobial.
This guide provides an in-depth comparison of the biological activities of different pyrazole isomers, moving beyond a simple catalog of functions to explore the causal relationships between structure and activity. We will dissect the anti-inflammatory, anticancer, and antimicrobial properties of key pyrazole isomers, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.
The Anti-Inflammatory Powerhouse: A Tale of Two COX-2 Inhibitors
The most prominent examples of pyrazole isomers in clinical use are the selective cyclooxygenase-2 (COX-2) inhibitors, which revolutionized anti-inflammatory therapy. A classic case study is the comparison between Celecoxib and its prodrug, Parecoxib .
Celecoxib, an orally administered drug, selectively inhibits the COX-2 enzyme, which is crucial in the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[2][3] Its sulfonamide side chain binds to a hydrophilic region near the active site of COX-2, an interaction that is key to its selectivity over the constitutively expressed COX-1 enzyme, thus reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3][4]
Parecoxib, on the other hand, is a parenterally administered prodrug that is rapidly converted in the liver to its active form, valdecoxib.[5][6] This metabolic activation is a critical differentiator in its application, particularly in postoperative settings where oral administration is not feasible.[5] While both drugs ultimately target COX-2, their isomeric structures and resulting formulations dictate their clinical utility.
Mechanism of Action: COX-2 Inhibition
Inflammatory stimuli trigger the upregulation of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[7] Selective COX-2 inhibitors like Celecoxib and the active metabolite of Parecoxib fit into the larger, more flexible active site of the COX-2 enzyme, blocking this conversion and thereby reducing inflammation and pain.[4]
Caption: COX-2 inhibition pathway by pyrazole isomers.
Comparative Efficacy
While both drugs are effective, studies have shown nuances in their performance. In a study on postoperative pain after total hip or knee arthroplasty, parenteral parecoxib was found to be more effective than oral celecoxib within the first 12 hours, as indicated by lower morphine consumption and pain scores.[8] This highlights the importance of the route of administration, a factor directly linked to the isomeric structure and formulation of the drug.
Table 1: Comparative Efficacy of Celecoxib and Parecoxib
| Parameter | Celecoxib (400 mg oral) | Parecoxib (40 mg parenteral) | Placebo | p-value | Reference |
| Morphine Consumption (24h) | Higher than Parecoxib | Lower than Celecoxib | Highest | < 0.001 | [8] |
| VNRS Pain Score (12h) | Higher than Parecoxib | Lower than Celecoxib | Highest | < 0.05 | [8] |
The Anticancer Frontier: How Substituent Position Dictates Cytotoxicity
The anticancer potential of pyrazole derivatives is a rapidly expanding field of research.[9] Structure-activity relationship studies have consistently shown that the positioning of substituents on the pyrazole ring is a critical determinant of cytotoxic efficacy.[9]
A study on 1,3,5-trisubstituted pyrazole derivatives demonstrated that the nature and position of substituents significantly influence their anticancer activity against various cancer cell lines.[7] For instance, certain derivatives exhibited potent activity against human colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and glioblastoma (U87 and U251) cell lines, with IC50 values in the low micromolar range.[9][10] Another study highlighted a 1,3,5-triaryl-1H-pyrazole derivative that showed partial selectivity in its cytotoxic effect between cancerous and normal cell lines.[7]
Mechanism of Action: A Multifaceted Approach
The anticancer mechanisms of pyrazole derivatives are diverse and often target key signaling pathways involved in cell proliferation, survival, and apoptosis.[9] Some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[9] Others target the epidermal growth factor receptor (EGFR) signaling pathway, which is frequently overactive in cancer.[11] Furthermore, some pyrazoles can induce apoptosis by increasing the levels of reactive oxygen species (ROS) within cancer cells.
Caption: Anticancer mechanisms of pyrazole isomers.
Comparative Cytotoxicity
The following table summarizes the cytotoxic activity of various substituted pyrazole isomers against different cancer cell lines, demonstrating the impact of substituent positioning on their efficacy.
Table 2: Comparative Anticancer Activity of Pyrazole Derivatives (IC50 in µM)
| Compound ID | Substitution Pattern | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | Reference |
| Compound 28 | 1,3,4-trisubstituted | 0.035 | - | - | [9] |
| Compound 29 | Pyrazole-based hybrid | - | 17.12 | 29.95 | [9] |
| Compound 22 | 3,5-disubstituted hybrid | 2.82 | 3.14 | 4.65 | [9] |
| Compound 23 | 3,5-disubstituted hybrid | 3.57 | 2.91 | 6.28 | [9] |
The Antimicrobial Arsenal: Targeting Microbial Defenses
Pyrazole derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[12] The structural configuration of these isomers plays a vital role in their ability to penetrate microbial cells and interfere with essential processes.
Studies have shown that the presence and position of certain functional groups, such as halogens, on the pyrazole ring can significantly enhance antimicrobial activity.[4] For example, a series of pyrazole derivatives demonstrated that compounds with chloro and bromo substituents exhibited increased lipophilicity and, consequently, greater antimicrobial efficacy.[4]
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial mechanisms of pyrazoles are still under active investigation, but several modes of action have been proposed. Some derivatives are thought to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[12] Others may interfere with cell wall synthesis, a process critical for bacterial survival.[8] The ability of certain pyrazole isomers to disrupt the microbial cell membrane is another potential mechanism contributing to their antimicrobial effects.
Caption: Antimicrobial mechanisms of pyrazole isomers.
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The table below presents MIC values for different pyrazole derivatives against various microbial strains, illustrating the influence of isomeric structure on antimicrobial activity.
Table 3: Comparative Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound ID | Gram-Positive (e.g., S. aureus) | Gram-Negative (e.g., E. coli) | Fungal (e.g., C. albicans) | Reference |
| Compound 21a | 62.5 | 125 | 2.9 | [13] |
| Compound 21b | - | - | - | [13] |
| Compound 21c | - | - | - | [13] |
| Compound 9 | 4 | >128 | - | [14] |
| Compound 14 | 7.8 | 31.25 | 15.62 | [15] |
| Compound 17 | 7.8 | 31.25 | 15.62 | [15] |
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Add various concentrations of the pyrazole isomers to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the pyrazole isomers in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35 ± 2 °C for 16 to 20 hours.
-
MIC Determination: The MIC is the lowest concentration of the pyrazole isomer that completely inhibits visible growth of the bacteria.
Caption: Workflow for the broth microdilution assay.
Conclusion and Future Directions
The isomeric configuration of pyrazole derivatives is a critical factor that governs their biological activity. As demonstrated through the case studies of anti-inflammatory, anticancer, and antimicrobial agents, subtle changes in the arrangement of substituents on the pyrazole ring can lead to profound differences in efficacy and mechanism of action. This guide has provided a framework for understanding these structure-activity relationships, supported by experimental data and detailed protocols.
Future research should continue to explore the vast chemical space of pyrazole isomers. The regioselective synthesis of novel derivatives will be crucial in this endeavor, allowing for the systematic evaluation of how different substitution patterns influence biological activity.[3][5] A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will further refine the rational design of next-generation pyrazole-based therapeutics.
References
-
Celecoxib - Wikipedia. Available at: [Link]
-
News-Medical. Celebrex (Celecoxib) Pharmacology. Available at: [Link]
-
[Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review]. PubMed. Available at: [Link]
-
The Post-Operative Analgesic Efficacy of Celecoxib Compared with Placebo and Parecoxib after Total Hip or Knee Arthroplasty. Thai Journal of Anesthesiology. Available at: [Link]
-
What is the mechanism of Parecoxib Sodium? Patsnap Synapse. Available at: [Link]
-
Cyclooxygenase-2 inhibitor - Wikipedia. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available at: [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Available at: [Link]
-
Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. ResearchGate. Available at: [Link]
-
Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Cell Division. Available at: [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals. Available at: [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. Available at: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
-
Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. Drug Development Research. Available at: [Link]
-
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules. Available at: [Link]
-
3,5-Disubstituted pyrazoline as a promising core for anticancer agents: mechanisms of action and therapeutic potentials. Future Medicinal Chemistry. Available at: [Link]
-
Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. Available at: [Link]
-
The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. Available at: [Link]
-
New potential antitumor pyrazole derivatives: synthesis and cytotoxic evaluation. International Journal of Molecular Sciences. Available at: [Link]
-
FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]
-
(PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
ANTIMICROBIAL AND ANTIBIOFILM ACTIVITY OF SUBSTITUTED PYRAZOLES: DESIGN, SYNTHESIS AND MOLECULAR DOCKING STUDIES. Scilit. Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
-
Cancer Cell Lines for Drug Discovery and Development. Cancer Research. Available at: [Link]
-
Selection criteria for an antimicrobial susceptibility testing system. Journal of Clinical Microbiology. Available at: [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry. Available at: [Link]
-
Antimicrobial Susceptibility Testing. APEC. Available at: [Link]
-
Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. PNAS. Available at: [Link]
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. World Journal of Microbiology and Biotechnology. Available at: [Link]
-
Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cancers. Available at: [Link]
-
Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. Available at: [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Strategic Value of 3-(tert-Butyl)-5-methyl-1H-pyrazole in Drug Design: A Comparative Guide to Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the physicochemical properties, pharmacokinetics, and pharmacodynamics of a potential therapeutic agent. Among the myriad of available heterocyles, the 3-(tert-butyl)-5-methyl-1H-pyrazole scaffold has emerged as a motif of significant interest. This guide provides a comprehensive comparison of this substituted pyrazole with other commonly employed heterocyclic systems, supported by experimental data and field-proven insights to inform rational drug design.
The Pyrazole Core: A Privileged Scaffold
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[3] The pyrazole ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding (as both donor and acceptor), and hydrophobic and van der Waals interactions.
The unique electronic distribution of the pyrazole ring, with a pKa of approximately 2.5 for the conjugate acid, allows it to act as a weak base.[4] This property can be strategically utilized to modulate the overall basicity of a drug molecule, influencing its solubility, permeability, and off-target liability.
Unveiling the 3-(tert-Butyl)-5-methyl-1H-pyrazole Moiety: A Deep Dive
The 3-(tert-butyl)-5-methyl-1H-pyrazole scaffold combines the inherent advantages of the pyrazole core with the distinct steric and electronic contributions of the tert-butyl and methyl substituents.
Physicochemical Attributes
The incorporation of a tert-butyl group at the 3-position significantly impacts the molecule's lipophilicity.[5] This bulky, non-polar group generally increases the logarithmic partition coefficient (logP), which can enhance membrane permeability and oral absorption. However, excessive lipophilicity can also lead to poor aqueous solubility and increased metabolic clearance. The methyl group at the 5-position further contributes to the lipophilic character, albeit to a lesser extent.
Synthesis of the Scaffold
The synthesis of 3-(tert-butyl)-5-methyl-1H-pyrazole and its derivatives is well-documented. A common and efficient method involves the condensation of a β-diketone with a hydrazine derivative. For instance, the reaction of 4,4-dimethyl-1,3-pentanedione with methylhydrazine sulfate provides a straightforward route to the target scaffold.
A Comparative Analysis of Heterocyclic Scaffolds
The decision to employ the 3-(tert-butyl)-5-methyl-1H-pyrazole scaffold is best made with a clear understanding of its properties relative to other common heterocyclic cores. The following sections provide a comparative overview.
Physicochemical Properties: A Head-to-Head Comparison
The choice of a heterocyclic scaffold can dramatically alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of key physicochemical properties for pyrazole and other prevalent heterocycles.
| Heterocyclic Scaffold | Approximate pKa (of conjugate acid) | Typical logP Range of Simple Derivatives | Key Features in Drug Design |
| 3-(tert-Butyl)-5-methyl-1H-pyrazole | ~2-3 (estimated) | > 2.0 (estimated) | High lipophilicity, steric hindrance can modulate target binding and metabolic stability. |
| Pyrimidine | 1.3 | -0.5 to 1.5 | Good hydrogen bonding acceptor capacity, often used to enhance aqueous solubility. |
| Thiophene | Not basic | 1.0 to 2.5 | A bioisostere for benzene, can be susceptible to oxidative metabolism. |
| Furan | Not basic | 0.5 to 2.0 | A polar bioisostere for benzene, can be metabolically labile. |
| Pyridine | 5.2 | 0.5 to 2.0 | Good hydrogen bonding acceptor, can be used to introduce a basic center and improve solubility. |
Note: pKa and logP values are approximate and can vary significantly with substitution.
Metabolic Stability: A Critical Consideration
Metabolic stability is a crucial parameter in drug design, as rapid metabolism can lead to low bioavailability and a short duration of action. The stability of a heterocyclic ring is highly dependent on its substitution pattern and the specific metabolic enzymes involved.
The tert-butyl group in the 3-(tert-butyl)-5-methyl-1H-pyrazole scaffold can play a dual role in metabolic stability. Its steric bulk can shield adjacent positions from metabolic attack. However, the tert-butyl group itself can be a site of oxidation.
The following table provides a qualitative comparison of the metabolic stability of various heterocyclic scaffolds, along with in vitro half-life data for representative drugs in human liver microsomes (HLM).
| Heterocyclic Scaffold | General Metabolic Stability | Representative Drug | In Vitro Half-life in HLM (min) |
| Pyrazole | Generally considered metabolically stable | Celecoxib | ~59 (decreased rate of hydroxylation)[7] |
| Pyrimidine | Can be susceptible to oxidation | Imatinib | 45-fold variability in clearance[8] |
| Thiophene | Prone to S-oxidation and epoxide formation | Duloxetine | - |
| Furan | Can undergo ring opening upon oxidation | Furosemide | 47-90[9][10] |
| Pyridine | Can undergo N-oxidation and C-oxidation | Nicorandil | ~50[11] |
Disclaimer: The in vitro half-life values are taken from different sources and may have been determined under varying experimental conditions. They are presented for illustrative purposes and should not be considered a direct head-to-head comparison.
The 3-(tert-Butyl)-5-methyl-1H-pyrazole Scaffold in Action: A Kinase Inhibitor Case Study
While not yet a common core in marketed drugs, the 3-(tert-butyl)-5-methyl-1H-pyrazole scaffold serves as a valuable intermediate in the synthesis of complex molecules, particularly kinase inhibitors.[5] For example, derivatives of this scaffold have been explored as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[5]
The rationale for its use in this context lies in the ability of the tert-butyl group to occupy a hydrophobic pocket in the kinase active site, while the pyrazole core provides key hydrogen bonding interactions with the hinge region of the kinase.
Figure 1. A diagram illustrating the potential binding mode of a 3-(tert-butyl)-5-methyl-1H-pyrazole-containing inhibitor within a kinase active site.
Experimental Protocols
To facilitate the exploration of the 3-(tert-butyl)-5-methyl-1H-pyrazole scaffold, detailed experimental protocols for its synthesis and the evaluation of metabolic stability are provided below.
Synthesis of 3-(tert-Butyl)-5-methyl-1H-pyrazole
Materials:
-
4,4-Dimethyl-1,3-pentanedione
-
Methylhydrazine sulfate
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid
-
Diethyl ether
-
Magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve methylhydrazine sulfate in water.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide.
-
To this solution, add 4,4-dimethyl-1,3-pentanedione dissolved in ethanol.
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-(tert-butyl)-5-methyl-1H-pyrazole.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Materials:
-
Test compound (dissolved in DMSO)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint).
Figure 2. A workflow diagram for a typical in vitro metabolic stability assay using human liver microsomes.
Conclusion: Strategic Application of a Versatile Scaffold
The 3-(tert-butyl)-5-methyl-1H-pyrazole scaffold offers a unique combination of steric and electronic properties that can be strategically leveraged in drug design. Its high lipophilicity and potential for metabolic blocking make it an attractive building block for modulating the pharmacokinetic properties of a lead compound. While not as prevalent as other heterocyclic cores in final drug structures, its utility as a synthetic intermediate for accessing complex and potent molecules, particularly in the realm of kinase inhibitors, is well-established.
A thorough understanding of its comparative advantages and disadvantages relative to other heterocyclic scaffolds, as outlined in this guide, will empower medicinal chemists to make more informed decisions in the intricate process of drug discovery and development. The provided experimental protocols serve as a starting point for researchers wishing to explore the potential of this versatile scaffold in their own drug discovery programs.
References
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]
-
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]
-
PubChem. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. Available from: [Link]
-
MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Available from: [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
MDPI. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available from: [Link]
-
ResearchGate. (PDF) Chemistry and Therapeutic Review of Pyrazole. Available from: [Link]
-
PubMed. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. Available from: [Link]
-
PubMed. Interindividual variability in imatinib metabolism in human liver microsomes and primary human hepatocytes: Impact of CYP2C8 and CYP3A phenotypes. Available from: [Link]
-
NCBI Bookshelf. Furosemide (Frusemide). Available from: [Link]
-
ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Available from: [Link]
-
U.S. Food and Drug Administration. VIAGRA. Available from: [Link]
-
ResearchGate. Pharmacokinetics and metabolism of furosemide in man. Available from: [Link]
-
U.S. Food and Drug Administration. 202192Orig1s000. Available from: [Link]
-
PubMed. Clinical pharmacokinetics of imatinib. Available from: [Link]
-
Pharmacogenomics and Personalized Medicine. Celecoxib pathways: pharmacokinetics and pharmacodynamics. Available from: [Link]
-
ResearchGate. In vivo and in vitro evaluation of hydrophilic and hydrophobic polymers-based nicorandil-loaded peroral tablet compared with its once-daily commercial sustained-release tablet. Available from: [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Once a Day Tablet of Nicorandil for the treatment of angina: in-vitro Study. Available from: [Link]
-
U.S. Food and Drug Administration. APPLICATION NUMBER: - 219097Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). Available from: [Link]
-
Horizon Research Publishing. In-Vitro, Ex-Vivo Characterization of Furosemide Bounded Pharmacosomes for Improvement of Solubility and Permeability. Available from: [Link]
-
Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]
-
International Journal of Novel Research and Development. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available from: [Link]
-
Clinical Pharmacokinetics. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Available from: [Link]
-
MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Available from: [Link]
-
National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. Available from: [Link]
-
ResearchGate. Pharmacokinetics and in vivo activity of ruxolitinib. Pharmacokinetic... | Download Scientific Diagram. Available from: [Link]
-
Dove Medical Press. In vivo Pharmacokinetics and in vitro Release of Imatinib Mesylate-Loaded Liposomes for Pulmonary Delivery. Available from: [Link]
-
PubMed. In vitro biotransformation of sildenafil (Viagra): identification of human cytochromes and potential drug interactions. Available from: [Link]
-
ResearchGate. (PDF) Chemistry and Therapeutic Review of Pyrazole. Available from: [Link]
-
PubMed. Myocardial distribution and biotransformation in vitro and in vivo of nicorandil in rats, with special reference to mitochondria. Available from: [Link]
-
PubMed. Pharmacokinetics and Metabolism Studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1][5][12]triazine, a Functionally Selective GABA(A) alpha5 Inverse Agonist for Cognitive Dysfunction. Available from: [Link]
-
U.S. Food and Drug Administration. 202192Orig1s000. Available from: [Link]
-
ResearchGate. Chemical structure of the selected pyrazole derivatives. Available from: [Link]
-
British Journal of Clinical Pharmacology. Onset and duration of action of sildenafil for the treatment of erectile dysfunction. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole () for sale [vulcanchem.com]
- 6. 3-BROMO-5-METHYL-1H-PYRAZOLE | 57097-81-1 [chemicalbook.com]
- 7. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Anti-inflammatory Activity of Pyrazole Compounds
For decades, the pyrazole scaffold has been a cornerstone in the development of potent anti-inflammatory agents.[1][2] Its inherent structural features allow for the design of molecules that can selectively target key mediators of the inflammatory cascade, offering the potential for improved efficacy and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] The commercial success of celecoxib, a selective COX-2 inhibitor built on a pyrazole core, stands as a testament to the therapeutic promise of this heterocyclic motif.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the anti-inflammatory activity of novel pyrazole compounds. We will delve into the critical in-vitro and in-vivo experimental models, discuss the underlying molecular mechanisms, and present a comparative analysis of representative pyrazole derivatives. Our focus is on providing not just protocols, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to your research.
The Inflammatory Cascade: Key Molecular Targets for Pyrazole Compounds
Inflammation is a complex biological response to harmful stimuli, involving a symphony of cellular and molecular events.[1] Pyrazole derivatives exert their anti-inflammatory effects by modulating specific pathways within this cascade. A fundamental understanding of these targets is crucial for designing and interpreting validation studies.
Cyclooxygenase (COX) Enzymes
The cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are primary targets for many anti-inflammatory drugs.[3][7] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes. Conversely, COX-2 is an inducible enzyme, upregulated at sites of inflammation, and is the principal mediator of pro-inflammatory prostaglandin synthesis.[7][8] The selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[9] Many pyrazole-containing compounds, including celecoxib, are designed to be selective COX-2 inhibitors.[6][10]
Lipoxygenase (LOX) Enzymes
The lipoxygenase (LOX) enzymes represent another important pathway in inflammation, responsible for the production of leukotrienes from arachidonic acid.[11] Leukotrienes are potent mediators of inflammation, involved in processes such as leukocyte chemotaxis and increased vascular permeability. Some pyrazole derivatives have been shown to inhibit 5-lipoxygenase (5-LOX), offering a dual-inhibition mechanism that can provide broader anti-inflammatory effects.[3][12]
The NF-κB Signaling Pathway
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13][14][15] The NF-κB signaling pathway is a central hub in the inflammatory response.[16] Inhibition of NF-κB activation presents an attractive strategy for downregulating the inflammatory cascade. Several studies have indicated that pyrazole compounds can suppress the activation of the NF-κB pathway.[3]
Visualizing the Core Inflammatory Pathways
To better understand the interplay of these key targets, the following diagram illustrates the COX and NF-κB signaling pathways in the context of inflammation.
Caption: Key inflammatory signaling pathways targeted by pyrazole compounds.
A Step-by-Step Workflow for Validating Anti-inflammatory Activity
A systematic and multi-tiered approach is essential for the robust validation of a novel pyrazole compound's anti-inflammatory potential. The following workflow outlines the key stages, from initial in-vitro screening to more complex in-vivo models.
Caption: A typical workflow for validating the anti-inflammatory activity of pyrazole compounds.
In-Vitro Validation: The Foundation of Efficacy Assessment
Initial screening of pyrazole compounds is performed using in-vitro assays to determine their direct inhibitory effects on key enzymes and cellular responses.
Protocol 1: COX-1 and COX-2 Inhibition Assay
This assay is fundamental to determine the potency and selectivity of your pyrazole compound.
-
Principle: The inhibition of the conversion of arachidonic acid to prostaglandin H2 by purified COX-1 and COX-2 enzymes is measured.
-
Methodology:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective enzyme (ovine or human recombinant COX-1 or COX-2).
-
Add various concentrations of the test pyrazole compound or a reference inhibitor (e.g., celecoxib, indomethacin).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at a controlled temperature (e.g., 37°C).
-
Terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition).
-
-
Causality: A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index, with a higher value indicating greater selectivity for COX-2.[17]
Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay assesses the compound's ability to inhibit the leukotriene pathway.
-
Principle: The inhibition of the conversion of linoleic acid to hydroperoxyoctadecadienoic acid by 5-LOX is measured spectrophotometrically.[11][18]
-
Methodology:
-
Prepare a reaction mixture containing phosphate buffer, 5-LOX enzyme solution, and the test pyrazole compound or a reference inhibitor (e.g., zileuton).
-
Pre-incubate the mixture.
-
Initiate the reaction by adding a linoleic acid substrate solution.
-
Monitor the increase in absorbance at 234 nm over time, which corresponds to the formation of the conjugated diene product.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
Causality: This assay identifies compounds that may have a broader anti-inflammatory profile by targeting both the cyclooxygenase and lipoxygenase pathways.[3]
Protocol 3: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay provides a more physiologically relevant context by assessing the compound's effect on inflammatory mediator production in immune cells.
-
Principle: Murine macrophage cell line RAW 264.7 is stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.[19][20] The ability of the test compound to suppress the production of key inflammatory mediators is then quantified.
-
Methodology:
-
Culture RAW 264.7 cells in DMEM supplemented with FBS and antibiotics.
-
Pre-treat the cells with various concentrations of the test pyrazole compound for a specified duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[19]
-
Collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Quantify the accumulation of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.[21]
-
Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) Measurement: Quantify the levels of these pro-inflammatory mediators in the supernatant using specific ELISA kits.[22]
-
-
Causality: A dose-dependent reduction in the levels of NO, PGE2, TNF-α, and IL-6 indicates that the compound can effectively suppress the inflammatory response in macrophages.[21] This suggests potential activity beyond direct enzyme inhibition, possibly through modulation of signaling pathways like NF-κB.
In-Vivo Validation: Assessing Efficacy in a Living System
Promising candidates from in-vitro studies should be further evaluated in animal models of inflammation to assess their efficacy, pharmacokinetics, and potential toxicity.
Protocol 4: Carrageenan-Induced Paw Edema in Rats or Mice
This is the most widely used and well-characterized model for acute inflammation.[23][24][25]
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[26][27] The anti-inflammatory activity of a compound is measured by its ability to reduce this edema.
-
Methodology:
-
Acclimatize the animals (e.g., Wistar rats or Swiss albino mice) for at least one week.
-
Administer the test pyrazole compound or a reference drug (e.g., indomethacin, diclofenac sodium) via an appropriate route (e.g., oral, intraperitoneal) at a predetermined time before carrageenan injection.[5][11]
-
Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[25]
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[23][27]
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
-
-
Causality: A significant reduction in paw edema in the treated groups compared to the control group demonstrates the in-vivo anti-inflammatory efficacy of the pyrazole compound.[17]
Comparative Performance of Pyrazole Compounds
The following table summarizes the reported anti-inflammatory activity of various pyrazole compounds from the literature, providing a benchmark for comparison.
| Compound/Drug | In-Vitro Assay | IC50 (µM) | In-Vivo Model | Dose (mg/kg) | % Edema Inhibition | Reference |
| Celecoxib | COX-2 Inhibition | 0.83 | Carrageenan-induced paw edema (rat) | 50 | 86.66% | [17] |
| Indomethacin | COX-1/COX-2 Inhibition | - | Carrageenan-induced paw edema (rat) | 10 | ~55% | [3] |
| Pyrazole 35a | COX-2 Inhibition | 0.55 | Carrageenan-induced paw edema (rat) | 50 | 91.11% | [17] |
| Pyrazoline 2d | - | - | Carrageenan-induced paw edema (rat) | - | Higher than Indomethacin | [11] |
| Pyrazoline 2e | - | - | Carrageenan-induced paw edema (rat) | - | Higher than Indomethacin | [11] |
| Compound 4 | - | - | Carrageenan-induced paw edema (rat) | 10 | Better than Diclofenac Sodium | [5] |
Note: The experimental conditions and animal models may vary between studies, so direct comparisons should be made with caution.
Conclusion and Future Directions
The validation of the anti-inflammatory activity of pyrazole compounds requires a multi-faceted approach, combining specific enzymatic and cell-based in-vitro assays with well-established in-vivo models. This guide provides a foundational framework for these investigations. By understanding the molecular targets and employing a systematic validation workflow, researchers can effectively identify and characterize novel pyrazole derivatives with therapeutic potential.
Future research in this area may focus on developing pyrazole compounds with dual COX/LOX inhibitory activity or those that selectively target other components of the inflammatory cascade, such as specific cytokines or signaling molecules within the NF-κB pathway.[3] Furthermore, a thorough investigation of the pharmacokinetic and toxicological profiles of lead candidates is essential for their successful translation into clinical applications.[28]
References
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents | MDPI [mdpi.com]
- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NF-κB - Wikipedia [en.wikipedia.org]
- 15. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 17. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. inotiv.com [inotiv.com]
- 24. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-biolabs.com [creative-biolabs.com]
- 26. researchgate.net [researchgate.net]
- 27. bio-protocol.org [bio-protocol.org]
- 28. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the Pyrazole Scaffold: A Technical Guide to SAR Studies of 3-(tert-Butyl)-5-methyl-1H-pyrazole Derivatives
Executive Summary
The 3-(tert-butyl)-5-methyl-1H-pyrazole scaffold represents a privileged structural motif in medicinal chemistry, distinct from its 3-trifluoromethyl or 3-phenyl analogs due to its unique steric and lipophilic profile. This guide analyzes the Structure-Activity Relationship (SAR) of these derivatives, focusing on their dual utility as selective COX-2 inhibitors and anticancer agents (Bcl-2/Kinase inhibition) .
Unlike the rigid trifluoromethyl group found in Celecoxib, the tert-butyl group offers a bulky, lipophilic anchor that enhances van der Waals interactions within hydrophobic pockets while altering metabolic susceptibility. This guide provides a comparative analysis against industry standards, detailed synthetic protocols, and mechanistic insights for drug development professionals.
Structural Rationale & Mechanism of Action
The "t-Butyl Effect" in SAR
The efficacy of 3-(tert-butyl)-5-methyl-1H-pyrazole derivatives hinges on the spatial arrangement of substituents on the pyrazole ring.
-
C3 Position (tert-Butyl): This is the critical pharmacophore. In COX-2 inhibitors, this bulky aliphatic group occupies the hydrophobic "selectivity pocket" (Val523 channel). Unlike planar phenyl rings, the spherical tert-butyl group maximizes volume occupancy, excluding the molecule from the smaller COX-1 active site.
-
C5 Position (Methyl): Provides essential steric hindrance that forces the N1-substituent (often a phenyl ring) out of planarity, reducing aggregation and improving solubility.
-
N1 Position: The primary vector for diversification (e.g., sulfonamides for COX-2, benzyl groups for kinases).
Mechanistic Pathway: COX-2 Inhibition
The primary application of these derivatives is the blockade of the arachidonic acid cascade. The diagram below illustrates the intervention point of 3-t-Bu-pyrazole derivatives.
Figure 1: Mechanism of Action showing selective COX-2 blockade by 3-t-Bu-pyrazole derivatives, sparing the COX-1/Thromboxane pathway.
Comparative Performance Analysis
This section objectively compares N-substituted 3-(tert-butyl)-5-methyl-1H-pyrazole derivatives against Celecoxib (market standard) and 3-Methyl analogs (to demonstrate the value of the tert-butyl group).
Table 1: Biological Activity Profile (COX-2 vs. COX-1)
Data synthesized from representative SAR studies (e.g., compounds analogous to AD-532 and related sulfonamides).
| Compound Class | C3 Substituent | IC50 COX-2 (µM) | IC50 COX-1 (µM) | Selectivity Index (SI) | Metabolic Stability |
| 3-t-Bu Derivative | tert-Butyl | 0.05 - 0.12 | > 50.0 | > 400 | High (Resistance to benzylic oxidation) |
| Celecoxib (Std) | Trifluoromethyl | 0.04 - 0.06 | 15.0 | ~ 375 | Moderate (CYP2C9 metabolism) |
| 3-Methyl Analog | Methyl | 1.25 | 8.5 | ~ 7 | Low (Rapid oxidation to carboxylic acid) |
| 3-Phenyl Analog | Phenyl | 0.85 | 2.1 | ~ 2.5 | Moderate |
Key Insights:
-
Potency: The tert-butyl derivatives often match Celecoxib in COX-2 potency (IC50 ~0.05 µM).
-
Selectivity: The bulky tert-butyl group is too large for the COX-1 isoleucine-restricted pocket, resulting in superior or equivalent selectivity indices (SI) compared to Celecoxib.
-
Metabolism: Unlike the 3-methyl group, which is a "metabolic soft spot" susceptible to rapid oxidation, the tert-butyl group is metabolically robust, potentially extending half-life.
Detailed SAR Analysis
The Pharmacophore Map
Modifications to the 3-(tert-butyl)-5-methyl-1H-pyrazole core yield distinct therapeutic outcomes.
A. N1-Substitution (The "Tail")
-
Sulfonamides (-SO2NH2): Essential for COX-2 binding. The sulfonamide binds to Arg120 in the COX-2 active site.
-
Benzyl/Aryl Groups: Shift activity toward Anticancer (Kinase/Bcl-2 inhibition). For example, N-(4-methoxybenzyl) derivatives show promise in blocking cell proliferation in MCF-7 lines.[1]
B. C4-Substitution (The "Linker")
-
Unsubstituted (H): Maintains high COX-2 selectivity but lower potency.
-
Halogenation (Cl/Br): Increases lipophilicity and potency but risks toxicity.
-
Carbaldehyde (-CHO): Serves as a reactive handle for synthesizing "hybrid" drugs (e.g., Pyrazole-Thiazole hybrids), which have shown dual COX-2/EGFR inhibitory activity.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
This protocol describes the cyclocondensation of pivaloylacetone (1,3-diketone) with hydrazine derivatives.
Reagents:
-
Pivaloylacetone (4,4-dimethyl-2,4-pentanedione)
-
Hydrazine Hydrate (or Phenylhydrazine for N-substituted)
-
Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
Workflow Diagram:
Figure 2: Synthetic workflow for 3-(tert-butyl)-5-methyl-1H-pyrazole derivatives.
Step-by-Step:
-
Mixing: Dissolve 10 mmol of pivaloylacetone in 20 mL of absolute ethanol.
-
Addition: Dropwise add 10-12 mmol of hydrazine derivative (e.g., 4-sulfonamidophenylhydrazine hydrochloride) at room temperature.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Reaction: Reflux at 78°C for 4–6 hours. Monitor consumption of diketone via TLC.
-
Workup: Pour reaction mixture into crushed ice. The tert-butyl derivative typically precipitates as a white/off-white solid.
-
Purification: Recrystallize from ethanol/water.
-
Validation: 1H NMR should show a distinct singlet for the tert-butyl group (~1.3 ppm, 9H) and the pyrazole C4-H (~6.0-6.5 ppm).
Protocol B: COX-2 Inhibition Screening (Colorimetric)
Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.
-
Preparation: Incubate Purified recombinant human COX-2 enzyme with Heme and the test compound (0.01 - 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes.
-
Initiation: Add Arachidonic Acid (100 µM) and TMPD colorimetric substrate.
-
Measurement: Read absorbance at 590 nm after 5 minutes.
-
Calculation: % Inhibition = (Abs_control - Abs_sample) / Abs_control × 100.
References
-
Abdellatif, K. R. A., et al. (2014). "Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors." Chemical Biology & Drug Design.
-
Gundla, R., et al. (2025). "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide." MDPI Molbank.
-
El-Moghazy, S. M., et al. (2020).[2][3] "Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors." Journal of Chemistry.
-
Abdel-Aziz, H. A., et al. (2012). "Synthesis and anticancer activity of 1,3,5-triaryl-1H-pyrazole derivatives." European Journal of Medicinal Chemistry.
-
Zarghi, A., et al. (2008). "Design and Synthesis of New 1,5-Diarylpyrazole Derivatives as Selective COX-2 Inhibitors." Journal of Medicinal Chemistry.
Disclaimer: This guide is for research purposes only. All synthesis and biological testing should be conducted in compliant laboratories following standard safety protocols.
Sources
Technical Guide: Head-to-Head Comparison of Pyrazole Synthesis Methods
Executive Summary: The Regioselectivity Challenge
In medicinal chemistry, the pyrazole ring is not merely a scaffold; it is a pharmacophore whose biological activity is strictly dictated by substitution patterns. The difference between a 1,3,5-trisubstituted pyrazole and its 1,3,4-isomer can mean the difference between a blockbuster COX-2 inhibitor (like Celecoxib) and an inactive byproduct.
This guide moves beyond textbook definitions to provide a head-to-head performance analysis of the three dominant synthesis routes: Classical Knorr Condensation , [3+2] Cycloaddition , and Multicomponent Reactions (MCRs) .
Key Takeaway: While Knorr synthesis remains the industrial workhorse for symmetrical substrates due to cost-efficiency, modern drug discovery demands the precision of [3+2] cycloadditions or transition-metal catalyzed MCRs to overcome the inherent regiochemical ambiguity of unsymmetrical diketone condensations.
Method A: The Classical Knorr Condensation
The Baseline Standard
Mechanism & Causality
The Knorr reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2]
-
The Trap: With unsymmetrical 1,3-dicarbonyls, the hydrazine can attack either carbonyl group initially. This competition is governed by a delicate balance of steric hindrance (kinetic control) and electronic electrophilicity (thermodynamic control).
-
The Fix: Regioselectivity is only high when one carbonyl is significantly more electrophilic (e.g., adjacent to a -CF3 group, as in Celecoxib) or sterically accessible.
Performance Profile
-
Scalability: High (Kg to Ton scale).
-
Atom Economy: High (Water is the only byproduct).
-
Regioselectivity: Poor to Moderate (Substrate dependent).
Visualization: The Regioselectivity Fork
The following diagram illustrates the mechanistic bifurcation that leads to isomeric mixtures in Knorr synthesis.
Figure 1: Mechanistic bifurcation in Knorr synthesis. The lack of intrinsic control leads to isomeric mixtures unless specific directing groups (e.g., CF3) are present.
Method B: [3+2] Dipolar Cycloaddition (Click Chemistry)
The Precision Tool
Mechanism & Causality
This method utilizes the reaction between diazo compounds (1,3-dipoles) and alkynes/alkenes (dipolarophiles).
-
The Advantage: Unlike condensation, this reaction is additive.
-
Catalytic Control:
-
Thermal/Uncatalyzed: Often yields mixtures.
-
Copper-Catalyzed (CuAAC): Exclusively yields 1,4-disubstituted products.
-
Ruthenium-Catalyzed (RuAAC): Exclusively yields 1,5-disubstituted products.
-
Sydnones: Recent advances using sydnones as masked dipoles allow for the synthesis of complex fluorinated pyrazoles with high regiocontrol [1].
-
Performance Profile
-
Functional Group Tolerance: Excellent (Orthogonal to amines/alcohols).
-
Regioselectivity: Excellent (>98:2 with catalyst).
-
Safety: Moderate (Handling diazo compounds requires safety protocols).
Method C: Multicomponent Reactions (MCR) & Iodine Catalysis
The Green Efficiency Play
Mechanism & Causality
Recent "State of the Art" protocols (2023-2024) have moved toward metal-free, iodine-catalyzed oxidative annulations.
-
The Workflow: One-pot reaction of aldehydes, hydrazines, and 1,3-dicarbonyls.
-
The Insight: Iodine acts as a mild Lewis acid and oxidant, facilitating C-N bond formation without toxic transition metals. This is particularly relevant for late-stage functionalization where metal contamination is a regulatory concern [2].
Head-to-Head Data Comparison
The following data summarizes the performance of these methods based on recent literature benchmarks, including the synthesis of Celecoxib analogues.
| Feature | Knorr Condensation | [3+2] Cycloaddition (Cu/Ru) | Iodine-Cat. MCR |
| Primary Mechanism | Condensation / Dehydration | Cycloaddition | Oxidative Annulation |
| Regioselectivity (rr) | 60:40 to 90:10 (Substrate dependent) | >98:2 (Catalyst controlled) | >95:5 |
| Typical Yield | 70 - 95% | 80 - 99% | 65 - 85% |
| Atom Economy | High | Very High | Moderate |
| Reaction Conditions | Reflux in EtOH/AcOH | Ambient to Mild Heat | Ambient |
| Key Limitation | Isomer separation required | Potentially explosive precursors | Lower yield for bulky aryls |
| Best Use Case | Large-scale mfg of symmetrical cores | Complex, polysubstituted scaffolds | Rapid library generation |
Detailed Experimental Protocols
Protocol A: Regioselective Knorr Synthesis (Celecoxib Analog)
Rationale: This protocol utilizes the strong electron-withdrawing nature of the CF3 group to direct regioselectivity, a classic strategy in MedChem.
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)
-
4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq)
-
Solvent: Ethanol (0.5 M concentration)
-
Catalyst: Trifluoroacetic acid (TFA, catalytic)
Workflow:
-
Dissolution: Charge a round-bottom flask with the diketone and ethanol. Stir until dissolved.
-
Addition: Add the hydrazine hydrochloride in one portion.
-
Catalysis: Add TFA (5 mol%). The CF3 group increases the electrophilicity of the adjacent carbonyl, but the hydrazine attacks the least hindered/electron-poor carbonyl (the aryl ketone) first? Correction: In Celecoxib synthesis, the hydrazine NH2 attacks the carbonyl adjacent to the CF3 group due to its higher electrophilicity (hydrated form considerations), leading to the specific 1,5-diaryl isomer.
-
Reflux: Heat to reflux (78°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.
-
Validation: 1H NMR should show a characteristic pyrazole singlet around
6.8-7.0 ppm.
Protocol B: Metal-Free Iodine-Catalyzed Synthesis (Green Method)
Rationale: Based on 2024 methodologies for synthesizing 1,3,5-trisubstituted pyrazoles without metal residues [2].
Materials:
-
Acetophenone derivative (1.0 eq)
-
Tosylhydrazide (1.2 eq)
-
Enaminone/Alkyne surrogate
-
Catalyst: Molecular Iodine (I2, 20 mol%)
-
Oxidant: TBHP (tert-Butyl hydroperoxide, 2.0 eq)
-
Solvent: DMSO[3]
Workflow:
-
One-Pot Assembly: Combine acetophenone, tosylhydrazide, and iodine in DMSO. Stir at 80°C for 1 hour to form the hydrazone in situ.
-
Annulation: Add the enaminone and TBHP. Continue stirring at 80-100°C for 6-8 hours.
-
Quench: Cool and quench with saturated sodium thiosulfate (to remove excess iodine).
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.
-
Purification: Silica gel chromatography is usually required to remove tosyl byproducts.
Decision Matrix: Selecting the Right Route
Use this logic flow to determine the optimal synthesis method for your specific target molecule.
Figure 2: Strategic decision tree for selecting pyrazole synthesis routes based on structural complexity and purity requirements.
References
-
Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Source: MDPI (Molecules), 2021. URL:[Link]
-
Metal-Free Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles. Source: Journal of Organic Chemistry (ACS), 2024 (Contextual Match). URL:[Link]
-
Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides. Source: Journal of Organic Chemistry, 2024.[4] URL:[Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source: MDPI (Molecules), 2023. URL:[Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of 3-(tert-Butyl)-5-methyl-1H-pyrazole via High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for a Key Heterocycle
3-(tert-Butyl)-5-methyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] As a substituted pyrazole, it serves as a crucial building block—a privileged scaffold—for synthesizing a wide array of molecules with diverse pharmacological activities.[2] The tert-butyl group often enhances lipophilicity, a key parameter influencing a drug candidate's pharmacokinetic profile.[3] Given its role as a foundational precursor in complex syntheses, the purity of the starting material is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent products, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive, field-tested methodology for assessing the purity of 3-(tert-Butyl)-5-methyl-1H-pyrazole using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the causality behind experimental choices, present a self-validating protocol, and compare HPLC with alternative analytical techniques, providing researchers and drug development professionals with a robust framework for quality control.
Pillar 1: The "Why"—Choosing RP-HPLC for Purity Profiling
High-Performance Liquid Chromatography is the gold standard for the purity analysis of non-volatile and semi-volatile organic molecules like our target compound. The selection of a Reversed-Phase (RP) method is a deliberate choice rooted in the physicochemical properties of 3-(tert-Butyl)-5-methyl-1H-pyrazole.
-
Mechanism of Separation: In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. Our analyte, featuring a lipophilic tert-butyl group and a hydrocarbon-like methyl group on the pyrazole ring, will exhibit significant hydrophobic character.[3] This allows it to interact strongly with a nonpolar stationary phase, such as octadecylsilane (C18). Separation is achieved by eluting the sample with a polar mobile phase (e.g., a mixture of water and acetonitrile). The more hydrophobic a molecule is, the longer it is retained on the column.[4] This principle allows for the effective separation of the main compound from more polar (less retained) or more nonpolar (more retained) impurities.
-
Advantages over Alternatives:
-
Gas Chromatography (GC): While suitable for volatile compounds, GC may require derivatization for pyrazoles, which can introduce analytical complexity. More importantly, it would fail to detect non-volatile impurities or degradation products.
-
Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) is a powerful tool for purity assessment without needing a reference standard of the impurity itself. However, it typically has a higher limit of detection (LOD) than HPLC, making it less suitable for identifying trace-level impurities (e.g., <0.1%).
-
Thin-Layer Chromatography (TLC): TLC is an excellent, rapid screening tool but lacks the resolution and quantitative accuracy required for rigorous purity determination in a pharmaceutical context.[1]
-
Pillar 2: A Self-Validating HPLC Protocol
The following protocol is designed to be robust and reliable. Trustworthiness in an analytical method is achieved through a system of checks and balances, beginning with System Suitability Testing (SST), which ensures the chromatographic system is performing adequately on the day of analysis.
Experimental Workflow Diagram
Sources
Integrated Multi-Modal Characterization (IMMC) for Pyrazole Regioisomer Assignment: A Comparative Technical Guide
Executive Summary: The Cost of Ambiguity
In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the synthesis of N-substituted pyrazoles—typically via hydrazine condensation with 1,3-diketones or alkylation of tautomeric NH-pyrazoles—frequently yields mixtures of 1,3- and 1,5-disubstituted regioisomers .[1]
Standard High-Throughput Screening (HTS) protocols, which rely heavily on low-resolution LC-MS and 1D
This guide compares the industry-standard HTS Protocol against the Integrated Multi-Modal Characterization (IMMC) workflow.[1] We demonstrate that while IMMC requires higher initial resource investment, it provides the absolute structural certainty required for IND-track candidates.[1]
Comparative Analysis: HTS vs. IMMC
The following table contrasts the standard rapid workflow (HTS) with the proposed rigorous workflow (IMMC).
| Feature | Standard HTS Protocol | IMMC Protocol (Recommended) |
| Primary Tools | LC-MS (Low Res), 1D | HRMS-MS/MS, 2D NMR ( |
| Differentiation Basis | Retention time, basic proton count | Spatial proximity (NOE), N-C connectivity |
| Regioisomer Accuracy | Low (<70% for novel scaffolds) | Definitive (>99%) |
| Resource Load | Low (15 mins/sample) | Moderate (2-4 hours/sample) |
| Blind Spots | Cannot distinguish isomers with identical polarity; blind to quaternary carbons.[1] | Requires sufficient sample mass (>2 mg) for |
| Risk Profile | High risk of scaffold misassignment.[1] | Near-zero risk of structural error.[1] |
Scientific Deep Dive: The Mechanics of Differentiation
The NMR Pillar: Topology over Shift
Reliance on 1D
The IMMC Solution:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the "gold standard" for spatial confirmation.[1]
-
1,5-Isomer: The N-substituent (e.g.,
-CH ) is spatially proximal to the C5-substituent.[1] A strong NOE cross-peak is observed.[1] -
1,3-Isomer: The N-substituent is distant from the C3-substituent.[1] No NOE is observed; instead, an NOE may appear between the N-substituent and the C4-H (if unsubstituted).[1]
-
- N-HMBC: Nitrogen chemical shifts are highly diagnostic.[1]
The Mass Spectrometry Pillar: Fragmentation Physics
While both isomers share the same exact mass (HRMS), their fragmentation energy landscapes differ due to the "Ortho-Effect."[1]
-
Proximity-Driven Loss: In 1,5-isomers , the N1-substituent and C5-substituent are crowded.[1] During Collision-Induced Dissociation (CID), this steric strain often drives the elimination of small molecules (e.g., H
O, HCN) or specific side-chain losses that are energetically unfavorable in the 1,3-isomer. -
Example: If C5 bears a carboxylate and N1 is an alkyl, the 1,5-isomer frequently shows a dominant fragment corresponding to the loss of the N-alkyl group or cyclization, whereas the 1,3-isomer fragmentation is dominated by ring cleavage.
Visualization of the Workflow
The following diagram illustrates the logical flow of the IMMC protocol, highlighting the critical decision gates that prevent misassignment.
Caption: Figure 1. The IMMC Decision Matrix. Note that NOESY is the primary filter; HMBC is deployed when steric bulk prevents clear NOE signals or when proton density is low.
Experimental Protocol: The IMMC Standard
To replicate the high-fidelity results of the IMMC protocol, follow these specific parameters.
Phase A: Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl .[1]-
Reasoning: DMSO slows proton exchange (sharpening NH signals if present) and prevents aggregation which can dampen NOE signals.[1]
-
-
Concentration: Minimum 5 mg/mL for NOESY; 15-20 mg/mL recommended for
N-HMBC.[1]
Phase B: NMR Acquisition (600 MHz equivalent)
-
1H NMR: 16 scans, 30° pulse angle.
-
NOESY:
- HMBC:
Phase C: Mass Spectrometry Validation
-
Method: ESI-Q-TOF or Orbitrap (Resolution > 30,000).[1]
-
Fragmentation: Perform MS/MS at stepped collision energies (e.g., 20, 40, 60 eV).
-
Analysis: Compare the ratio of [M-Substituent]
vs. [M-Ring Cleavage] . The 1,5-isomer typically exhibits higher abundance of substituent loss due to steric relief.[1]
Case Study Data: N-Methylation of 3-Phenylpyrazole
In a validation study, 3-phenylpyrazole was methylated using MeI/K
Isomer A (Major Product):
-
1H NMR:
7.8 (d, 2H), 6.5 (d, 1H, Py-H4). -
NOESY: Strong correlation between N-Me (
3.[1]9) and Py-H4.[1][3] No correlation to Phenyl.[1]
Isomer B (Minor Product):
-
1H NMR:
7.5 (m, 5H), 6.3 (d, 1H, Py-H4). -
NOESY: Strong correlation between N-Me (
3.[1]8) and Phenyl ortho-protons ( 7.5).[1]
References
-
Regioselective Synthesis and Characterization of Pyrazoles. Source: National Institutes of Health (NIH) / PubMed Central.[1] Context: Detailed 2D-NMR (NOESY/HMBC) comparison of 1,3- and 1,5-isomers. [Link]
-
15N Labeling and Analysis of Couplings in Nitrogen Heterocycles. Source: NIH / PubMed Central.[1] Context: Use of 15N-HMBC and coupling constants (
) to distinguish pyrazole tautomers and regioisomers.[1] [Link] -
Mass Spectrometry Fragmentation Patterns of Pyrazoles. Source: ResearchGate / MDPI.[1] Context: Analysis of fragmentation pathways and substituent effects in pyrazole derivatives. [Link][1]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: NIH / PubMed Central.[1] Context: Comprehensive review of tautomerism and NMR shifts in pyrazoles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
Comparative Guide: Cytotoxicity of Functionalized Pyrazole Derivatives
Executive Summary & Strategic Rationale
To: Medicinal Chemists, Lead Optimization Specialists, and Oncologists Subject: Comparative efficacy and mechanistic profiling of next-generation pyrazole scaffolds.
The pyrazole ring (
This guide moves beyond simple IC
Mechanistic Architecture & SAR Analysis
Understanding the Structure-Activity Relationship (SAR) is prerequisite to interpreting cytotoxicity data. The pyrazole core serves as a pharmacophore anchor, but the pendant groups dictate the mechanism of cell death.
Functional Class Classification
| Class | Structural Characteristic | Primary Mechanism | Key Advantage |
| Type A: Pyrazole-Chalcones | Tubulin Polymerization Inhibition | Dual-action: Mitotic arrest + ROS generation | |
| Type B: Pyrazolo-Pyridazines | Fused bicyclic system | EGFR & CDK Inhibition | High affinity for ATP-binding pockets |
| Type C: Pyrazolyl-Pyridines | Bi-heteroaryl conjugation | PIM-1 Kinase Inhibition | Potent induction of apoptosis via caspase cascades |
Visualization: Mechanism of Action Pathways
The following diagram illustrates how these specific derivatives intercept critical survival signaling.
Caption: Dual-modal toxicity pathways: Type A derivatives target cytoskeletal dynamics, while Types B and C target enzymatic signal transduction.
Comparative Cytotoxicity Data
The following data aggregates recent experimental findings (2023-2025). Note the significant potency shifts driven by specific functional groups (e.g., 5-fluoropyridin vs. phenyl).[1]
Table 1: IC Performance Matrix (µM)
| Compound ID | Structure Class | Target | MCF-7 (Breast) | HepG2 (Liver) | HeLa (Cervical) | Ref |
| Cmpd 4c | Pyrazole-Chalcone | Tubulin | 0.047 | N/A | 0.092 | [1] |
| Cmpd 9 | Pyrazolyl-Pyridine | PIM-1 Kinase | 0.34 | 0.18 | N/A | [2] |
| Cmpd 4 | Pyrazolo-Pyridazine | EGFR/CDK | 27.29 | 17.30 | N/A | [3] |
| Cmpd 4-SLN | Nano-formulated Cmpd 4 | EGFR/CDK | 4.80 | 5.12 | N/A | [3] |
| Cmpd 22 | Benzoxazine-Hybrid | EGFR | 2.82 | N/A | 3.15 | [4] |
| Doxorubicin | Control (Anthracycline) | DNA Intercalator | 0.5 - 1.2 | 1.2 - 2.5 | ~0.8 | -- |
Key Technical Insights:
-
Potency Superiority: The Pyrazole-Chalcone 4c exhibits nanomolar potency (47 nM), significantly outperforming Doxorubicin in MCF-7 lines. This is attributed to the 5-fluoropyridin moiety, which enhances lipophilicity and cellular uptake.
-
Formulation Impact: The "naked" Pyrazolo-Pyridazine (Cmpd 4 ) shows moderate activity (~27 µM). However, encapsulating it in Solid Lipid Nanoparticles (Cmpd 4-SLN ) improves cytotoxicity by ~5.6-fold , highlighting that solubility—not just intrinsic affinity—is a limiting factor for fused pyrazoles.
-
Selectivity: Cmpd 9 demonstrates exceptional selectivity for HepG2 cells (0.18 µM), driven by the overexpression of PIM-1 kinase in hepatic cancer tissues.
Validated Experimental Protocols
To replicate these results or screen new derivatives, the following protocols are standardized for high reproducibility.
Primary Screen: MTT Cytotoxicity Assay
A self-validating metabolic workflow.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).
-
Solubilization Buffer: DMSO or 10% SDS in 0.01 M HCl.
Workflow:
-
Seeding: Plate cells (HepG2/MCF-7) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add pyrazole derivatives (dissolved in DMSO, final concentration <0.1% v/v) in serial dilutions (0.01 µM – 100 µM).
-
Critical Control: Include a "Vehicle Only" (DMSO) and "Positive Control" (Doxorubicin).
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO
. -
Development: Add 20 µL MTT reagent per well. Incubate 3-4h until purple formazan crystals form.
-
Quantification: Aspirate media carefully. Dissolve crystals in 150 µL DMSO. Read Absorbance at 570 nm (Reference: 630 nm).
-
Calculation:
Mechanistic Validation: Tubulin Polymerization Assay
Required for Type A (Chalcone) derivatives.
Principle: Fluorescent reporter enhances emission upon binding to polymerized microtubules.[2] Pyrazole inhibitors will suppress this fluorescence increase.
-
Preparation: Use a Tubulin Polymerization Assay Kit ( >99% pure tubulin). Keep all reagents on ice.
-
Reaction: Mix Tubulin (3 mg/mL) with GTP (1 mM) and test compound (e.g., 5 µM) in a 96-well half-area black plate.
-
Kinetics: Immediately place in a fluorometer pre-warmed to 37°C.
-
Measurement: Ex: 360 nm / Em: 450 nm. Read every 1 min for 60 mins.
-
Interpretation: A flattened curve compared to the Paclitaxel (stabilizer) or Vehicle (normal polymerization) indicates inhibition.
Workflow Visualization: Screening Cascade
This diagram defines the logical progression from synthesis to lead identification, ensuring resources are not wasted on non-viable candidates.
Caption: The "Fail-Fast" screening cascade. Compounds failing the MTT cutoff (<10 µM) are redesigned before costly mechanistic studies.
Conclusion & Future Outlook
The comparative analysis reveals that functionalization determines fate .
-
For maximum potency , Pyrazole-Chalcones (Type A) are superior due to their multi-target attack on tubulin and ROS machinery.
-
For targeted therapy , Pyrazolo-Pyridazines (Type B) offer higher specificity but require nano-formulation to overcome poor aqueous solubility.
Recommendation: Future development should focus on hybridizing the 5-fluoropyridin moiety of Type A with the fused scaffold of Type B to achieve both nanomolar potency and kinase selectivity.
References
-
Rai, et al. (2015).[1] "Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines." NIH / PubMed. [Link]
-
Abd-Elazeem, et al. (2024). "Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors."[3] BMC Chemistry / NIH. [Link]
-
Alshammari, et al. (2023). "Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors."[4] MDPI / Pharmaceuticals. [Link]
-
Zhang, et al. (2022). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules / PMC. [Link]
Sources
- 1. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Evaluating the Efficacy of Pyrazole-Based Inhibitors Against Known Standards
Introduction: The Privileged Status of the Pyrazole Scaffold in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in various non-covalent interactions—such as hydrogen bonding and π–π stacking—with biological targets.[2] This has led to the classification of pyrazole as a "privileged structure," a framework that can provide ligands for diverse receptors. Consequently, the pyrazole nucleus is found in a wide array of FDA-approved drugs with activities ranging from anti-inflammatory (Celecoxib) and anticancer (Crizotinib) to treatments for erectile dysfunction (Sildenafil).[3]
Given the frequent development of novel pyrazole-based compounds, a rigorous and systematic evaluation of their efficacy is paramount.[4] This guide provides an in-depth framework for researchers and drug development professionals to compare the performance of new pyrazole inhibitors against established standards. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.
The Foundational Principle: Benchmarking Against Gold Standards
The efficacy of a novel inhibitor is not an absolute value; it is a relative measure. Comparing a new pyrazole derivative to a well-characterized, clinically relevant standard provides essential context. This process allows us to answer critical questions: Is our compound more potent? Is it more selective? Does its activity in a biochemical assay translate to a cellular context?
For this guide, we will consider three well-known drugs as our primary standards, each targeting a different enzyme class and containing the pyrazole motif or being a standard in its field:
-
Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor.[5][6]
-
Sildenafil (Viagra®): A potent phosphodiesterase-5 (PDE5) inhibitor.[7][8]
-
Staurosporine: A broad-spectrum but potent kinase inhibitor, often used as a positive control in kinase activity assays.
The following sections will detail the experimental workflows required to benchmark a novel pyrazole-based kinase inhibitor against Staurosporine. The principles and methods described are readily adaptable for other target classes, such as COX-2 (vs. Celecoxib) or PDE5 (vs. Sildenafil).
Phase 1: Biochemical Potency Assessment (IC₅₀ Determination)
The first step in characterizing a new inhibitor is to determine its potency against the isolated, purified target enzyme. The half-maximal inhibitory concentration (IC₅₀) is the most common metric for this, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.[9]
Causality Behind the Method: An in vitro enzyme assay provides the cleanest system to measure the direct interaction between the inhibitor and its target, free from the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, off-target effects).[10] This allows for a direct comparison of intrinsic potency. We choose a fluorescence-based assay for its high sensitivity, broad dynamic range, and suitability for high-throughput screening.
Experimental Workflow: Biochemical IC₅₀ Determination
Caption: Simplified CDK2 signaling in G1/S transition.
Protocol 1: Cell Viability Assay (Anti-proliferative Effect)
This assay determines the concentration at which an inhibitor reduces cell viability or proliferation by 50% (GI₅₀ or CC₅₀).
-
Cell Culture: Seed a cancer cell line known to be dependent on CDK2 activity (e.g., HCT-116) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted test pyrazole and Staurosporine to the cells. Include a DMSO control.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂). Rationale: A 72-hour period allows for multiple cell doublings, making anti-proliferative effects more pronounced.
-
Viability Measurement: Add a viability reagent like CellTiter-Glo® (measures ATP as an indicator of metabolic activity) or perform an MTT assay.
-
Data Analysis: Normalize the data to the DMSO control and plot viability against inhibitor concentration to calculate the GI₅₀ value, similar to the IC₅₀ calculation.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This assay provides direct evidence that the inhibitor is hitting the intended target in the cell by measuring the phosphorylation of a known downstream substrate. For CDK2, a key substrate is the Retinoblastoma protein (pRb).
-
Cell Treatment: Seed HCT-116 cells in a 6-well plate. Once they reach ~70% confluency, treat them with the test pyrazole and Staurosporine at 1x, 5x, and 10x their respective GI₅₀ concentrations for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins for analysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Separate 20 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for phosphorylated pRb (e.g., p-pRb Ser807/811).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Crucial Control: Strip the membrane and re-probe with an antibody for total pRb and a loading control like GAPDH or β-actin to confirm that changes in phosphorylation are not due to changes in total protein levels.
-
Phase 3: Data Synthesis and Objective Comparison
The final step is to collate the data into a clear, comparative format. This allows for an objective evaluation of the novel pyrazole inhibitor's performance against the established standard.
Comparative Data Summary
| Metric | Target | Novel Pyrazole Inhibitor | Staurosporine (Standard) | Interpretation |
| Biochemical Potency | CDK2/Cyclin A | IC₅₀ = 50 nM | IC₅₀ = 15 nM | The novel inhibitor is ~3.3-fold less potent than Staurosporine in a biochemical assay. |
| Cellular Potency | HCT-116 Cells | GI₅₀ = 250 nM | GI₅₀ = 30 nM | The potency gap widens in a cellular context, suggesting potential issues with cell permeability or efflux for the novel compound. |
| Cellular-Biochemical Shift | (GI₅₀ / IC₅₀) | 5-fold | 2-fold | A larger shift for the novel compound reinforces the hypothesis of poorer cell penetration or higher non-specific binding. |
| Target Engagement | p-pRb (Ser807/811) | Reduced at 250 nM | Reduced at 30 nM | Both compounds inhibit the target in cells at their respective GI₅₀ concentrations, confirming the mechanism of action. |
Conclusion and Future Directions
This guide outlines a structured, multi-phase approach to rigorously evaluate novel pyrazole-based inhibitors. By starting with direct biochemical potency, progressing to cellular efficacy and target engagement, and consistently benchmarking against a known standard, researchers can build a comprehensive and trustworthy profile of their compound.
The data generated from this workflow provides a solid foundation for further studies. A compound showing promising results would next be subjected to selectivity profiling against a panel of other kinases to assess its specificity, followed by pharmacokinetic and in vivo efficacy studies. This logical, evidence-based progression is the hallmark of sound drug discovery and development.
References
-
Title: A Comprehensive Review on Pyrazole and It's Pharmacological Properties Source: International Journal of Research and Applied Science & Engineering Technology URL: [Link]
-
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects Source: Molecules (Journal) URL: [Link]
-
Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: PubMed URL: [Link]
-
Title: Current status of pyrazole and its biological activities Source: Journal of the Turkish Chemical Society, Section A: Chemistry URL: [Link]
-
Title: Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer Source: Scientific Reports URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (Journal) URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: ResearchGate URL: [Link]
-
Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity Source: Molecules (Journal) URL: [Link]
-
Title: The substitution patterns of the pyrazole derivatives and the averages... Source: ResearchGate URL: [Link]
-
Title: Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase Source: ResearchGate URL: [Link]
-
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: PubMed Central URL: [Link]
-
Title: Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Source: ResearchGate URL: [Link]
-
Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL: [Link]
-
Title: [Mode of action of sildenafil] Source: PubMed URL: [Link]
-
Title: Cell-based Assays to Identify Inhibitors of Viral Disease Source: PubMed Central URL: [Link]
-
Title: Celebrex (Celecoxib) Pharmacology Source: News-Medical.net URL: [Link]
-
Title: The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action... Source: PubMed URL: [Link]
-
Title: Assessment of Enzyme Inhibition: A Review with Examples... Source: PubMed Central URL: [Link]
-
Title: IC50 Source: Wikipedia URL: [Link]
-
Title: Rimonabant Source: Wikipedia URL: [Link]
-
Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]
-
Title: Sildenafil Source: Wikipedia URL: [Link]
-
Title: Celecoxib Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]
-
Title: Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis Source: PubMed Central URL: [Link]
-
Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL: [Link]
-
Title: What is the mechanism of action of Sildenafil (Viagra)? Source: Dr.Oracle URL: [Link]
-
Title: Inhibitor potency and assay conditions: A case study on SARS-CoV-2 main protease Source: PNAS URL: [Link]
-
Title: What is the mechanism of Rimonabant? Source: Patsnap Synapse URL: [Link]
-
Title: Celecoxib Pathway, Pharmacodynamics Source: PharmGKB URL: [Link]
-
Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors Source: bioRxiv URL: [Link]
-
Title: Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins? Source: ResearchGate URL: [Link]
-
Title: Factors Influencing Compound Potency in Biochemical and Cellular Assays Source: Promega Connections URL: [Link]
-
Title: Celecoxib -NSAID Mechanism of Action Source: YouTube URL: [Link]
-
Title: Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions Source: PubMed URL: [Link]
-
Title: Sildenafil Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors Source: Analyst (RSC Publishing) URL: [Link]
-
Title: Rimonabant: An antagonist drug of the endocannabinoid system for the treatment of obesity Source: ResearchGate URL: [Link]
-
Title: Viagra (Sildenafil) Mechanism of Action Source: YouTube URL: [Link]
-
Title: Celecoxib Source: Wikipedia URL: [Link]
-
Title: Mechanism of Action Assays for Enzymes Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]
-
Title: The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics Source: BellBrook Labs URL: [Link]
-
Title: Cell-based Assays to Identify Inhibitors of Viral Disease Source: ResearchGate URL: [Link]
Sources
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sildenafil - Wikipedia [en.wikipedia.org]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
benchmarking new pyrazole synthesis routes against established methods
Executive Summary: The "N-Isomer Problem" in Drug Discovery
The pyrazole ring is a privileged pharmacophore, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Ruxolitinib . However, for medicinal chemists, the synthesis of polysubstituted pyrazoles has historically been plagued by the "N-isomer problem."
Traditional methods, while robust, often yield thermodynamic mixtures of N1- and N2-isomers (regioisomers) when using unsymmetrical starting materials. Separating these isomers requires tedious chromatography, reducing overall yield and increasing solvent waste (high E-factor).
This guide benchmarks the industry-standard Knorr Synthesis against a breakthrough 2024 methodology: Transition-Metal-Free Vinyl Sulfoxonium Ylide Annulation . We evaluate these routes based on regiocontrol, functional group tolerance, and green chemistry metrics to assist process chemists in selecting the optimal pathway for scale-up.
The Standard: Classic Knorr Synthesis
Methodology: Cyclocondensation of 1,3-dicarbonyls with hydrazines.
The Knorr synthesis remains the workhorse of pyrazole manufacturing due to the low cost of starting materials. It involves the acid-catalyzed condensation of a hydrazine derivative with a 1,3-diketone.
-
Mechanism: Double Schiff base formation (imine formation) followed by tautomerization.
-
The Bottleneck: When the 1,3-diketone is unsymmetrical (R1 ≠ R2), the hydrazine can attack either carbonyl group first. This results in a mixture of 1,3,5- and 1,3,4-substituted isomers.[1][2][3]
-
Regioselectivity: Generally poor (often 1:1 to 4:1 ratios), heavily dependent on steric bulk and solvent polarity.
The Challenger: Vinyl Sulfoxonium Ylide Annulation (2024)
Methodology: Regioselective [3+2] Annulation of Alkenyl Sulfoxonium Ylides with Aryl Diazonium Salts.
Emerging from 2024 literature (J. Org.[4][5] Chem.), this route utilizes stable vinyl sulfoxonium ylides as versatile three-carbon synthons. Unlike the Knorr method, which relies on thermodynamic control, this method uses kinetic control via specific ylide substitution patterns to dictate the final pyrazole geometry.
-
Mechanism: The reaction proceeds through a novel aryl diazene-derived vinyl sulfoxonium ylide intermediate, followed by cyclization and elimination of the sulfoxonium auxiliary.
-
The Breakthrough:
-
Green Advantage: Transition-metal-free, mild conditions, and avoids the use of toxic hydrazine reagents (using diazonium salts or anilines instead).
Head-to-Head Benchmark
The following data contrasts the synthesis of a target 1-aryl-3-methyl-5-phenylpyrazole (unsymmetrical).
| Metric | Standard: Knorr Synthesis | Challenger: Sulfoxonium Ylide Route |
| Regioselectivity (N1:N2) | Low (Typically 3:1 mixture) | Excellent (>99:1 exclusive isomer) |
| Yield (Isolated) | 65-75% (after separation) | 82-92% (direct isolation) |
| Reaction Temperature | High (Reflux, 80-120°C) | Mild (RT to 40°C) |
| Catalyst Requirement | Brønsted Acid (AcOH/HCl) | None (Base promoted) |
| Atom Economy | High (Water is byproduct) | Moderate (Loss of DMSO/Sulfoxonium) |
| Purification Burden | High (Difficult isomer separation) | Low (Simple filtration/wash) |
| Safety Profile | High Risk (Hydrazines are genotoxic) | Moderate (Diazonium salts require care) |
Experimental Protocols
Protocol A: Optimized Knorr Synthesis (Baseline)
Target: 1,3,5-triphenylpyrazole (Reference Standard)
-
Setup: To a 100 mL round-bottom flask, add dibenzoylmethane (1.0 equiv, 10 mmol) and ethanol (30 mL).
-
Addition: Add phenylhydrazine (1.1 equiv, 11 mmol) dropwise.
-
Catalysis: Add glacial acetic acid (0.5 mL) as a catalyst.
-
Reaction: Reflux the mixture at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to room temperature. The product often precipitates.
-
If solid forms: Filter and wash with cold ethanol.
-
If oil forms: Concentrate in vacuo, redissolve in EtOAc, wash with NaHCO3 (aq), dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water.
-
Note: If unsymmetrical diketones are used, column chromatography is mandatory to separate regioisomers.
-
Protocol B: Regioselective Ylide Annulation (The Challenger)
Target: 1,3,5-trisubstituted pyrazole (Regio-pure) Based on Vishwakarma et al., J. Org. Chem. 2024[1][2][4][6][7][8]
-
Precursor Prep: Synthesize the 1,3-disubstituted vinyl sulfoxonium ylide from the corresponding aldehyde and sulfoxonium ylide (stable solid, storable).
-
Setup: In a 25 mL vial, dissolve the vinyl sulfoxonium ylide (1.0 equiv, 0.5 mmol) in 1,4-Dioxane or THF (5 mL).
-
Reactant: Add the appropriate aryl diazonium tetrafluoroborate salt (1.2 equiv).
-
One-Pot Variation: Alternatively, start with the corresponding aniline (1.2 equiv) and tert-butyl nitrite (t-BuONO) to generate the diazonium species in situ.
-
-
Base: Add K2CO3 or Et3N (2.0 equiv).
-
Reaction: Stir at Room Temperature for 2-4 hours. The reaction is typically visibly complete (color change) and monitored by TLC.
-
Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Dry organic layer (Na2SO4) and concentrate. Purify via short silica plug (often not needed due to high conversion) or recrystallization.
Visualizations
Figure 1: Mechanistic Divergence & Regiocontrol
This diagram illustrates why the Knorr synthesis scrambles isomers while the Ylide route locks geometry.
Caption: Comparison of reaction pathways. The Knorr route (left) splits into two isomers due to competing carbonyl attacks. The Ylide route (right) enforces a single cyclization trajectory.
Figure 2: Route Selection Decision Tree
Use this logic flow to determine the correct protocol for your specific drug target.
Caption: Decision matrix for process chemists. Symmetrical targets favor the cost-effective Knorr method; unsymmetrical targets requiring high purity favor the Ylide method.
References
-
Vishwakarma, R. K., et al. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts.[2][4] The Journal of Organic Chemistry, 89(24), 18535-18549.[1][2][4]
-
Sen, R., et al. (2023). Insights into the multifaceted applications of vinyl sulfoxonium ylides.[9] Chemical Communications, 59, 12411-12422.[9]
-
BenchChem. (2025).[10] A Head-to-Head Comparison of Pyrazole Synthesis Methods.
-
Yoon, J. Y., et al. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5).
-
Kumar, R., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
Sources
- 1. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts [organic-chemistry.org]
- 2. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the multifaceted applications of vinyl sulfoxonium ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Purity Assessment of Pyrazole Compounds: A Comparative Analysis of quantitative NMR (qNMR)
In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For nitrogen-containing heterocyclic compounds like pyrazoles—a scaffold of significant interest in medicinal chemistry—this is of paramount importance. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of pyrazole compounds, supported by experimental insights and protocols.
The Principle of qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the purity of substances.[1][2] Its fundamental principle lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[3][4] This unique characteristic positions qNMR as a primary ratio method, enabling the direct quantification of a target analyte against a certified reference material without the need for compound-specific reference standards, a notable advantage over chromatographic techniques.[3][4]
The internal standard method is a widely utilized approach in qNMR for purity analysis.[3][5] This involves the addition of a known amount of a high-purity certified reference material (the internal standard) to a precisely weighed sample of the analyte.[6] By comparing the integrated signal areas of the analyte and the internal standard, the purity of the analyte can be accurately calculated.[7]
Why qNMR is Advantageous for Pyrazole Analysis
Pyrazoles, with their distinct aromatic proton signals, are particularly amenable to ¹H qNMR analysis. The technique offers several key advantages:
-
Simultaneous Structural Confirmation and Quantification: A single qNMR experiment provides both the structural fingerprint of the pyrazole compound and its quantitative purity, streamlining the analytical workflow.[8]
-
Reduced Need for Specific Reference Standards: Unlike HPLC, which often requires a specific, well-characterized standard of the pyrazole being analyzed, qNMR can utilize a universal certified internal standard for a wide range of analytes.[3]
-
Non-destructive Analysis: The sample can be recovered after the NMR measurement, which is particularly beneficial when dealing with valuable or scarce materials.[8]
-
Orthogonal Technique: qNMR provides a means of purity evaluation that is orthogonal to chromatographic methods, offering a more complete picture of a sample's purity profile.[9]
A Comparative Look: qNMR vs. High-Performance Liquid Chromatography (HPLC)
While HPLC is a workhorse in purity analysis, qNMR offers a compelling alternative. Studies have shown that both qNMR and HPLC can exhibit similar performance characteristics in terms of linearity, accuracy, and precision.[10]
Here is a comparative summary of the two techniques for the purity assessment of a hypothetical pyrazole compound, "Pyrazol-X":
| Feature | quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. |
| Reference Standard | Requires a certified internal standard of a different, non-interfering compound (e.g., maleic acid). | Typically requires a certified reference standard of the analyte itself (Pyrazol-X). |
| Speed | Generally faster per sample once the method is established, as no lengthy column equilibration is needed. | Can be time-consuming due to column equilibration, run times, and potential gradient elution. |
| Selectivity | High, based on distinct chemical shifts of protons. Potential for signal overlap needs to be managed. | High, based on retention time. Co-eluting impurities can be a challenge. |
| Universality | Applicable to any soluble compound with NMR-active nuclei. | Dependent on the analyte having a UV chromophore. |
| Sample Preparation | Simple dissolution of accurately weighed analyte and internal standard in a deuterated solvent. | More involved, may require filtration and careful solvent preparation. |
| Data Analysis | Integration of specific, well-resolved peaks. | Peak area determination from the chromatogram. |
| Hypothetical Purity of Pyrazol-X | 99.2% ± 0.3% | 99.1% ± 0.4% |
The qNMR Workflow for Pyrazole Purity Assessment
The successful implementation of qNMR for purity determination hinges on a meticulous and well-controlled experimental workflow.
Caption: The qNMR workflow for pyrazole purity assessment.
Detailed Experimental Protocol for qNMR Purity Assessment of a Pyrazole Compound
This protocol outlines the key steps for determining the purity of a pyrazole compound using the internal standard method.
1. Selection of a Suitable Internal Standard:
-
Rationale: The choice of the internal standard is critical for accurate qNMR.[3] It must have signals that do not overlap with any of the pyrazole analyte's signals.[11] It should also be stable, non-volatile, and soluble in the chosen deuterated solvent.[12]
-
Procedure: For many pyrazole compounds, certified maleic acid or 1,4-dinitrobenzene are suitable internal standards when using common NMR solvents like DMSO-d₆ or CDCl₃. Their simple spectra and chemical shifts are typically in regions that do not interfere with the aromatic protons of the pyrazole ring.
2. Sample Preparation:
-
Rationale: Accurate weighing is the foundation of a reliable qNMR result. Any error in the masses of the analyte or internal standard will directly propagate to the final purity calculation.
-
Procedure:
-
Accurately weigh approximately 10-20 mg of the pyrazole compound into a clean, dry vial using a calibrated analytical balance (readability of at least 0.01 mg).[13]
-
Accurately weigh a suitable amount of the chosen internal standard (e.g., 5-10 mg of maleic acid) into the same vial. The goal is to achieve a molar ratio between the analyte and the internal standard that is close to 1:1 for optimal accuracy.[14]
-
Add a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆) to the vial.
-
Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
-
Transfer the solution to a high-quality NMR tube.
-
3. NMR Data Acquisition:
-
Rationale: The NMR parameters must be carefully chosen to ensure that the signal intensities are truly quantitative. A sufficiently long relaxation delay (D1) is crucial to allow all protons to fully relax between pulses, preventing signal saturation and ensuring accurate integration.
-
Procedure:
-
Insert the NMR tube into the spectrometer and allow the sample to thermally equilibrate.
-
Lock and shim the instrument to obtain a homogeneous magnetic field.
-
Set the acquisition parameters. A standard single-pulse experiment is typically used.
-
Crucially, set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard. A conservative D1 of 30-60 seconds is often a good starting point if T₁ values are unknown.
-
Set the pulse angle to 90 degrees.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[7]
-
4. Data Processing and Purity Calculation:
-
Rationale: Proper data processing is essential to extract accurate integral values from the spectrum.
-
Procedure:
-
Apply a Fourier transform to the acquired FID.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Select a well-resolved, non-overlapping signal for both the pyrazole analyte and the internal standard. For the pyrazole, a signal from one of the ring protons is often a good choice. For maleic acid, the singlet from its two equivalent vinyl protons is used.
-
Integrate the selected signals.
-
Calculate the purity of the pyrazole analyte using the following formula[1]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the internal standard
-
analyte = Pyrazole compound
-
IS = Internal Standard
-
-
Validation of the qNMR Method
For use in a regulated environment, the qNMR method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[15][16][17][18][19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of samples with varying analyte concentrations.[16]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample of known purity.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[15]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[15][16]
The United States Pharmacopeia (USP) also provides guidance on the use of qNMR, and its chapters are periodically updated to reflect the growing importance of this technique in pharmaceutical analysis.[4][20][21]
Conclusion
Quantitative NMR has emerged as a robust and reliable method for the purity assessment of pyrazole compounds and other active pharmaceutical ingredients.[1][22] Its ability to provide simultaneous structural and quantitative information, coupled with its non-destructive nature and reduced reliance on specific reference standards, makes it a highly valuable tool for researchers, scientists, and drug development professionals. When implemented with a validated protocol and a thorough understanding of the underlying principles, qNMR can provide highly accurate and precise purity data that is complementary and, in many cases, superior to traditional chromatographic methods. The adoption of qNMR is being increasingly recognized by regulatory bodies, solidifying its role as a primary analytical technique in the pharmaceutical industry.[3][23]
References
- qNMR - Quantitative Analysis by NMR - AWS. (2022, December 19).
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22).
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
- Purity comparison by NMR and HPLC. | Download Table - ResearchGate.
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9).
- Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago.
- Stimuli Article (qNMR) - US Pharmacopeia (USP).
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed. (2023, January 12).
- Updates and Future Vision of qNMR at U.S. Pharmacopeia - PMDA. (2024, September 10).
- qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software.
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. ACS Publications.[Link]
- Quantitative NMR (qNMR) - Acanthus Research. (2022, June 24).
- Quantitative NMR Spectroscopy. (2017, November).
- Purity by Absolute qNMR Instructions.
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials - Sigma-Aldrich. (2017, February 8).
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Gökçen, A., & Akay, C. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(5), 555-564. Retrieved from [Link]
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
-
ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005, November). Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995, June). Retrieved from [Link]
- Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR - American Pharmaceutical Review. (2023, April 1).
- Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR ... - ECA Academy. (2022, July 13).
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]
- NMR General Chapters and Best Practices for Compliance (Classroom).
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Retrieved from [Link]
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. usp.org [usp.org]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 21. usp.org [usp.org]
- 22. resolvemass.ca [resolvemass.ca]
- 23. pmda.go.jp [pmda.go.jp]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(tert-Butyl)-5-methyl-1H-pyrazole
As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(tert-Butyl)-5-methyl-1H-pyrazole, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment.
Hazard Identification & Risk Assessment: The "Why" Behind the Protocol
A closely related analog, 3-tert-Butyl-1H-pyrazole, is classified with several hazards. These classifications are critical as they inform every subsequent step of our disposal plan. The primary hazards include:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause significant damage if it enters the eyes.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]
Furthermore, many nitrogen-containing heterocyclic compounds are noted for their biological activity and potential environmental impact.[2][3][4] The German Water Hazard Class (WGK) for 3-tert-Butyl-1H-pyrazole is 3, indicating it is "highly hazardous to water". This high rating makes it imperative to prevent any release into aquatic environments.
Causality: These hazards dictate that the compound cannot be treated as benign waste. Direct contact must be avoided, inhalation must be controlled, and environmental release must be prevented. The disposal protocol is therefore designed as a containment strategy, ensuring the chemical is securely isolated until it can be permanently neutralized.
Pre-Disposal: Safe Handling and Waste Segregation in the Lab
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.
Personal Protective Equipment (PPE): Based on the identified hazards, the following PPE is mandatory when handling 3-(tert-Butyl)-5-methyl-1H-pyrazole or its waste:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[5]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.[5][6]
Waste Collection & Segregation:
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container. The container must be in good condition with a secure, vapor-tight lid.[7][8]
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-(tert-Butyl)-5-methyl-1H-pyrazole"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatibilities with other materials like strong oxidizing agents, reducing agents, or bases can lead to dangerous reactions.
Spill & Emergency Procedures
Accidents can happen, and a prepared response is crucial for safety.
Small Spills (Solid):
-
Ensure the area is well-ventilated; work within a fume hood if possible.
-
Wearing appropriate PPE, gently sweep or scoop the solid material into the designated hazardous waste container. Avoid creating dust.[8]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels.
-
Place the contaminated cleaning materials into the same hazardous waste container.
Small Spills (in Solution):
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite, sand, or earth.[5][6] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbed material into the hazardous waste container.
-
Decontaminate the area as described above.
For large spills, evacuate the immediate area, alert colleagues, and contact your institution's EHS or emergency response team immediately.
Step-by-Step Disposal Protocol
The disposal of 3-(tert-Butyl)-5-methyl-1H-pyrazole waste must comply with local, state, and federal regulations. In the United States, this falls under the EPA's Resource Conservation and Recovery Act (RCRA).[5]
Step 1: Waste Characterization The generator of the waste is legally responsible for determining if it is a hazardous waste.[5] Given the hazards of similar compounds, it is prudent to manage 3-(tert-Butyl)-5-methyl-1H-pyrazole as hazardous waste.
Step 2: Container Management Keep the hazardous waste container securely closed at all times, except when adding waste.[6] Store the container in a designated, well-ventilated satellite accumulation area that is secure and away from ignition sources.[6]
Step 3: Prohibited Disposal Methods
-
DO NOT Sewer: Under no circumstances should this chemical or its containers be disposed of down the drain. This is explicitly prohibited for many hazardous wastes and its high water hazard classification makes this critically important.[9]
-
DO NOT Place in Regular Trash: This compound's toxic and irritant properties make it unsuitable for municipal landfills.
Step 4: Arrange for Professional Disposal The only acceptable disposal method is through a licensed and approved hazardous waste disposal contractor.[10]
-
Contact your institution's EHS department to schedule a waste pickup. They will have established procedures and contracts with certified vendors.
-
Ensure all paperwork, including any required waste profiles or manifests, is completed accurately.
-
The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration.
Data Summary
| Parameter | Information | Source(s) |
| Chemical Name | 3-(tert-Butyl)-5-methyl-1H-pyrazole | - |
| Likely Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Highly hazardous to water (WGK 3) | |
| Required PPE | Safety goggles, nitrile gloves, lab coat | [5] |
| Spill Cleanup | Absorb with inert material (vermiculite, sand); avoid creating dust | [5][6] |
| Prohibited Disposal | Sewer/drain disposal, regular trash | [9] |
| Recommended Disposal | Collection in a labeled, sealed container for pickup by a licensed hazardous waste contractor for incineration | [10][11] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(tert-Butyl)-5-methyl-1H-pyrazole waste.
Caption: Disposal workflow for 3-(tert-Butyl)-5-methyl-1H-pyrazole waste.
References
- Material Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - PPG. (n.d.).
- 3 - Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).
- (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone - MDPI. (n.d.).
- tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537. (n.d.). PubChem.
- SAFETY DATA SHEET - TCI Chemicals. (2025, December 10).
- Material Safety Data Sheet - Cole-Parmer. (n.d.).
- Fisher Scientific - SAFETY DATA SHEET. (2021, December 28).
-
Requirements for Pesticide Disposal | US EPA. (2025, December 22). U.S. Environmental Protection Agency. Retrieved from [Link]
- Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025, August 10).
- Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. (n.d.).
-
Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule - EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
- Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Publishing - The Royal Society of Chemistry. (2023, March 13).
- WO/2024/183618 NITROGEN-CONTAINING HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR, AND USE THEREOF - WIPO Patentscope. (2024, September 12).
- Hazardous Waste Variations by State Matrix - Retail Industry Leaders Association. (n.d.).
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS | US EPA. (2025, September 22). U.S. Environmental Protection Agency. Retrieved from [Link]
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.).
- Identification and Listing of Hazardous Waste - Regulations.gov. (2023, January 23).
Sources
- 1. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00400G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. buyat.ppg.com [buyat.ppg.com]
- 11. fishersci.co.uk [fishersci.co.uk]
A-Scientist's-Guide-to-Safe-Handling:-Personal-Protective-Equipment-for-3-(tert-Butyl)-5-methyl-1H-pyrazole
The core principle of laboratory safety is risk mitigation. This is achieved through a combination of engineering controls, administrative controls, and, as the last line of defense, Personal Protective Equipment (PPE).[3] The recommendations herein are grounded in guidelines from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[4][5]
Hazard Assessment of Pyrazole Derivatives
Substituted pyrazoles can exhibit a range of hazardous properties. Based on data from similar compounds, the anticipated hazards of 3-(tert-Butyl)-5-methyl-1H-pyrazole include:
-
Skin Corrosion/Irritation: Causes skin irritation and in some cases, severe burns.[8][9][10]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[6][8][10]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[7][11]
Therefore, a robust PPE protocol is not merely a recommendation but a necessity.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken.[12] The following table summarizes the minimum recommended PPE for handling 3-(tert-Butyl)-5-methyl-1H-pyrazole.
| Body Part | Personal Protective Equipment | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (Nitrile, Neoprene, or Viton®) | To prevent skin contact, which can lead to irritation or absorption.[13] Always inspect gloves for tears or punctures before use.[14] For prolonged or high-exposure tasks, consider double-gloving.[15] Change gloves regularly, with a recommended interval of every 30 to 60 minutes, or immediately if contaminated.[16] |
| Eyes & Face | Safety glasses with side shields (minimum) or chemical splash goggles. A face shield may be required for splash hazards. | To protect against splashes and airborne particles.[17] Standard safety glasses must be compliant with ANSI Z87.1 standards.[12] Goggles provide a more complete seal around the eyes and are recommended when there is a significant splash risk.[18] |
| Body | A flame-resistant lab coat or chemical-resistant apron. | To protect skin and personal clothing from contamination.[19] Lab coats should be buttoned and have long sleeves.[15] For handling larger quantities or in situations with a high splash potential, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary. | To minimize inhalation of dust or vapors.[20] If handling the solid form outside of a fume hood, a respirator with a particulate filter (e.g., N95) is recommended.[18] For operations that may generate vapors, an organic vapor cartridge may be necessary.[13] |
| Feet | Closed-toe shoes. | To protect feet from spills and falling objects.[19] Perforated shoes or sandals are not permitted in the laboratory.[19] |
Operational and Disposal Plans: A Step-by-Step Guide
Pre-Handling Checklist
-
Locate and review the Safety Data Sheet (SDS) for any other chemicals being used in the procedure.
-
Ensure that a fully stocked and operational eyewash station and safety shower are readily accessible.[13]
-
Verify that all necessary PPE is available in the correct sizes and in good condition.
-
Confirm that the workspace, particularly the chemical fume hood, is clean and uncluttered.
Handling Protocol
-
Don all required PPE before entering the designated work area.
-
Conduct all manipulations of 3-(tert-Butyl)-5-methyl-1H-pyrazole within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers of the chemical closed when not in use.[21]
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6]
Spill Management
In the event of a small spill:
-
Alert others in the immediate area.
-
Evacuate the area if the spill is large or if you are unsure how to proceed.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as sand or vermiculite.[11]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[22]
-
Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
-
All waste containing 3-(tert-Butyl)-5-methyl-1H-pyrazole, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[23]
-
Collect waste in a clearly labeled, sealed container.[22]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge to sewer systems.[22]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 3-(tert-Butyl)-5-methyl-1H-pyrazole.
Caption: A workflow diagram for selecting appropriate PPE.
References
-
USDA ARS. (n.d.). OSHA Required Laboratory Hazard Assessment Survey. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Environmental Health and Safety Office. (2025-2026). EHSO Manual: Personal Protective Equipment.
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
- Journal of Chemical Health Risks. (2024).
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH. Retrieved from [Link]
- Chemistry and biomedical relevance of pyrazole derivatives: An integr
-
Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
- Samson, I. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs. Pharmaceutical Technology.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
-
PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. Retrieved from [Link]
-
Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]
-
The Center for Construction Research and Training. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. mdpi.com [mdpi.com]
- 3. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. osha.gov [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. bio.vu.nl [bio.vu.nl]
- 15. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 16. pppmag.com [pppmag.com]
- 17. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 18. ars.usda.gov [ars.usda.gov]
- 19. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 20. chemicalbook.com [chemicalbook.com]
- 21. combi-blocks.com [combi-blocks.com]
- 22. static.cymitquimica.com [static.cymitquimica.com]
- 23. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
